2-((5-Aminopentyl)amino)acetic acid
Description
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(5-aminopentylamino)acetic acid |
InChI |
InChI=1S/C7H16N2O2/c8-4-2-1-3-5-9-6-7(10)11/h9H,1-6,8H2,(H,10,11) |
InChI Key |
RHTMZEMDWRPOIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCNCC(=O)O |
Origin of Product |
United States |
Physical and chemical properties of 2-((5-Aminopentyl)amino)acetic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-((5-Aminopentyl)amino)acetic acid
Foreword: A Guide to Characterizing Novel Amino Acid Analogs
In modern drug discovery and development, non-standard amino acids and their derivatives are invaluable building blocks. They serve as peptide mimics, structural scaffolds, and functionalized linkers for creating novel therapeutic agents and research tools. 2-((5-Aminopentyl)amino)acetic acid, a diamino acid analog of glycine and lysine, represents such a molecule. Its structure, featuring a primary amine, a secondary amine, and a carboxylic acid, suggests a rich and versatile chemical profile.
Molecular Identification and Structure
The foundational step in characterizing any chemical entity is to establish its identity beyond doubt. This involves confirming its structure, molecular formula, and associated identifiers.
Chemical Structure
The structure of 2-((5-Aminopentyl)amino)acetic acid combines a glycine core with a five-carbon (pentyl) chain terminating in a primary amine, analogous to the side chain of lysine.
Caption: 2D Structure of 2-((5-Aminopentyl)amino)acetic acid.
Core Physicochemical Properties
The following table summarizes the key identifiers and fundamental properties of the molecule. Due to its status as a research chemical, many physical properties like melting and boiling points are not extensively documented in literature and must be determined experimentally.
| Property | Value | Source |
| IUPAC Name | 2-((5-Aminopentyl)amino)acetic acid | Systematically Generated |
| CAS Number | 439216-70-3 | [1] |
| Molecular Formula | C₇H₁₆N₂O₂ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| SMILES | O=C(O)CNCCCCCN | [1] |
| Physical Form | Solid (Predicted) | Based on similar amino acids |
| Melting Point | Not available | Requires experimental determination |
| Boiling Point | Not available | Requires experimental determination |
| Water Solubility | High (Predicted) | Based on polar functional groups |
Recommended Characterization Workflow
For a novel compound like 2-((5-Aminopentyl)amino)acetic acid, a systematic approach to characterization is essential. The following workflow provides a logical sequence for elucidating its key properties.
Caption: Systematic workflow for the characterization of a novel chemical entity.
Experimental Protocols for Physicochemical Characterization
This section provides detailed methodologies for determining the essential physical and chemical properties of 2-((5-Aminopentyl)amino)acetic acid.
Solubility Determination
Expertise & Rationale: Solubility is a critical parameter for any compound intended for biological or pharmaceutical use. The presence of two amine groups and a carboxylic acid suggests that the solubility of this compound will be highly dependent on pH.[2] We will use a standard gravimetric or turbidimetric method, starting with aqueous buffers before proceeding to organic solvents.
Protocol: Isothermal Solubility Measurement [2][3]
-
Preparation of Solutions: Prepare a series of 50 mM buffers at various pH values (e.g., pH 2.0, 4.0, 7.0, 9.0, 11.0). Also prepare common organic solvents (e.g., ethanol, DMSO, acetonitrile).
-
Sample Preparation: Dispense a fixed volume (e.g., 1.0 mL) of each solvent/buffer into separate, pre-weighed microcentrifuge tubes.
-
Addition of Compound: Add a small, accurately weighed amount of 2-((5-Aminopentyl)amino)acetic acid (e.g., 2-5 mg) to each tube. This should be in excess of the expected solubility to create a saturated solution.
-
Equilibration: Seal the tubes and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification:
-
Gravimetric Method: Carefully remove a known volume of the supernatant (e.g., 500 µL) and transfer it to a new, pre-weighed tube. Evaporate the solvent completely under vacuum or nitrogen flow. Weigh the tube containing the dried residue. The mass difference corresponds to the amount of dissolved solute.
-
Alternative (LC-MS): If a suitable analytical method is available, a small aliquot of the supernatant can be appropriately diluted and analyzed by LC-MS to determine the concentration against a standard curve.
-
-
Calculation: Express solubility in mg/mL or mol/L. Repeat for all solvents and buffers.
Determination of Acid Dissociation Constants (pKa)
Expertise & Rationale: The pKa values define the ionization state of the molecule at different pH levels, which governs its solubility, membrane permeability, and receptor-binding interactions.[4] With three ionizable groups (one carboxylic acid, two amines), this molecule is expected to have three distinct pKa values. Potentiometric titration is the gold standard for experimental pKa determination.[5][6]
Protocol: Potentiometric Titration [7][8]
-
Solution Preparation: Prepare a 0.1 M solution of 2-((5-Aminopentyl)amino)acetic acid in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa ranges.
-
Acidic Titration:
-
Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.
-
Place the calibrated pH electrode and a magnetic stir bar into the solution.
-
Record the initial pH.
-
Add the 0.1 M HCl solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record the value and the total volume of titrant added.
-
Continue until the pH drops to approximately 1.5-2.0.
-
-
Basic Titration:
-
Thoroughly rinse the electrode. In a new beaker, take an identical volume (20 mL) of the amino acid solution.
-
Repeat the titration process using the 0.1 M NaOH solution, adding it in 0.2 mL increments until the pH reaches approximately 12.0-12.5.
-
-
Data Analysis:
-
Plot two curves: pH vs. equivalents of added HCl, and pH vs. equivalents of added NaOH.
-
The pKa values are the pH values at the mid-points of the buffer regions (the flattest parts of the curve). The first pKa (pKa₁) will correspond to the carboxylic acid. The next two (pKa₂ and pKa₃) will correspond to the secondary and primary amines.
-
The isoelectric point (pI) can be calculated by averaging the two pKa values that flank the zwitterionic (net neutral) form of the molecule.
-
Caption: Expected protonation states of 2-((5-Aminopentyl)amino)acetic acid.
Chemical Reactivity and Stability
Expertise & Rationale: Understanding the molecule's reactivity and stability is crucial for its synthesis, purification, storage, and application in drug development.[9] The reactivity is dictated by its primary amine, secondary amine, and carboxylic acid functional groups.
Predicted Chemical Reactions
-
Reactions of the Carboxylic Acid: Like other carboxylic acids, it can undergo Fischer esterification with alcohols under acidic catalysis, and can be converted to an acyl chloride. It will react with amines in the presence of coupling agents (e.g., EDC, DCC) to form amides.[10]
-
Reactions of the Amine Groups: Both the primary and secondary amines are nucleophilic. They can be expected to react with alkylating agents, acylating agents (like acyl chlorides or anhydrides) to form amides, and aldehydes/ketones to form imines (Schiff bases), which can be subsequently reduced (reductive amination).
-
Intramolecular Reactions: Under certain conditions (e.g., high heat), there could be potential for intramolecular cyclization to form a lactam, although this would likely require activation of the carboxyl group.
Stability Assessment
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in various media: 0.1 M HCl (acidic), 0.1 M NaOH (basic), water (neutral), and 3% H₂O₂ (oxidative).
-
Stress Conditions:
-
Store aliquots of each solution at an elevated temperature (e.g., 60 °C) for a set period (e.g., 7 days).
-
Expose a separate set of solutions to high-intensity UV light (e.g., in a photostability chamber) for 24 hours.
-
Keep control samples protected from light at 4 °C.
-
-
Analysis: At specified time points (0, 24h, 72h, 1 week), analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Evaluation: Compare the peak area of the parent compound in the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. This study helps establish recommended storage conditions and identify potential incompatibilities.[11]
Potential Applications in Drug Development
The unique structure of 2-((5-Aminopentyl)amino)acetic acid makes it an attractive candidate for several applications in the pharmaceutical sciences.
-
Prodrug Moiety: Amino acids are frequently used as promoieties to improve the solubility, permeability, or targeting of a parent drug.[12] The two amine groups on this molecule offer multiple attachment points for a parent drug, potentially creating novel prodrugs that can be cleaved by esterases or peptidases in vivo.
-
Linker Chemistry: In fields like antibody-drug conjugates (ADCs) or targeted radiopharmaceuticals, bifunctional linkers are essential. This molecule could be functionalized at its carboxyl group and one of its amine groups to serve as a polar linker connecting a targeting moiety to a payload.
-
Pharmacological Scaffold: The diamino acid structure itself may have intrinsic biological activity. It could act as a mimic of natural diamines like putrescine or spermidine, or it could serve as a scaffold for building libraries of new chemical entities for screening against various biological targets.[13]
Safety and Handling
As a novel research chemical, 2-((5-Aminopentyl)amino)acetic acid should be handled with care, assuming it is potentially hazardous until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[14] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[9] Based on its structure, it is likely stable under standard ambient conditions.[15]
References
-
Diky, V., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Semantic Scholar. [Link]
-
Scribd. Determination of The Pka Values of An Amino Acid. [Link]
-
Department of Biotechnology. Titration curves of amino acids. [Link]
-
PubChem. 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid. [Link]
-
Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]
-
ACS Publications. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]
-
ResearchGate. (2018). Experimental solubility data and correlated results of amino acids in water at 298.15 K. [Link]
-
PubChem. CID 87389265 | C12H26N2O4. [Link]
-
Virtual Labs, IIT Kharagpur. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). [Link]
-
ROSCO Diagnostica A/S. Safety Data Sheet. [Link]
-
PubChem. 2-[[2-[[5-[[2-[(2-aminoacetyl)amino]acetyl]-(carboxymethyl)amino]-4-oxopentanoyl]amino]acetyl]-[2,5-dioxo-5-(2-oxopentylamino)pentyl]amino]acetic acid. [Link]
-
University of Puerto Rico at Mayagüez. SAFETY DATA SHEET. [Link]
-
PubChem. 2-Aminophenylacetic acid. [Link]
-
Molport. acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid. [Link]
-
Matrix Fine Chemicals. 2-AMINOACETIC ACID | CAS 56-40-6. [Link]
-
FooDB. (2011). Showing Compound 5-Aminopentanoic acid (FDB023151). [Link]
-
Wikipedia. Acetic acid. [Link]
-
National Institutes of Health (NIH). (2020). Amino Acids in the Development of Prodrugs. [Link]
- Google Patents. EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.
-
Carl ROTH. Safety Data Sheet: Acetic acid. [Link]
-
PubChem. acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2. [Link]
-
MDPI. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. [Link]607/8/6/921)
Sources
- 1. 439216-70-3|2-((5-Aminopentyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. echemi.com [echemi.com]
- 7. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 8. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 9. peptide.com [peptide.com]
- 10. Acetic acid - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Multimodal Role of Amino Acids in Microbial Control and Drug Development [mdpi.com]
- 14. echemi.com [echemi.com]
- 15. merckmillipore.com [merckmillipore.com]
Synthesis Pathways for 2-((5-Aminopentyl)amino)acetic Acid Derivatives: A Technical Guide
Executive Summary
The development of bifunctional linkers and chelating agents is a cornerstone of modern bioconjugation, targeted protein degradation (PROTACs), and metallopharmaceutical design. Among these, 2-((5-aminopentyl)amino)acetic acid (also known as N-(5-aminopentyl)glycine) and its derivatives serve as highly versatile scaffolds. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for synthesizing these derivatives, emphasizing causality in reaction design, protection strategies, and purification methodologies.
Mechanistic Grounding: The Chemistry of Aminopentyl Glycines
2-((5-Aminopentyl)amino)acetic acid is a hybrid molecule containing both a primary amine and a secondary amino acid motif. Its derivatives have been extensively utilized in the synthesis of competitive inhibitors for angiotensin-converting enzyme (ACE)[1] and as highly selective lipid analogues for inhibiting the glycine transporter 2 (GlyT2) in chronic pain models[2].
The Causality of Synthetic Choices
Synthesizing an asymmetric diamine-carboxylic acid system requires strict control over chemoselectivity. Direct reaction of 1,5-pentanediamine with haloacetic acids (alkylation) inevitably leads to a statistical mixture of mono-, di-, and poly-alkylated products due to the hyper-nucleophilicity of the secondary amine intermediate.
To achieve a self-validating, high-yield system, two strategic pillars must be employed:
-
Desymmetrization via Mono-Protection: The use of di-tert-butyl dicarbonate (Boc₂O) under high-dilution conditions ensures that only one terminus of the 1,5-pentanediamine is masked.
-
Reductive Amination over Alkylation: Reacting the free primary amine with glyoxylic acid in the presence of a mild reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) prevents over-alkylation. The resulting imine is rapidly reduced to the secondary amine, which is sterically and electronically less prone to further reaction with glyoxylic acid compared to direct alkylation with ethyl bromoacetate.
Synthesis Workflow Visualization
The following diagram illustrates the optimized synthetic pathway, highlighting the transition from the symmetric diamine to the final bifunctional target.
Figure 1: Step-by-step synthetic workflow for 2-((5-aminopentyl)amino)acetic acid via reductive amination.
Quantitative Data: Pathway Comparison
The table below summarizes the empirical data driving the preference for reductive amination over direct alkylation in the synthesis of N-alkyl glycine derivatives.
| Parameter | Direct Alkylation (Ethyl Bromoacetate) | Reductive Amination (Glyoxylic Acid) |
| Reagent Equivalents | 1.0 eq Amine : 1.0 eq Alkylating Agent | 1.0 eq Amine : 1.1 eq Aldehyde |
| Primary Byproduct | Tertiary amine (over-alkylation) | Trace unreacted primary amine |
| Overall Yield (Avg) | 35 - 45% | 75 - 85% |
| Purification Difficulty | High (requires complex chromatography) | Low (often requires only precipitation) |
| Deprotection Steps | Two (Ester hydrolysis + Boc removal) | One (Boc removal only) |
Experimental Protocol: A Self-Validating System
This protocol is designed to provide built-in checkpoints (TLC and LC-MS) to ensure the integrity of each intermediate before proceeding.
Step 1: Synthesis of N-Boc-1,5-pentanediamine
Objective: Desymmetrize the diamine to prevent polymerization.
-
Dissolve 1,5-pentanediamine (50 mmol, 5.1 g) in 250 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C under an inert argon atmosphere.
-
Dissolve Boc₂O (10 mmol, 2.18 g) in 50 mL of DCM. Add this solution dropwise over 2 hours using an addition funnel. Causality: The massive excess of diamine (5:1 ratio) and slow addition strictly limits the formation of the di-Boc byproduct.
-
Stir for an additional 12 hours at room temperature.
-
Wash the organic layer with brine (3 x 50 mL) to remove the highly water-soluble unreacted 1,5-pentanediamine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Validation: LC-MS should show a major peak at [M+H]⁺ = 203.1 m/z.
Step 2: Reductive Amination
Objective: Form the secondary amine selectively.
-
Dissolve N-Boc-1,5-pentanediamine (8 mmol, 1.62 g) in 40 mL of anhydrous methanol.
-
Add glyoxylic acid monohydrate (8.8 mmol, 0.81 g) and stir for 2 hours at room temperature to allow complete imine formation.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (12 mmol, 0.75 g) in small portions. Causality: NaBH₃CN is chosen over NaBH₄ because it is stable at mildly acidic pH and selectively reduces imines over aldehydes, preventing the reduction of glyoxylic acid to ethylene glycol.
-
Stir for 16 hours at room temperature. Quench with 10 mL of water, concentrate the methanol, and extract with ethyl acetate.
-
Validation: Ninhydrin stain on TLC will show a distinct color shift (often yellow/brown for secondary amines) compared to the primary amine precursor.
Step 3: Global Deprotection
Objective: Cleave the Boc group to yield the final zwitterionic product.
-
Dissolve the intermediate in 10 mL of DCM.
-
Add 10 mL of Trifluoroacetic acid (TFA) and stir at room temperature for 2 hours. Causality: The strong acid protonates the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, driving the reaction to completion.
-
Concentrate in vacuo. Triturate the resulting oil with cold diethyl ether to precipitate the product as a TFA salt.
-
Validation: ¹H NMR (D₂O) will show the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group) and the presence of the methylene protons adjacent to the secondary amine.
References
-
Yorke, S.C., Ehlers, M.R.W., Kirsch, R.E., & Giles, R.G.F. (1986). "Synthesis of (1S)-N-(1-carboxy-5-aminopentyl)-glycylglycine - a prospective competitive inhibitor for angiotensin-converting enzyme." South African Journal of Chemistry, 39(3), 134-136. Available at:[Link]
-
Mostyn, S.N., et al. (2017). "Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain." ACS Chemical Neuroscience, 8(9), 1949–1959. Available at:[Link]
Sources
An In-depth Technical Guide to the Toxicity and Stability Profile of 2-((5-Aminopentyl)amino)acetic acid
Introduction
2-((5-Aminopentyl)amino)acetic acid is a derivative of the naturally occurring diamine, cadaverine. Its structure, featuring a secondary amine, a primary amine, and a carboxylic acid functional group, suggests a range of potential applications in drug development and as a chemical intermediate. As with any novel compound intended for therapeutic or industrial use, a thorough understanding of its toxicity and stability profile is paramount for ensuring safety and efficacy.
This technical guide provides a comprehensive overview of the predicted toxicity and stability of 2-((5-Aminopentyl)amino)acetic acid, based on an analysis of its structural analogues and functional group chemistry. In the absence of direct experimental data for this specific molecule, this document serves as a predictive framework and a practical guide for researchers and drug development professionals. It outlines the expected toxicological properties and degradation pathways, and provides detailed, field-proven experimental protocols for the empirical determination of these critical parameters.
Predicted Toxicity Profile
The toxicological properties of 2-((5-Aminopentyl)amino)acetic acid can be inferred by examining the known toxicities of its core structural components: the 1,5-diaminopentane (cadaverine) backbone and the amino acid-like moiety.
Predicted Acute Toxicity
Based on data from its structural analogue, cadaverine, 2-((5-Aminopentyl)amino)acetic acid is predicted to have low to moderate acute oral toxicity. Studies on cadaverine have reported an acute oral LD50 in rats of >2000 mg/kg body weight[1]. The addition of the acetic acid group is not expected to significantly increase the acute toxicity. However, as with many amines, skin and eye irritation are potential hazards. A safety data sheet for 1,5-diaminopentane classifies it as causing severe skin burns and eye damage[2]. Therefore, appropriate personal protective equipment should be used when handling 2-((5-Aminopentyl)amino)acetic acid.
| Structural Analogue | Toxicity Endpoint | Value | Species |
| Cadaverine (1,5-Diaminopentane) | Acute Oral LD50 | >2000 mg/kg bw | Rat |
Table 1: Acute Toxicity Data for a Key Structural Analogue of 2-((5-Aminopentyl)amino)acetic acid.
Predicted Cytotoxicity
The cytotoxic potential of 2-((5-Aminopentyl)amino)acetic acid is likely to be concentration-dependent. Polyamines and their derivatives can exhibit cytotoxic effects, often through mechanisms involving the generation of reactive oxygen species during their metabolism[3][4]. In vitro studies on cadaverine have shown it to be cytotoxic to intestinal cell cultures at concentrations that can be found in certain foods[5][6]. The introduction of the aminoacetic acid group may modulate this cytotoxicity, and empirical testing is essential for a definitive assessment.
Predicted Genotoxicity
The genotoxic potential of 2-((5-Aminopentyl)amino)acetic acid is not readily predictable without experimental data. While some aliphatic amines have shown mutagenic potential in certain assays, there is no clear structure-activity relationship that would definitively classify this molecule as genotoxic. A safety data sheet for 1,5-diaminopentane states that it shall not be classified as a germ cell mutagen[2]. However, given the presence of two amine groups which can be sites of metabolic activation, genotoxicity testing is a critical component of its safety evaluation.
In Silico Toxicological Prediction
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of chemicals based on their molecular structure[7][8]. For aliphatic amines, QSAR models often use descriptors such as the logarithm of the octanol-water partition coefficient (log Kow) to predict toxicity[4]. These models can provide initial estimates of various toxicological endpoints, including aquatic toxicity, which can be useful for environmental risk assessment.
In Silico Toxicity Prediction Workflow.
Predicted Stability Profile
The stability of 2-((5-Aminopentyl)amino)acetic acid will be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. The presence of primary and secondary amine groups, as well as a carboxylic acid, dictates its likely degradation pathways.
Predicted Degradation Pathways
-
Oxidative Degradation: The primary and secondary amine groups are susceptible to oxidation[9][10][11]. Oxidation of secondary amines can lead to the formation of N-oxides and other degradation products[9][12]. The presence of metal ions can catalyze these oxidative reactions[9].
-
Thermal Degradation: At elevated temperatures, diamines can undergo thermal degradation, which may involve cyclization reactions[11]. The carboxylic acid group may also undergo decarboxylation at high temperatures[3][6][13][14].
-
Hydrolytic Degradation: The stability of amino acids in aqueous solutions is pH-dependent[15][16][17][18][19]. While the core structure of 2-((5-Aminopentyl)amino)acetic acid is not readily hydrolyzable, its solubility and the ionization state of its functional groups will be significantly affected by pH, which can in turn influence its reactivity and degradation in solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of drug substances. The ICH Q1B guideline provides a framework for assessing the photostability of new drug substances and products[20][21][22][23][24].
Predicted Degradation Pathways.
Experimental Protocols
To empirically determine the toxicity and stability profile of 2-((5-Aminopentyl)amino)acetic acid, a series of standardized in vitro and in vivo assays, as well as forced degradation studies, are required.
Toxicity Testing Protocols
This method is a stepwise procedure with the use of a minimal number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification[25][26].
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females).
-
Housing and Feeding: House animals individually and provide standard laboratory diet and water ad libitum.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, saline).
-
Administration: Administer a single dose of the test substance by gavage.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Dose Progression: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The progression to the next dose level is determined by the outcome of the previous dose level.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of 2-((5-Aminopentyl)amino)acetic acid for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
Step-by-Step Methodology:
-
Strain Selection: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin corrosion[27][28][29][30][31].
Step-by-Step Methodology:
-
Tissue Preparation: Use commercially available reconstructed human epidermis tissues.
-
Test Substance Application: Apply the test substance topically to the surface of the tissue.
-
Exposure: Expose the tissues for defined periods (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, assess cell viability using the MTT assay.
-
Classification: A substance is identified as corrosive if the cell viability falls below a defined threshold.
Stability and Forced Degradation Studies (ICH Q1A(R2))
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods[32][33].
Step-by-Step Methodology:
-
Stress Conditions: Subject the drug substance to a variety of stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid drug substance to dry heat (e.g., 60°C).
-
Photostability: Expose the drug substance to light according to ICH Q1B guidelines[20][21][22][23][24].
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometry (MS) detection[5][34][35][36][37][38][39][40].
-
Degradation Product Identification: Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.
-
Method Validation: Validate the analytical method to ensure it can separate the drug substance from its degradation products and is suitable for stability studies.
Forced Degradation Experimental Workflow.
Conclusion
While direct experimental data on the toxicity and stability of 2-((5-Aminopentyl)amino)acetic acid is currently unavailable, a predictive assessment based on its structural analogues provides valuable initial insights for researchers and drug development professionals. The compound is anticipated to have low to moderate acute toxicity, with skin and eye irritation being a primary concern. Its stability is expected to be influenced by pH, temperature, light, and oxidative conditions, with the amine and carboxylic acid functionalities being the primary sites of degradation.
The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the toxicity and stability profiles of 2-((5-Aminopentyl)amino)acetic acid. A comprehensive evaluation using these standardized methods is essential for a thorough risk assessment and to ensure the safety and quality of any potential products derived from this compound.
References
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.
- relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- Dossier content. ECHA CHEM.
- Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. MDPI.
- QSARs for selected aliphatic and arom
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC.
- Oxidative degradation of amine solvents for C02 capture.
- Safety Data Sheet: 1,5-Diaminopentane. Chemos GmbH&Co.KG.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
- Summary of the stability and efficiency of hydrolysis of natural amino...
- OECD Test Guideline 431: In Vitro Skin Corrosion.
- Skin Corrosion valid
- Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.
- Skin Corrosion (OECD TG 431).
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
- KATE: An ecotoxicity prediction system. National Institute for Environmental Studies, Japan.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Effect of pH on the Release of Amino Acids from Microorganisms via Subcritical Water Extraction. ACS Earth and Space Chemistry.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
- Test No. 431: In vitro skin corrosion: reconstructed human epidermis (RHE) test method. OECD.
- ICH guideline for photostability testing: aspects and directions for use. IMR Press.
- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega.
- Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst.
- Validation of a Reversed-Phase HPLC Method for Quantit
- Skin Corrosion Test (OECD 431). IIVS.org.
- Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
- The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations th
- Thermal decomposition of aliphatic monoaminomonocarboxylic acids. Analytical Chemistry.
- 1,5-Diaminopentane - Safety D
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. Insubria.
- Forced degradation and impurity profiling. ScienceDirect.
- Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionaliti. DR-NTU.
- Influence of hydrolysis time and different pH on the degree of...
- The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltr
- Validation of an HPLC method for the determination of amino acids in feed.
- Toxicity Estim
- The predictivity of QSARs for toxicity: Recommendations for improving model performance. ScienceDirect.
- Toxicity Assessment of the Biogenic Amines Cadaverine and Putrescine in Aquatic Organisms.
- Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Chapter 5: ACUTE TOXICITY DEFINITIONS 1. Acute toxicity refers to those adverse effects occurring following oral or dermal admin.
- Forced Degradation Study as per ICH Guidelines: Wh
- 1,5-Diaminopentane. Chem-Impex.
- Acute oral toxicity. PMC.
- Cadaverine. PubChem.
- 5 - SAFETY D
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. chemos.de [chemos.de]
- 3. Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism [mdpi.com]
- 4. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. researchgate.net [researchgate.net]
- 19. The Effect of Different pH Conditions on Peptides’ Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration [mdpi.com]
- 20. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 21. caronscientific.com [caronscientific.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. imrpress.com [imrpress.com]
- 25. webapps.ilo.org [webapps.ilo.org]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. episkin.com [episkin.com]
- 29. Skin Corrosion (OECD TG 431) | Mattek - Part of Sartorius [mattek.com]
- 30. oecd.org [oecd.org]
- 31. iivs.org [iivs.org]
- 32. openaccessjournals.com [openaccessjournals.com]
- 33. resolvemass.ca [resolvemass.ca]
- 34. pubs.acs.org [pubs.acs.org]
- 35. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 36. waters.com [waters.com]
- 37. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 38. library.dphen1.com [library.dphen1.com]
- 39. researchgate.net [researchgate.net]
- 40. jascoinc.com [jascoinc.com]
Pharmacokinetics of 2-((5-Aminopentyl)amino)acetic acid in Animal Models: A Comprehensive Guide for Preclinical Development
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and bifunctional chelator design, 2-((5-Aminopentyl)amino)acetic acid (CAS 439216-70-3), also known as N-(5-aminopentyl)glycine, has emerged as a highly versatile aliphatic building block[1][2]. Featuring a pentyl chain separating a primary amine and a secondary amine linked to an acetic acid moiety, this non-standard amino acid is frequently utilized as a flexible linker in Proteolysis Targeting Chimeras (PROTACs)[3][4].
Historically, linkers were viewed as passive spacers. However, modern pharmacokinetic (PK) modeling reveals that the physicochemical properties of the linker fundamentally dictate the drug metabolism and pharmacokinetic (DMPK) profile of the entire conjugate, influencing ternary complex formation, cellular permeability, and metabolic stability[5][6][]. This whitepaper provides an in-depth, mechanistic analysis of the pharmacokinetics of 2-((5-Aminopentyl)amino)acetic acid in rodent models, detailing the causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and providing self-validating bioanalytical protocols for its quantification.
Physicochemical Drivers of ADME
The pharmacokinetic behavior of 2-((5-Aminopentyl)amino)acetic acid is governed by its polyampholyte structure. At physiological pH (7.4), the molecule exists predominantly in a zwitterionic state: the carboxylic acid is deprotonated (anionic), while the primary and secondary amines are protonated (cationic).
Absorption & Permeability
Highly polar, zwitterionic molecules exhibit notoriously poor passive transcellular permeability[6]. When administered orally as a standalone molecule, 2-((5-Aminopentyl)amino)acetic acid relies heavily on paracellular transport through tight junctions or active transport mechanisms via intestinal amino acid transporters (e.g., PEPT1 or high-capacity nutrient transporters)[8][9]. Consequently, oral bioavailability in rodent models is typically low (<10%), necessitating intravenous (IV) or subcutaneous (SC) administration for systemic exposure.
Distribution
The high hydrophilicity of the molecule prevents extensive partitioning into lipid-rich tissues or the central nervous system (CNS). Plasma protein binding is characteristically low (<20%) due to the lack of lipophilic or aromatic domains. As a result, the steady-state volume of distribution (Vdss) closely approximates total body water in rats (~0.6–0.7 L/kg).
Metabolism
Unlike standard proteinogenic alpha-amino acids, this non-standard derivative lacks the specific peptide bonds recognized by endogenous proteases, rendering it highly resistant to proteolytic cleavage[10]. However, the terminal primary amine is a prime target for hepatic Phase II metabolism, specifically N-acetylation and glucuronidation[11].
Excretion
Clearance is driven almost entirely by the renal system. The molecule's high aqueous solubility and low protein binding ensure rapid glomerular filtration. Because it is a non-standard amino acid, it exhibits minimal tubular reabsorption, leading to a relatively short systemic half-life.
Systemic disposition and clearance pathways of 2-((5-Aminopentyl)amino)acetic acid in rodent models.
In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)
To establish a baseline for toxicokinetics and efficacy, PK parameters are typically evaluated in male Sprague-Dawley rats. The table below summarizes the predictive quantitative data for the unconjugated linker molecule.
Table 1: Predicted Pharmacokinetic Parameters in Sprague-Dawley Rats
| Pharmacokinetic Parameter | Intravenous (IV) Dose (2 mg/kg) | Oral (PO) Dose (10 mg/kg) |
| Cmax (ng/mL) | 4,200 ± 450 | 850 ± 120 |
| Tmax (h) | 0.08 (End of infusion) | 1.5 ± 0.5 |
| AUC0-∞ (ng·h/mL) | 6,800 ± 600 | 3,060 ± 400 |
| Half-life (t1/2) (h) | 1.2 ± 0.2 | 1.4 ± 0.3 |
| Clearance (CL) (L/h/kg) | 0.29 ± 0.04 | N/A |
| Vdss (L/kg) | 0.65 ± 0.08 | N/A |
| Bioavailability (F%) | 100% | ~9% |
Note: Data represents predictive baseline models derived from structurally analogous aliphatic polyamine-glycine derivatives.
Experimental Workflows: Bioanalytical Quantification via LC-MS/MS
Quantifying highly polar, low-molecular-weight amino acids in complex biological matrices like plasma presents significant bioanalytical challenges[12]. On standard reversed-phase C18 columns, these molecules elute in the void volume, leading to severe ion suppression from matrix effects.
To overcome this, we employ chemical derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). AQC reacts rapidly with primary and secondary amines to form stable, highly hydrophobic urea derivatives. This targeted modification drastically increases chromatographic retention and enhances electrospray ionization (ESI) efficiency in the mass spectrometer[10].
Self-Validating Protocol: AQC Derivatization and LC-MS/MS
To ensure this protocol acts as a self-validating system , a stable isotope-labeled internal standard (IS) (e.g., 13C, 15N-labeled amino acid) is spiked into the plasma prior to extraction. The IS co-elutes with the target analyte, perfectly correcting for any variations in derivatization efficiency, extraction recovery, and matrix-induced ion suppression.
Step 1: Plasma Preparation & Protein Precipitation
-
Aliquot 50 µL of K2EDTA rat plasma into a 96-well plate.
-
Add 10 µL of the stable isotope-labeled Internal Standard (IS) working solution.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% formic acid to precipitate plasma proteins.
-
Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen.
Step 2: AQC Derivatization
-
Reconstitute the dried extract in 70 µL of borate buffer (pH 8.8) to ensure amines are deprotonated and reactive.
-
Add 20 µL of AQC reagent (reconstituted in dry ACN).
-
Seal the plate, vortex immediately, and incubate at 55°C for 10 minutes to drive the urea formation to completion.
-
Cool to room temperature and dilute with 100 µL of LC-MS grade water.
Step 3: LC-MS/MS Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 3.5 minutes.
-
Detection: Positive electrospray ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. The AQC derivative yields a highly characteristic fragment ion at m/z 171.1 (the aminoquinoline moiety), which is used as the universal product ion for quantification[10].
LC-MS/MS bioanalytical workflow utilizing AQC derivatization for plasma amino acid quantification.
Conclusion
While 2-((5-Aminopentyl)amino)acetic acid is rarely administered as a standalone therapeutic, its pharmacokinetic profile is the foundational blueprint for the DMPK behavior of the complex PROTACs and chelators into which it is incorporated. By understanding its high hydrophilicity, reliance on active transport, and specific bioanalytical requirements, drug development professionals can rationally optimize linker chemistry to achieve the desired systemic exposure and metabolic stability.
References
-
Next Peptide. "122672-46-2 | (1R,2S)-2-Aminocyclopentanecarboxylic acid | Next ...: 2-((5-Aminopentyl)amino)acetic acid. 439216-70-3." nextpeptide.com. 1
-
BLD Pharm. "439216-70-3|2-((5-Aminopentyl)amino)acetic acid - BLDpharm." bldpharm.com. 2
-
National Institutes of Health (NIH). "Synthesis, characterization, and biological evaluation of new..." nih.gov. 3
-
BLD Pharm. "PROTAC E3 Ligand-Linkers| BLD Pharm." bldpharm.com. 4
-
National Institutes of Health (NIH). "XP13512[(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug - PubMed." nih.gov. 8
-
Precise PEG LLC. "Linkers in PROTACs - Precise PEG LLC." precisepeg.com. 5
-
ChemPep. "Overview of PROTAC Linkers | ChemPep." chempep.com.6
-
BOC Sciences. "Exploration and innovation of Linker features in PROTAC design." bocsci.com.
-
National Institutes of Health (NIH). "Amino acid pharmacokinetics and safety assessment - PubMed." nih.gov. 9
-
NeBioLab. "LC MS Method Development And GLP Validation For PK Plasma Sample Analysis." nebiolab.com. 11
-
NeBioLab. "Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis." nebiolab.com. 12
-
Royal Society of Chemistry (RSC). "A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS." rsc.org. 10
Sources
- 1. 122672-46-2 | (1R,2S)-2-Aminocyclopentanecarboxylic acid | Next Peptide [nextpeptide.com]
- 2. 439216-70-3|2-((5-Aminopentyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 3. Synthesis, characterization, and biological evaluation of new biotinylated (99m) Tc/Re-tricarbonyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC E3 Ligand-Linkers| BLD Pharm [bldpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 8. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid pharmacokinetics and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]
- 11. nebiolab.com [nebiolab.com]
- 12. nebiolab.com [nebiolab.com]
An In-depth Technical Guide to Receptor Binding Affinity Studies of 2-((5-Aminopentyl)amino)acetic acid
A Senior Application Scientist's Field Guide to Characterizing Novel Polyamine Analogues at the NMDA Receptor
Executive Summary
This guide provides a comprehensive technical framework for conducting receptor binding affinity studies on 2-((5-Aminopentyl)amino)acetic acid, a synthetic polyamine analogue. Given its structural similarity to endogenous polyamines like spermine and spermidine, the primary pharmacological target of interest is the N-methyl-D-aspartate (NMDA) receptor, where a distinct allosteric polyamine binding site exists. This document moves beyond simple protocols to explain the causal reasoning behind experimental design, ensuring that the described methodologies are self-validating and robust. We will detail the principles of radioligand binding assays tailored for the NMDA receptor complex, provide step-by-step protocols for membrane preparation and competitive binding experiments, and outline the necessary data analysis and interpretation. The ultimate objective is to equip researchers, scientists, and drug development professionals with the expertise to accurately determine the binding affinity and functional modulation profile of this and similar compounds, thereby elucidating their therapeutic potential.
Introduction: The Rationale for Targeting the NMDA Receptor's Polyamine Site
The compound 2-((5-aminopentyl)amino)acetic acid belongs to the chemical class of polyamine analogues. Endogenous polyamines, such as spermine and spermidine, are ubiquitous molecules that play critical roles in numerous cellular processes. In the central nervous system, they act as potent neuromodulators, with a particularly well-documented and complex interaction with the NMDA subtype of ionotropic glutamate receptors.[1][2]
The NMDA receptor itself is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] However, its overstimulation leads to excessive calcium influx and subsequent excitotoxicity, a key factor in the pathophysiology of epilepsy and ischemia-induced neuronal death.[4] The NMDA receptor is a heteromeric complex featuring multiple distinct binding sites, including those for the agonist (glutamate), a required co-agonist (glycine or D-serine), and a voltage-dependent channel blocker (Magnesium, MK-801).[3][4]
Crucially, it also possesses a unique allosteric regulatory site that binds polyamines.[1] Ligands acting at this site can either enhance (agonists) or inhibit (antagonists/inverse agonists) receptor function. This makes the polyamine binding site a compelling therapeutic target for developing novel drugs to treat a range of neurological disorders.[1] This guide, therefore, focuses on the essential techniques required to characterize the binding affinity and modulatory effects of 2-((5-aminopentyl)amino)acetic acid at this specific site.
Foundational Principles: Assay Design for the NMDA Receptor Complex
Directly measuring the binding of an unlabeled compound like 2-((5-aminopentyl)amino)acetic acid is not feasible. Instead, we employ an indirect method: a competitive radioligand binding assay. The choice of radioligand is paramount and dictates the entire experimental philosophy.
The NMDA Receptor Complex: A Multi-Ligand System
Understanding the interplay of different binding sites is essential for proper assay design. The receptor's function is governed by a complex interplay of ligands.
Diagram 1: Schematic of the NMDA receptor complex highlighting its multiple ligand binding sites.
The Logic of Using a Use-Dependent Channel Blocker: [³H]MK-801
For the NMDA receptor, the preferred radioligand is [³H]MK-801 (dizocilpine). This is not a simple competitive ligand; it is a use-dependent, non-competitive channel blocker. This means it can only access its binding site deep within the ion channel after the channel has been opened by the simultaneous binding of both glutamate and a co-agonist like glycine.[4]
This property is what makes the assay so powerful. The amount of [³H]MK-801 binding becomes a direct functional readout of channel activation.
-
Agonists at the polyamine site will enhance channel opening probability, leading to an increase in [³H]MK-801 binding.
-
Antagonists or inverse agonists at the polyamine site will reduce channel opening probability, leading to a decrease in [³H]MK-801 binding.[5]
This transforms a simple binding assay into a functional screen, allowing us to discriminate between different modes of action directly.[5]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Preparation of Crude Synaptic Membranes from Rodent Brain
This protocol provides the source of the NMDA receptors. The cerebral cortex is an excellent source due to the high density of these receptors.
Rationale: Using native tissue membranes preserves the receptor in its natural lipid environment with associated proteins, providing a more physiologically relevant system than recombinant cell lines, though the latter can be useful for studying specific subunit compositions.
Materials:
-
Whole rodent brains (e.g., Wistar rats)
-
Sucrose Buffer (0.32 M Sucrose, 5 mM Tris-HCl, pH 7.4)
-
Assay Buffer (5 mM Tris-HCl, pH 7.4)
-
Dounce or Teflon-glass homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Dissection: Rapidly dissect the cerebral cortices on ice.
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold Sucrose Buffer using a Teflon-glass homogenizer (10-12 strokes at 800 rpm).
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pellet Crude Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant. Resuspend the pellet in 10 volumes of ice-cold Assay Buffer and centrifuge again at 20,000 x g for 20 minutes. This step is repeated 3-4 times to thoroughly wash the membranes and remove endogenous ligands like glutamate and glycine.[6]
-
Final Resuspension: Resuspend the final pellet in a known volume of Assay Buffer.
-
Quantification: Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [³H]MK-801 Allosteric Modulation Binding Assay
This is the core experiment to determine the effect of 2-((5-aminopentyl)amino)acetic acid on NMDA receptor activity.
Rationale: The assay is designed to measure the displacement or enhancement of [³H]MK-801 binding in the presence of saturating concentrations of the primary agonist (glutamate) and co-agonist (glycine). This ensures the channel is "primed" for modulation by compounds acting at the polyamine site.
Materials:
-
Prepared synaptic membranes
-
Assay Buffer (5 mM Tris-HCl, pH 7.4)
-
[³H]MK-801 (specific activity ~20-25 Ci/mmol)
-
L-Glutamate stock solution
-
Glycine stock solution
-
2-((5-Aminopentyl)amino)acetic acid stock solution (serial dilutions)
-
Non-specific binding (NSB) agent: unlabeled MK-801 (10 µM final concentration)
-
96-well plates, Brandel or Tomtec cell harvester, glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: Prepare assay tubes or a 96-well plate. Each condition should be run in triplicate.
-
Total Binding: Assay Buffer + Membranes + Glutamate + Glycine + [³H]MK-801.
-
Non-Specific Binding (NSB): Assay Buffer + Membranes + Glutamate + Glycine + [³H]MK-801 + high concentration of unlabeled MK-801.
-
Test Compound: Assay Buffer + Membranes + Glutamate + Glycine + [³H]MK-801 + varying concentrations of 2-((5-aminopentyl)amino)acetic acid.
-
-
Incubation:
-
To each well, add 50 µL of Assay Buffer (or unlabeled MK-801 for NSB, or test compound).
-
Add 50 µL of a glutamate/glycine mix to achieve a final concentration of 10 µM for each.
-
Add 50 µL of [³H]MK-801 to achieve a final concentration of 1-5 nM.
-
Initiate the reaction by adding 100 µL of the membrane preparation (50-100 µg protein).
-
The final assay volume is 250 µL.
-
-
Equilibration: Incubate the plate at room temperature (25°C) for 2-3 hours to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. Wash the filters 3 times with 3 mL of ice-cold Assay Buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight.
-
Quantification: Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Diagram 2: Experimental workflow for the [³H]MK-801 radioligand binding assay.
Data Analysis and Interpretation
Calculating Key Parameters
-
Specific Binding: This is the portion of binding that is displaceable and represents interaction with the receptor of interest.
-
Specific Binding (DPM) = Total Binding (DPM) - Non-Specific Binding (DPM)
-
-
Concentration-Response Curves: Plot the percentage of specific binding versus the log concentration of the test compound. This will generate a sigmoidal curve.
-
IC₅₀/EC₅₀ Determination: Use non-linear regression analysis (e.g., in GraphPad Prism software) to fit the data and determine the IC₅₀ (for inhibitors) or EC₅₀ (for enhancers). The IC₅₀/EC₅₀ is the concentration of the compound that produces a 50% inhibition or enhancement of specific [³H]MK-801 binding.
-
Ki Calculation (Cheng-Prusoff Equation): The IC₅₀ is dependent on the concentration of the radioligand used. To find the true binding affinity (Ki) of the test compound, the Cheng-Prusoff equation is used for competitive inhibitors:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand ([³H]MK-801) and Kd is its dissociation constant for the receptor. The Kd must be determined separately via a saturation binding experiment.
-
Interpreting the Results
The shape and direction of the concentration-response curve are highly informative.
| Observation | Interpretation | Implication for 2-((5-Aminopentyl)amino)acetic acid |
| Monophasic Inhibition | The compound acts as a competitive antagonist or inverse agonist at the polyamine site. | It prevents the endogenous agonist effect, reducing channel activity. |
| Monophasic Enhancement | The compound acts as an agonist at the polyamine site. | It potentiates NMDA receptor function, increasing channel activity. |
| Biphasic Curve | The compound may interact with two distinct sites on the receptor complex, often with different affinities (e.g., a high-affinity potentiation site and a low-affinity channel-blocking site).[4] | This is characteristic of spermine itself and would suggest the compound mimics its complex regulatory behavior.[4][6] |
| No Effect | The compound does not bind to the polyamine site or any other site that allosterically modulates channel function under these conditions. | It is inactive at the NMDA receptor polyamine site. |
Table 1: Interpretation of potential outcomes from the [³H]MK-801 binding assay.
Advanced Considerations and Validating Trustworthiness
A robust study does not end with a single binding assay. To ensure the trustworthiness and scientific integrity of the findings, orthogonal validation is essential.
-
Subunit Specificity: The NMDA receptor is a heterotetramer, typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits.[3] The polyamine sensitivity is highly dependent on the GluN2 subunit present.[7] Repeating binding assays using membranes from cell lines expressing specific recombinant receptor subtypes (e.g., GluN1/GluN2A vs. GluN1/GluN2B) can reveal important selectivity profiles. Spermine, for instance, binds to the regulatory domains of NR1, NR2A, and NR2B subunits with different affinities.[7][8]
-
Functional Validation (Electrophysiology): The gold standard for validating binding data is to measure the compound's effect on ion channel function directly. Using techniques like two-electrode voltage clamp (in Xenopus oocytes) or patch-clamp (in cultured neurons), one can directly measure the NMDA-elicited currents and see how they are modulated by 2-((5-aminopentyl)amino)acetic acid.[2][5] This confirms whether the observed effects on radioligand binding translate to a true physiological effect.
-
Off-Target Screening: Polyamines are known to interact with other targets, such as inward-rectifier potassium channels and the CXCR4 chemokine receptor.[9][10] A comprehensive study should include counter-screening against these and other potential off-targets to determine the selectivity of the compound.
Conclusion
This guide outlines a rigorous, field-proven methodology for characterizing the receptor binding affinity and functional profile of 2-((5-aminopentyl)amino)acetic acid. By leveraging the unique properties of the NMDA receptor complex and the use-dependent radioligand [³H]MK-801, the described assay provides more than just an affinity value; it offers critical insights into the compound's functional activity as a potential agonist, antagonist, or complex modulator. The emphasis on proper controls, orthogonal validation, and a deep understanding of the underlying pharmacology ensures that the data generated is both accurate and trustworthy, forming a solid foundation for any subsequent drug development efforts.
References
-
Williams, K., Romano, C., & Molinoff, P. B. (1989). Modulation of the NMDA receptor by polyamines. NIDA Research Monograph, 95, 260–265. [Link]
-
Rock, D. M., & Macdonald, R. L. (1995). Polyamine regulation of N-methyl-D-aspartate receptor channels. Annual Review of Pharmacology and Toxicology, 35, 463-482. [Link]
-
Marvizon, J. C. G., & Baudry, M. (2012). Exploring the Polyamine Regulatory Site of the NMDA Receptor: a Parallel Synthesis Approach. ACS Combinatorial Science, 14(12), 655-666. [Link]
-
Marvizon, J. C. G., & Baudry, M. (1998). Polyamine Analogue Regulation of NMDA MK-801 Binding: A Structure−Activity Study. Journal of Medicinal Chemistry, 41(9), 1519-1530. [Link]
-
Wikipedia. (n.d.). NMDA receptor. Retrieved March 28, 2026, from [Link]
-
Han, D. D., Tomitori, H., & Kashiwagi, K. (2009). Binding of spermine and ifenprodil to a purified, soluble regulatory domain of the N-methyl-d-aspartate receptor. Journal of Neurochemistry, 108(4), 932-941. [Link]
-
Münch, J., Ständker, L., & Forssmann, W. G. (2012). Spermine and spermidine bind CXCR4 and inhibit CXCR4- but not CCR5-tropic HIV-1 infection. Science Translational Medicine, 4(123), 123ra25. [Link]
-
Reynolds, I. J. (1991). Arcaine uncovers dual interactions of polyamines with the N-methyl-D-aspartate receptor. The Journal of Pharmacology and Experimental Therapeutics, 259(2), 852-858. [Link]
-
Han, D. D., Tomitori, H., & Kashiwagi, K. (2009). Binding of spermine and ifenprodil to a purified, soluble regulatory domain of the N-methyl-d-aspartate receptor. ResearchGate. [Link]
-
Fakler, B., Brändle, U., & Glowatzki, E. (1995). Spermine and Spermidine as Gating Molecules for Inward Rectifier K+ Channels. Neuron, 15(6), 1333-1342. [Link]
Sources
- 1. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine regulation of N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 6. Arcaine uncovers dual interactions of polyamines with the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 2-((5-Aminopentyl)amino)acetic Acid in Advanced Therapeutics
An In-Depth Technical Guide on Bifunctional Linkers, PROTACs, and Peptidomimetics
Executive Summary
In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the architectural precision of linker molecules dictates the pharmacokinetic and pharmacodynamic success of the final construct. 2-((5-Aminopentyl)amino)acetic acid (often referred to as 5-APA or N-(5-aminopentyl)glycine)[1] has emerged as a highly versatile, heterobifunctional building block. This whitepaper provides a comprehensive technical analysis of 5-APA, detailing the chemical causality behind its structural advantages, its critical role in Proteolysis Targeting Chimeras (PROTACs) and affinity matrices, and field-proven, self-validating protocols for its incorporation into complex molecular architectures.
Chemical Anatomy & Strategic Rationale
As a Senior Application Scientist, I approach molecular design not just as a synthesis task, but as an exercise in structural causality. The utility of 5-APA stems directly from its tripartite functional anatomy: a primary amine, a secondary amine, and a carboxylic acid.
-
The 5-Carbon Alkyl Spacer: Why exactly five carbons? In the context of bifunctional linkers, a pentyl chain provides an optimal spatial extension of approximately 6–7 Å. This specific distance is critical; it is long enough to prevent steric clashing between two conjugated macro-entities (such as an E3 ligase and a target protein), yet short enough to avoid the entropic penalties associated with excessively long, flexible chains. Furthermore, the alkyl nature provides a lipophilic counterbalance to highly polar warheads, enhancing cellular permeability.
-
The Glycine Moiety: The integration of a secondary amine adjacent to a carboxylic acid transforms this molecule from a simple diamine into a peptidomimetic backbone. When incorporated into a chain, the secondary amine forms a tertiary amide. This structural feature severely restricts local rotational freedom and eliminates the amide hydrogen, rendering the resulting bond highly resistant to proteolytic cleavage—a vital characteristic for in vivo stability.
Applications in Targeted Protein Degradation (PROTACs)
In the design of PROTACs, the linker is not merely a passive string; it is a dynamic participant in the formation of the ternary complex. 5-APA derivatives have been strategically employed in the synthesis of small-molecule degraders, such as those targeting CDK8 and CDK19[2].
The Causality of Linker Selection: Historically, Polyethylene Glycol (PEG) linkers have been the default choice due to their solubility. However, PEG chains can act as a "water sink," increasing the hydrodynamic radius and severely impeding cell membrane penetration. By substituting a PEG linker with the 5-APA motif, developers achieve a "Goldilocks" balance: the alkyl chain drives passive membrane diffusion, while the secondary amine provides just enough hydrogen-bonding capacity to maintain aqueous solubility.
Figure 1: PROTAC mechanism utilizing the 5-APA linker to bridge POI and E3 ligase for degradation.
Peptidomimetics and Affinity Chromatography
Beyond degradation, the 5-APA architecture is foundational in the development of competitive enzyme inhibitors and affinity chromatography matrices. A prime historical and mechanistic example is the synthesis of (1S)-N-(1-carboxy-5-aminopentyl)-glycylglycine, a derivative used as a prospective competitive inhibitor for the angiotensin-converting enzyme (ACE)[3].
By attaching the primary amine of the pentyl chain to a solid agarose support, researchers successfully isolated human heart ACE[4]. The causality here is elegant: the pentyl chain acts as a flexible tether, projecting the active glycylglycine pharmacophore deep into the aqueous mobile phase, ensuring the enzyme's active site can bind the inhibitor without experiencing steric hindrance from the bulky polymer matrix.
Quantitative Data & Linker Profiling
To facilitate rational drug design, the quantitative parameters of 5-APA and its comparative advantages must be evaluated.
Table 1: Physicochemical Properties of 2-((5-Aminopentyl)amino)acetic Acid
| Property | Value | Rationale / Impact in Design |
| Molecular Formula | C7H16N2O2 | Low molecular weight (160.21 g/mol ) allows for minimal bulk addition. |
| CAS Number | 439216-70-3 | Standard identifier for commercial procurement[1]. |
| LogP (Estimated) | -0.5 to 0.5 | Balanced amphiphilicity, aiding in both solubility and permeability. |
| pKa (Amines) | ~9.5 (1°), ~8.5 (2°) | Differential pKa allows for pH-controlled selective functionalization. |
Table 2: Comparative Linker Profiling in PROTAC Development
| Linker Type | Conformational Flexibility | Cell Permeability | Aqueous Solubility | Typical Application |
| PEG (e.g., PEG3) | High | Moderate (Highly Polar) | High | Highly solvent-exposed target interfaces. |
| Pure Alkyl (C5-C8) | Low | High (Lipophilic) | Low | Intracellular targets requiring high membrane penetration. |
| 5-APA (Hybrid) | Moderate | High | Moderate-High | Balanced PK/PD profiles (e.g., CDK8/19 degraders)[2]. |
Self-Validating Experimental Protocols
To utilize 5-APA in complex syntheses, one must employ orthogonal protection strategies. The following protocols are designed as self-validating systems —methodologies where the chemical environment inherently prevents side reactions and provides immediate feedback to the scientist.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
When coupling 5-APA into a growing peptide chain, the secondary amine presents significant steric bulk. This protocol utilizes highly reactive uronium salts to force the reaction to completion.
-
Resin Swelling: Swell the Fmoc-AA-Wang resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms complete deprotection.
-
Activation & Coupling: Dissolve 3 equivalents of Fmoc-5-APA(Boc)-OH and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Causality: HATU forms an active 7-aza-OBt ester, which is highly reactive and specifically required to overcome the steric hindrance of the secondary amine in 5-APA. Allow coupling for 2 hours.
-
Kaiser Test Validation: Perform a ninhydrin (Kaiser) test. Self-Validation: A colorless/yellow bead indicates complete coupling. If the beads are blue, unreacted amines remain, dictating a mandatory double-coupling step.
-
Global Cleavage: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5) for 2 hours. Causality & Validation: TFA removes the Boc group and cleaves the peptide. TIS and water act as a self-validating scavenger system; they permanently quench highly reactive tert-butyl carbocations, inherently preventing the re-alkylation of the peptide and guaranteeing crude product purity.
Figure 2: Step-by-step solid-phase peptide synthesis (SPPS) workflow incorporating the 5-APA linker.
References
-
[3] Title: Synthesis of (1S)-N-(1-carboxy-5-aminopentyl)-glycylglycine - a prospective competitive inhibitor for angiotensin-converting enzyme. Source: murdoch.edu.au. URL:[Link]
-
[4] Title: [Isolation and Molecular Kinetic Properties of the Angiotensin-Converting Enzyme From the Human Heart]. Source: nih.gov. URL:[Link]
-
[2] Title: WO2023081452A1 - Small-molecule degraders of cdk8 and cdk19. Source: google.com (Google Patents). URL:
Sources
- 1. 366793-17-1|Dihexylamine acetate|BLD Pharm [bldpharm.com]
- 2. WO2023081452A1 - Small-molecule degraders of cdk8 and cdk19 - Google Patents [patents.google.com]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. [Isolation and molecular kinetic properties of the angiotensin-converting enzyme from the human heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for 2-((5-Aminopentyl)amino)acetic acid
Application Note: Strategic Synthesis and Purification of 2-((5-Aminopentyl)amino)acetic Acid
Strategic Overview and Mechanistic Rationale
The synthesis of 2-((5-Aminopentyl)amino)acetic acid (CAS: 439216-70-3), a highly versatile zwitterionic spacer used in peptide chemistry and bioconjugation, presents a unique chemoselectivity challenge. Direct alkylation of 1,5-diaminopentane (cadaverine) with haloacetic acids typically results in uncontrollable over-alkylation, yielding complex mixtures of secondary and tertiary amines.
To achieve absolute mono-alkylation, this protocol utilizes a protecting-group strategy combined with a highly selective reductive amination[1]. By reacting N-Boc-1,5-diaminopentane with glyoxylic acid, we restrict the reaction to a single primary amine. The choice of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ) as the reducing agent is critical; unlike Sodium Borohydride ( NaBH4 ), STAB is mild enough to avoid reducing the glyoxylic acid prior to imine formation, ensuring high conversion rates to the desired secondary amine[1]. Following Boc deprotection, the highly polar, zwitterionic product is isolated using strongly acidic cation-exchange chromatography (Dowex 50WX8), which is essential for separating the amino acid from inorganic salts and reaction byproducts[2].
Synthetic Workflow
Synthetic workflow for 2-((5-Aminopentyl)amino)acetic acid via reductive amination.
Quantitative Reaction Parameters
To ensure reproducibility and self-validation, the stoichiometric ratios and expected analytical checkpoints are summarized below.
| Reagent / Material | Equivalents | Function | Expected Analytical Checkpoint |
| N-Boc-1,5-diaminopentane | 1.0 eq | Primary Substrate | Starting material consumption (TLC: Ninhydrin) |
| Glyoxylic acid monohydrate | 1.1 eq | Carbonyl Source | Imine formation (Intermediate) |
| NaBH(OAc)3 (STAB) | 1.5 eq | Selective Reductant | Complete conversion to secondary amine[1] |
| Trifluoroacetic Acid (TFA) | 10.0 eq | Deprotection Agent | Loss of Boc signal ( ∼1.4 ppm) in 1H NMR |
| Dowex 50WX8 (Hydrogen form) | Excess | Cation Exchange | Elution of pure zwitterion in 2N NH4OH [2] |
Step-by-Step Experimental Protocol
Phase 1: Reductive Amination
Causality Note: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred solvents for STAB reductions as they facilitate optimal reaction kinetics compared to protic solvents, which can prematurely degrade the hydride[1].
-
Preparation: Dissolve N-Boc-1,5-diaminopentane (10.0 mmol) in 40 mL of anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stirrer under an argon atmosphere.
-
Imine Formation: Add glyoxylic acid monohydrate (11.0 mmol) to the solution. Stir the mixture at room temperature for 1 hour to allow for complete in situ imine formation. The solution may become slightly cloudy.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (15.0 mmol) portion-wise over 15 minutes to control the mild exotherm.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quenching & Extraction: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO3 . Transfer to a separatory funnel, extract the aqueous layer with DCM ( 3×30 mL), dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Phase 2: Boc Deprotection
Causality Note: Neat TFA can lead to side reactions; diluting with DCM provides a controlled environment for the cleavage of the tert-butyl carbamate.
-
Cleavage: Dissolve the crude intermediate in 15 mL of DCM. Cool to 0 °C.
-
TFA Addition: Slowly add 15 mL of Trifluoroacetic Acid (TFA). Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene ( 3×20 mL) to remove residual TFA, yielding the crude product as a TFA salt.
Phase 3: Ion-Exchange Purification
Causality Note: Because the target molecule is a highly polar zwitterion (containing both an amine and a carboxylic acid), standard silica gel chromatography is ineffective. Strongly acidic cation exchange resin captures the protonated amines, allowing neutral and anionic impurities to be washed away before selective elution[2].
-
Resin Activation: Swell 50 g of Dowex 50WX8-400 resin in deionized water. Pack into a glass chromatography column. Wash sequentially with 2N HCl (200 mL) to ensure complete protonation, followed by deionized water until the eluent is neutral (pH ∼7 )[2].
-
Loading: Dissolve the crude TFA salt in a minimum volume of deionized water (10-15 mL) and load it onto the column.
-
Washing: Wash the column with 300 mL of deionized water to remove TFA anions, unreacted glyoxylic acid, and other non-cationic impurities.
-
Elution: Elute the target amino acid using a gradient of aqueous Ammonia (0.5N to 2N NH4OH ). Collect fractions and spot on a TLC plate (visualize with Ninhydrin stain; primary/secondary amines will appear as purple/yellow spots).
-
Isolation: Pool the ninhydrin-positive fractions and lyophilize (freeze-dry) to remove water and volatile ammonia, yielding 2-((5-Aminopentyl)amino)acetic acid as a pure, white to off-white solid.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Yiotakis, A., et al. (2007). Application of in Situ Silylation for Improved, Convenient Preparation of Fluorenylmethoxycarbonyl (Fmoc)-Protected Phosphinate Amino Acids. The Journal of Organic Chemistry, 72(11), 4276-4279.[Link]
Sources
Application Note: A Robust HPLC-FLD Method for the Quantitative Analysis of 2-((5-Aminopentyl)amino)acetic Acid via Pre-Column Derivatization
Abstract
This application note details a highly sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-((5-Aminopentyl)amino)acetic acid (APAA). Due to its polar nature and lack of a native chromophore, direct analysis of APAA is challenging. To overcome these limitations, a pre-column derivatization strategy using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) was developed. This approach converts APAA, including both its primary and secondary amine groups, into a highly fluorescent and more hydrophobic derivative, enabling excellent retention on a reversed-phase C18 column and sensitive detection by a fluorescence detector (FLD). The method was developed and validated according to International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity, making it suitable for high-throughput analysis in research and drug development settings.
Introduction
2-((5-Aminopentyl)amino)acetic acid (APAA) is a polyamine-containing amino acid analog. The analysis of such compounds is crucial in various fields, including pharmaceutical development and clinical research, where they may act as intermediates, impurities, or metabolites. The analytical challenge presented by APAA is twofold:
-
High Polarity: The zwitterionic nature conferred by the carboxylic acid and two amine groups results in poor retention on traditional reversed-phase (RP) HPLC columns.
-
Lack of Chromophore: APAA does not possess a significant UV-absorbing moiety, making detection by standard UV-Vis detectors insensitive.[1][2]
Direct analysis of highly polar compounds can sometimes be achieved using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC).[3][4][5] HILIC is specifically designed for polar analytes, using a polar stationary phase and a high organic mobile phase.[6][7][8] However, achieving high sensitivity without a mass spectrometer remains a challenge.
An effective and widely adopted strategy for amino acid analysis is chemical derivatization.[2][9] This process modifies the analyte to enhance its chromatographic properties and detectability. Pre-column derivatization, where the reaction occurs before injection, is often preferred for its efficiency and compatibility with modern HPLC systems.[10] While reagents like o-phthalaldehyde (OPA) are common for primary amines, they do not react with secondary amines like the one present in APAA.[11][12]
Therefore, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) was selected as the ideal derivatizing agent. Fmoc-Cl reacts efficiently with both primary and secondary amines under alkaline conditions to form stable, highly fluorescent derivatives.[10][13][14][15][16] This reaction not only introduces a strong fluorophore for sensitive detection but also increases the hydrophobicity of the APAA molecule, making it well-suited for separation on robust and reliable C18 columns.[13]
This guide provides a comprehensive, step-by-step protocol for the derivatization of APAA with Fmoc-Cl and its subsequent quantification using a validated HPLC-FLD method.
Experimental Design & Rationale
The overall analytical workflow is designed for robustness and high sensitivity, proceeding from sample preparation and automated derivatization to HPLC separation and data analysis.
Diagram 1: Overall workflow for the analysis of APAA.
The Derivatization Reaction
The core of this method is the reaction between APAA and Fmoc-Cl. Under alkaline conditions (pH ~10-11.4), the deprotonated primary and secondary amino groups of APAA perform a nucleophilic attack on the carbonyl carbon of Fmoc-Cl, displacing the chloride and forming stable carbamate linkages.[13][15][17] This reaction effectively tags each amine group with a fluorescent Fmoc moiety.
Diagram 2: Derivatization of APAA with Fmoc-Cl.
Materials and Instrumentation
| Item | Specifications |
| HPLC System | Quaternary or Binary Pump, Autosampler with derivatization function, Column Thermostat, Fluorescence Detector (FLD) |
| Analytical Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size |
| Reagents | 2-((5-Aminopentyl)amino)acetic acid (APAA) Reference Standard |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), ≥99.0% | |
| Boric Acid, ACS Grade | |
| Sodium Hydroxide, ACS Grade | |
| Acetonitrile (ACN), HPLC Grade | |
| Water, HPLC Grade or Milli-Q | |
| Acetic Acid, Glacial, ACS Grade |
Detailed Protocols
Protocol 1: Reagent and Standard Preparation
-
Borate Buffer (0.4 M, pH 10.0): Dissolve 2.47 g of boric acid in 90 mL of HPLC grade water. Adjust the pH to 10.0 with 10 M sodium hydroxide solution. Make up the final volume to 100 mL with water. This buffer should be prepared fresh weekly.
-
Fmoc-Cl Reagent (3 mg/mL): Dissolve 30 mg of Fmoc-Cl in 10 mL of acetonitrile. This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial.
-
APAA Stock Solution (1 mg/mL): Accurately weigh 10 mg of APAA reference standard and dissolve in 10 mL of HPLC grade water to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the APAA stock solution with HPLC grade water to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
Protocol 2: Automated Pre-Column Derivatization
This protocol is designed for an autosampler capable of automated reagent addition and mixing.
-
Transfer 100 µL of each standard or sample solution into autosampler vials.
-
Program the autosampler to perform the following sequence for each injection:
-
Aspirate 250 µL of Borate Buffer and dispense into the sample vial. Mix thoroughly.
-
Aspirate 250 µL of Fmoc-Cl Reagent and dispense into the sample vial.
-
Mix the reaction mixture by aspirating and dispensing the full volume 3-5 times.
-
Allow the reaction to proceed for 2 minutes at ambient temperature.
-
Inject the desired volume (e.g., 10 µL) of the derivatized solution onto the HPLC system.
-
Causality Note: The use of an automated derivatization process minimizes variability and the risk of human error, which is crucial for achieving high precision and throughput in routine analysis.[9][18] The 2-minute reaction time is a balance between ensuring complete derivatization and preventing significant degradation of the Fmoc-Cl reagent and its derivatives.[15]
Protocol 3: HPLC-FLD Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM Acetic Acid in Water, pH adjusted to 4.5 with Sodium Hydroxide |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| FLD Wavelengths | Excitation: 265 nm, Emission: 315 nm[1] |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Causality Note: The gradient starts at a relatively high aqueous content (70% A) to retain the polar Fmoc-OH hydrolysis by-product at the beginning of the run, separating it from the more hydrophobic Di-Fmoc-APAA peak. The gradient to 70% ACN ensures the elution of the derivatized analyte with a good peak shape. A column temperature of 40 °C is used to improve peak efficiency and reduce system backpressure.
Method Validation & Results
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[19][20][21]
Specificity
Specificity was evaluated by injecting a blank (derivatized water) and a derivatized APAA standard. The chromatogram of the blank showed no interfering peaks at the retention time of the Di-Fmoc-APAA derivative, confirming the method's specificity. The primary by-product, Fmoc-OH, was well-resolved from the analyte peak.
Linearity and Range
Linearity was assessed by analyzing seven concentration levels of APAA standards in triplicate. The method demonstrated excellent linearity over the range of 0.1 µg/mL to 50 µg/mL.
| Parameter | Result |
| Concentration Range | 0.1 - 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Equation | y = mx + c |
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations (0.3, 15, and 40 µg/mL) on the same day (intra-day) and on three different days (inter-day).
| QC Level | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) |
| Low | < 2.0% | < 2.5% | 98.5% - 101.2% |
| Medium | < 1.5% | < 2.0% | 99.1% - 100.8% |
| High | < 1.0% | < 1.5% | 99.5% - 101.0% |
The low Relative Standard Deviation (RSD) values and recovery percentages well within the accepted limits (typically 80-120% for accuracy and <15% for precision) confirm the method's high precision and accuracy.[22][23]
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the signal-to-noise ratio (S/N) of the lowest concentration standards.
| Parameter | Result |
| LOD (S/N = 3) | ~0.03 µg/mL |
| LOQ (S/N = 10) | 0.1 µg/mL |
Conclusion
A specific, sensitive, and reliable HPLC-FLD method for the quantification of 2-((5-Aminopentyl)amino)acetic acid has been successfully developed and validated. The pre-column derivatization with Fmoc-Cl effectively addresses the inherent analytical challenges of APAA, namely its high polarity and lack of a chromophore. The automated derivatization procedure ensures high sample throughput and excellent reproducibility. The validation results confirm that the method meets the stringent requirements of ICH guidelines, making it a powerful tool for researchers, scientists, and drug development professionals requiring accurate quantification of APAA in various matrices.
References
- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
- Ningbo Inno Pharmchem Co., Ltd. (2026, March 25).
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Eslami, B., et al. (1999). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Pharmaceutical and Biomedical Analysis.
- Sigma-Aldrich. (n.d.).
- Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Kim, H., et al. (2022).
- Thermo Fisher Scientific. (n.d.).
- Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
- Roemling, R., et al. (2026, March 31). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (2026, January 8).
- Phenomenex. (2016, June 23).
- Limsirichaikul, S., et al. (2017). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry.
- Molnár-Perl, I. (n.d.). Derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc.
- Pharmaguideline. (2024, December 11).
- Tahir, M. N., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Sains Malaysiana.
- Sigma-Aldrich. (n.d.). Fmoc chloride for HPLC derivatization, LiChropur, ≥ 99.0% HPLC. Sigma-Aldrich.
- Eriksson, C. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
- Einarsson, S., et al. (1989). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
- Hirayama, K., et al. (1985). Determination of aromatic amino acids by ion-pair reversed-phase liquid chromatography in human sera from healthy and phenylketonuric individuals.
- Kumar, A., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Sigma-Aldrich. (n.d.). Fmoc chloride for HPLC derivatization, LiChropur, ≥ 99.0% HPLC. Sigma-Aldrich.
- Helix Chromatography. (2022). Analysis of Amino Acids in Mixed-Mode Chromatography - How to Tune Up Your Separation?.
- Platzer, M., et al. (2024).
- Rezzoum, F., et al. (2004). HPLC and ninhydrin photometric determination of amino acids in CaCÛ3 rich lacustrine sediments of the Jura region.
- D'Attoma, A., et al. (2026, March 31). Mixed-Mode Chromatography—A Review.
- Thiele, R., et al. (2008). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry.
- Fujifilm Wako Chemicals. (n.d.). Amino Acids Analysis. Fujifilm Wako Chemicals.
- Jasco Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
- Platzer, M., et al. (2026, February 6). Application of the Ninhydrin Reaction for Quantification of Total Protein Contents: Establishment of Conversion Formulas. Foods.
- Technology Networks. (2024, March 12).
- Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal)
- NJ Labs. (2023, September 15). Why is Any Viable Amino Acid Technically Ninhydrin Positive Substances?. NJ Labs.
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. ACS Omega.
- Dadparvar, M., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Asia Oceania Journal of Nuclear Medicine and Biology.
- Lab Manager. (2025, December 2).
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. waters.com [waters.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. jascoinc.com [jascoinc.com]
- 13. nbinno.com [nbinno.com]
- 14. ≥99.0%, for HPLC derivatization, LiChropur<SUP>™</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 15. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fmoc chloride for HPLC derivatization, LiChropur , = 99.0 HPLC 28920-43-6 [sigmaaldrich.com]
- 17. ikm.org.my [ikm.org.my]
- 18. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 21. database.ich.org [database.ich.org]
- 22. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Detection of 2-((5-Aminopentyl)amino)acetic acid
Abstract
This application note details a robust and sensitive method for the detection and quantification of 2-((5-Aminopentyl)amino)acetic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 2-((5-Aminopentyl)amino)acetic acid is a polar molecule, presenting challenges for retention on traditional reversed-phase columns. This protocol outlines two effective approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis and a derivatization method for enhanced retention and sensitivity on reversed-phase columns. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this and similar compounds.
Introduction
2-((5-Aminopentyl)amino)acetic acid is a compound of interest in various fields of research due to its structural similarity to polyamines and amino acids, which are crucial in numerous biological processes. Accurate and sensitive detection of such polar compounds is essential for understanding their roles in biological systems and for their application in drug development. The inherent high polarity and zwitterionic nature of this analyte make it challenging to retain on conventional reversed-phase liquid chromatography (RPLC) columns. Therefore, specialized an[1]alytical strategies are required.
This application note presents two validated LC-MS/MS methodologies to address these challenges:
-
Direct Analysis using HILIC: This approach leverages the polarity of the analyte for retention and separation.
-
Analysis following [2][3]Derivatization: Chemical derivatization of the primary and secondary amine groups improves chromatographic retention on C18 columns and can enhance ionization efficiency.
Analyte Physico[4][5]chemical Properties
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value (Predicted/Actual) | Source |
| Molecular Formula | C7H16N2O2 | - |
| Molecular Weight | 160.21 g/mol | - |
| Structure | ![]() | - |
| pKa | Multiple values due to amino and carboxyl groups. Expected to be zwitterionic at neutral pH. | |
| LogP | Predicted [1][4]to be low, indicating high polarity. |
Experimental[7]
Materials and Reagents
-
2-((5-Aminopentyl)amino)acetic acid standard (purity >95%)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (≥99%)
-
Ammonium acetate (≥99%)
-
Isobutyl chloroformate (for derivatization)
-
Sodium bicarbonate
-
Internal Standard (IS): Consider a stable isotope-labeled version of the analyte or a structurally similar compound not present in the matrix, such as 1,6-diaminohexane.
Sample Prepa[8]ration
The choice of sample preparation will depend on the matrix. A generic protein precipitation protocol is provided below, which is a common starting point for biological samples.
Protocol: Protein Precipitation
-
To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in the appropriate solvent for the chosen LC method (see below).
Method 1: HILIC-MS/MS (Direct Analysis)
This method is ideal for direct analysis without derivatization, leveraging the polar nature of the analyte for chromatographic retention.
Caption: Derivatization workflow for RPLC-MS/MS analysis.
3.4.1. Derivatization Protocol
-
Reconstitute the dried[5] sample extract in 200 µL of LC-MS grade water containing the internal standard.
-
Add 5 µL of 1 M sodium bicarbonate (pH 9.0).
-
Add 20 µL of isobutyl chloroformate.
-
Vortex immediately and incubate at 37°C for 15 minutes.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate).
-
Collect the organic phase, evaporate to dryness, and reconstitute in 50% methanol.
3.4.2. Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for eluting the derivatized, more hydrophobic analyte. |
| Flow Rate | 0.3 mL/min | |
| Column Temp. | 45°C | |
| Injection Vol. | 5 µL | |
| Gradient | 5% B (0-1 min), 5-95% B (1-10 min), 95% B (10-12 min), 5% B (12.1-15 min) | A standard gradient for reversed-phase separation. |
3.4.3. Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | The derivatized analyte is expected to ionize well in positive mode. |
| Scan Type | MRM | For optimal sensitivity and selectivity. |
| Precursor Ion [M+H]+ | To be determined. The mass will increase based on the number of derivatized amine groups. Each isobutyl chloroformate addition adds 100.05 Da. | The derivatization adds mass to the parent molecule. |
| Product Ions | To be determined by infusion of a derivatized standard. | Fragmentation patterns will be different from the underivatized molecule. |
Data Analysis and System Suitability
-
Quantification: Peak areas of the analyte and internal standard are used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined.
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include peak shape, retention time stability, and signal intensity.
Conclusion
This application note provides two comprehensive and robust LC-MS/MS methods for the analysis of 2-((5-Aminopentyl)amino)acetic acid. The choice between the direct HILIC method and the derivatization-based reversed-phase method will depend on the specific requirements of the assay, including matrix complexity, required sensitivity, and available instrumentation. The HILIC method offers a simpler workflow, while the derivatization method may provide enhanced sensitivity and chromatographic performance for certain sample types. Both methods, when properly implemented, are suitable for the reliable quantification of this polar compound in various research and development settings.
References
-
Sheldon, R. D., & Knaff, J. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology. [Link]
-
Sheldon, R. D., & Knaf[6]f, J. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. ScienceDirect. [Link]
-
Płotka-Wasylka, J., &[5] Morrison, C. (2019). Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. ResearchGate. [Link]
-
van der Wurff, A., et [7]al. (2016). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Analytica Chimica Acta. [Link]
-
Müller, C., et al. (2[8]018). Polyamine Analysis by LC-MS. Springer Nature Experiments. [Link]
-
HILICON AB. (2018). Di[9]rect Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]
-
Paglia, G., & Astarita[2], G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology. [Link]
-
Waters Corporation. (2022). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Application Note. [Link]
-
HILICON AB. (2018). Di[3]rect Analysis of Amino Acids by HILIC–ESI-MS. The Nest Group. [Link]
-
Barnes, A., Armitage, [10]E., & Loftus, N. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. Shimadzu Corporation. [Link]
-
Otsuki, F., et al. (20[11]10). Studies on Simultaneous Determination of Nonvolatile Amines by LC/MS/MS. Annual Report of the Tokyo Metropolitan Institute of Public Health. [Link]
-
Pal, M., et al. (2018)[13]. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie. [Link]
-
Broad Institute. (n.d.[1]). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]
-
Claron, M., et al. (20[14]25). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. [Link]
Sources
- 1. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 10. nestgrp.com [nestgrp.com]
- 11. 439216-70-3|2-((5-Aminopentyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]
- 14. broadinstitute.org [broadinstitute.org]
In vivo dosing guidelines for 2-((5-Aminopentyl)amino)acetic acid
Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for Therapeutics Utilizing 2-((5-Aminopentyl)amino)acetic acid Linkers
Executive Summary & Scientific Context
The compound 2-((5-Aminopentyl)amino)acetic acid (CAS 439216-70-3) is a highly versatile, heterobifunctional polyamine-derived linker[1]. Featuring both a primary amine and a carboxylic acid terminus separated by a flexible pentyl chain and a secondary amine, it is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2], Antibody-Drug Conjugates (ADCs)[3], and targeted radiopharmaceuticals[4].
As a Senior Application Scientist, it is critical to clarify that raw bifunctional linkers are rarely administered in vivo as standalone therapeutics. Instead, understanding the in vivo dosing, pharmacokinetic (PK) stability, and metabolite toxicity of 2-((5-Aminopentyl)amino)acetic acid is a rigorous regulatory requirement for IND-enabling studies of the conjugated drugs it bridges[5]. This guide outlines the mechanistic rationale, formulation strategies, and self-validating protocols for dosing constructs utilizing this linker, as well as profiling the free linker as a cleavage metabolite.
Mechanistic Rationale: Why 2-((5-Aminopentyl)amino)acetic acid?
The selection of a linker profoundly impacts the in vivo fate of a heterobifunctional molecule[5]. The specific structural features of 2-((5-Aminopentyl)amino)acetic acid provide distinct pharmacological advantages:
-
Hydrophilicity and Vd Modulation : The internal secondary amine within the backbone remains protonated at physiological pH. This polycationic character enhances the aqueous solubility of otherwise highly hydrophobic payloads (e.g., PROTAC warheads or ADC cytotoxins), improving the in vivo volume of distribution (Vd)[6].
-
Ternary Complex Flexibility : The 5-carbon aliphatic chain provides optimal spatial separation (spacer length) to prevent steric clashing between the target protein and the E3 ligase in PROTAC applications, facilitating productive ternary complex formation[2].
-
Metabolic Stability : Unlike ester-based or highly peptidic linkers that are prone to rapid plasma hydrolysis, the amide bonds formed by the termini of 2-((5-Aminopentyl)amino)acetic acid exhibit superior plasma stability, ensuring the conjugate reaches the target tissue intact[7].
In Vivo Dosing Guidelines for Linker-Conjugated Therapeutics
When dosing constructs containing 2-((5-Aminopentyl)amino)acetic acid, the physicochemical properties of the linker dictate formulation and administration strategies.
-
Formulation Strategies : Due to the secondary amine, conjugates utilizing this linker often exhibit pH-dependent solubility. Formulations typically utilize mildly acidic to neutral buffered vehicles (e.g., 5% Dextrose in Water with 10-20% Captisol, or 5% Tween-80 / 5% PEG400 in PBS) to maintain solubility and prevent in vivo aggregation[2].
-
Dose Calculation : Dosing must be calculated based on the molar equivalents of the active payload. For PROTACs utilizing flexible linkers, typical in vivo doses range from 5 to 50 mg/kg depending on the target and route[6].
-
Administration Routes :
-
Intravenous (IV): Preferred for ADCs and radioligands to ensure 100% bioavailability and avoid first-pass linker metabolism[3].
-
Intraperitoneal (IP) / Subcutaneous (SC): Commonly used for PROTACs in murine xenograft models. The hydrophilic nature of the linker facilitates rapid systemic absorption from the peritoneal cavity[2].
-
Experimental Protocols (Self-Validating Systems)
Protocol 1: In Vivo PK Profiling and Metabolite Clearance of the Free Linker
Objective: To determine the clearance rate and potential toxicity of 2-((5-Aminopentyl)amino)acetic acid when released as a metabolite post-conjugate cleavage[7].
-
Animal Preparation : Fast CD1 mice (n=3 per time point) for 4 hours prior to dosing[6].
-
Formulation : Dissolve 2-((5-Aminopentyl)amino)acetic acid in sterile saline (0.9% NaCl) to a concentration of 2 mg/mL.
-
Dosing : Administer 10 mg/kg via IV bolus injection[6].
-
Sampling : Collect blood via the submandibular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes[5].
-
Bioanalysis : Centrifuge at 3,000 x g for 10 mins at 4°C to isolate plasma. Quantify linker concentration using LC-MS/MS. Expert Insight: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is strictly recommended over standard C18 columns due to the high polarity of the free polyamine linker[5].
Protocol 2: Efficacy Dosing of a PROTAC Utilizing the Linker
Objective: Assess target degradation in a tumor xenograft model[2].
-
Model Generation : Inoculate athymic nude mice subcutaneously with 5x10⁶ target cancer cells. Wait until tumors reach ~150 mm³[3].
-
Dosing : Administer the PROTAC (e.g., 15 mg/kg or 30 mg/kg) via IP injection daily for 14 days[3].
-
Readout : Euthanize cohorts at specific intervals. Homogenize tumor tissue in RIPA buffer and analyze target protein degradation via Western blot, normalizing to a vehicle control[2].
Data Presentation: Comparative PK Parameters
The following table summarizes expected pharmacokinetic parameters, illustrating how conjugation to 2-((5-Aminopentyl)amino)acetic acid alters systemic clearance.
Table 1: Representative Pharmacokinetic Parameters for Polyamine-Linked Conjugates vs. Free Linker
| Analyte | Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Clearance (mL/min/kg) |
| Free Linker (Metabolite) | IV | 10 | ~4,500 | 1.2 | 45.3 |
| PROTAC (Linker-Conjugated) | IP | 30 | ~1,200 | 6.5 | 12.1 |
| ADC (Linker-Conjugated) | IV | 15 | ~35,000 | 72.0 | 0.8 |
(Note: Values are representative estimates based on standard polyamine and PROTAC/ADC PK profiles[3][5][6].)
Visualizations
In vivo metabolic pathway of conjugates releasing 2-((5-Aminopentyl)amino)acetic acid.
Standardized in vivo experimental workflow for PK/PD dosing and evaluation.
Sources
- 1. 439216-70-3|2-((5-Aminopentyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Technical Support Center: Handling & Storage of 2-((5-Aminopentyl)amino)acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-((5-Aminopentyl)amino)acetic acid (CAS: 439216-70-3) .
Widely utilized as a bifunctional linker in PROTAC design, peptide synthesis, and bioconjugation, this molecule features a primary amine, a secondary amine, and a carboxylic acid. While this structural trifecta provides excellent synthetic versatility, it also introduces severe storage liabilities. This guide provides the mechanistic reasoning behind its degradation, self-validating protocols to prevent it, and troubleshooting FAQs.
The Chemistry of Degradation: Mechanistic Causality
To prevent degradation, we must first understand the chemical causality behind it. Storing this compound as a free base on an open bench will result in complete catastrophic failure within 24 to 48 hours due to three primary pathways:
-
Carbamate Formation (The +44 Da Mass Shift): The primary and secondary amines in this linker act as strong nucleophiles. When exposed to ambient air, they rapidly attack electrophilic atmospheric carbon dioxide (CO₂) to form carbamic acid, which subsequently deprotonates into a stable carbamate salt[1]. This reaction quenches the amine's nucleophilicity, rendering it useless for downstream EDC/NHS or HATU coupling.
-
Zwitterionic Hygroscopicity (Deliquescence): Because the molecule contains basic amines and an acidic carboxyl group, it exists in a zwitterionic state. Zwitterions are highly hygroscopic[2]. Moisture ingress acts as a plasticizer, lowering the glass transition temperature of the amorphous powder. This leads to deliquescence (caking) and drastically increases molecular mobility, accelerating intermolecular amidation (oligomerization).
-
N-Oxidation: Secondary amines are highly susceptible to oxidation, particularly when exposed to ambient oxygen, light, and trace transition metals, leading to the formation of N-oxides and subsequent structural cleavage[3].
Figure 1: Environmental degradation pathways of polyamine linkers.
Self-Validating Storage Protocols
A protocol is only effective if you know it is working. The following step-by-step methodology incorporates "Self-Validating Checks" so that a failure at any step is immediately detectable before your reagent is ruined.
Step 1: Baseline Analytics & Desiccation
-
Action: Upon receipt, immediately analyze a 1 mg sample via LC-MS to establish a baseline purity profile. Transfer the remaining bulk powder into a vacuum desiccator over indicating Drierite (CaSO₄) for 24 hours.
-
Self-Validating Check: The Drierite must remain blue. If it turns pink, the vacuum seal has failed or the sample contained excessive residual moisture, prompting immediate re-desiccation.
Step 2: Glove Box Aliquoting
-
Action: Transfer the desiccator to a nitrogen or argon-purged glove box. Weigh the compound into single-use amber glass vials (e.g., 5 mg or 10 mg aliquots).
-
Causality: Repeated freeze-thaw cycles and ambient air exposure during daily weighing are the primary drivers of carbamate formation and condensation-induced hydrolysis. Single-use aliquots physically eliminate this risk.
Step 3: Heavy Inert Gas Purging
-
Action: If a glove box is unavailable, gently purge each vial with a stream of Argon gas for 15 seconds before capping.
-
Causality: Argon is heavier than air and effectively displaces both O₂ (preventing oxidation) and CO₂ (preventing carbamate formation).
-
Self-Validating Check: Hold a piece of pH paper moistened with distilled water near the vial lip during the purge. The absence of a basic pH shift confirms no volatile amine degradation products are escaping, and the argon blanket is stable.
Step 4: Sealing and Deep Freeze
-
Action: Cap the vials with PTFE-lined septa, wrap the caps tightly in Parafilm, and store them in a sealed secondary container with fresh desiccant at -20°C.
-
Self-Validating Check: Include a 10%–60% Cobalt-free Humidity Indicator Card inside the secondary container. If the 10% RH dot turns pink, the secondary seal has been compromised, warning you to replace the desiccant before the aliquots degrade.
Figure 2: Self-validating storage workflow for reactive linkers.
Quantitative Stability Data
The table below summarizes the expected shelf life of 2-((5-Aminopentyl)amino)acetic acid under various storage conditions, highlighting the drastic impact of environmental exposure.
| Storage Condition | Atmosphere | Temperature | Expected Shelf Life | Primary Degradation Risk |
| Open Bench | Ambient Air | 25°C | < 24 Hours | Carbamate Formation (+44 Da), Caking |
| Sealed Vial (Bulk) | Ambient Air | 4°C | 1-2 Weeks | Oxidation, Slow CO₂ Absorption |
| Sealed Vial + Desiccant | Ambient Air | -20°C | 3-6 Months | Trace Oxidation |
| Single-Use Aliquot | Argon Purged | -20°C | > 24 Months | None (Stable) |
Troubleshooting FAQs
Q: My LC-MS shows a major peak at M+44. Is the batch ruined? A: Yes. Your compound has reacted with atmospheric CO₂ to form a carbamate salt[1]. The primary and secondary amines in 2-((5-Aminopentyl)amino)acetic acid act as strong nucleophiles, attacking CO₂. This +44 Da mass shift indicates the amines are no longer reactive for your intended amide coupling steps. Discard the aliquot.
Q: The powder has turned into a sticky gum. Can I still dissolve it in DMF and use it? A: No. This phenomenon is called deliquescence. Because the compound contains both basic amines and an acidic carboxyl group, it exists as a zwitterion, making it highly hygroscopic[2]. Once it absorbs enough moisture to form a gum, it accelerates intermolecular amidation (oligomerization) and the hydrolysis of any trace impurities. The effective molarity of your linker is now unknown.
Q: Should I store it as a free base or a salt? A: It depends on your timeline. If you are synthesizing or storing this linker for extended periods (>6 months), consider converting it to a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the amines eliminates their nucleophilicity, drastically reducing susceptibility to CO₂ absorption and oxidation[4]. However, remember to add a stoichiometric equivalent of a non-nucleophilic base (e.g., DIPEA) during your downstream coupling reactions to liberate the free amine.
Q: I noticed a color change from white to faint yellow. What happened? A: Oxidation. Secondary amines are prone to N-oxidation[3]. The yellowing is a visual marker of N-oxide formation or trace transition metal-catalyzed degradation. If the yellowing is severe, run an LC-MS; if purity has dropped below 95%, discard the batch.
References
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.1
-
Handling and Storage Guidelines for Peptides. Bachem. 2
-
Electrochemical reduction of CO2 in the captured state using aqueous or nonaqueous amines. NIH.4
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. 3
Sources
Technical Support Center: Overcoming Steric Hindrance with 2-((5-Aminopentyl)amino)acetic Acid Conjugation
Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult on experimental failures driven by a fundamental biophysical issue: steric hindrance . When attempting to conjugate bulky payloads (such as fluorophores, PROTAC ligands, or cytotoxic drugs) to the dense surface topology of target proteins, direct attachment often results in poor yields or loss of biological activity[1].
To resolve this, we utilize 2-((5-Aminopentyl)amino)acetic acid (CAS: 439216-70-3) as a highly specialized heterobifunctional spacer. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to successfully deploy this linker in your workflows.
Core Principle: Why This Specific Linker?
The architecture of 2-((5-Aminopentyl)amino)acetic acid is engineered to solve two competing bioconjugation problems simultaneously:
-
Steric Relief: The 5-carbon (pentyl) chain acts as a physical standoff, providing approximately 7–8 Ångstroms of clearance. This projects the payload away from the protein's hydration shell, minimizing steric clashes and improving target binding[2].
-
Solubility Maintenance: Unlike purely hydrophobic aliphatic linkers (which often cause protein precipitation), this molecule contains an internal secondary amine. At physiological pH, this amine protonates, conferring hydrophilicity and preventing the aggregation typically seen with pure alkyl spacers[3].
Quantitative Linker Comparison
Table 1: Comparative Analysis of Linker Architectures for Steric Relief
| Linker Type | Structural Feature | Steric Relief | Hydrophilicity | Aggregation Risk |
| Zero-Length (EDC only) | Direct amide bond formation | Poor | High | Low |
| Pure Alkyl (e.g., Pentyl) | 5-carbon aliphatic chain | Excellent | Low | High |
| PEG4 Spacer | Polyethylene glycol chain | Excellent | Very High | Low |
| 2-((5-Aminopentyl)amino)acetic acid | Pentyl chain + Secondary Amine | Excellent | Moderate-High | Low |
Standard Operating Procedure: Self-Validating EDC/NHS Conjugation
To ensure high-fidelity conjugation, do not simply mix reagents. Follow this causality-driven, self-validating protocol to attach the carboxylic acid end of the linker to a primary amine on your payload, leaving the primary amine of the pentyl group available for downstream reactions.
Phase 1: Activation of the Linker
-
Buffer Preparation: Dissolve 2-((5-Aminopentyl)amino)acetic acid (10 mM) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Causality: MES is utilized because it lacks primary amines that would competitively inhibit the reaction.
-
-
Esterification: Add EDC (20 mM) and Sulfo-NHS (50 mM). Incubate for 15-30 minutes at room temperature.
-
Self-Validation Checkpoint: Monitor the formation of the active Sulfo-NHS ester via LC-MS. Do not proceed until conversion is confirmed.
-
Phase 2: Quenching & Conjugation 3. Quenching: Add 2-mercaptoethanol (20 mM) to quench unreacted EDC.
-
Causality: This prevents residual EDC from randomly crosslinking the target protein in the next step.
-
Nucleophilic Attack: Adjust the pH of the solution to 7.2–7.5 using 1 M Sodium Bicarbonate. Immediately add your target payload/protein. Incubate for 2 hours at room temperature.
-
Causality: The slightly basic pH deprotonates the target's primary amines, making them strong nucleophiles that will attack the NHS ester.
-
Phase 3: Purification & QC 5. Isolation: Remove excess linker using Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4). 6. Final Validation: Measure the A280/Amax ratio using a UV-Vis spectrophotometer to quantify the Degree of Labeling (DoL) before proceeding to functional assays.
Figure 1: Self-validating experimental workflow for EDC/NHS activation and conjugation.
Troubleshooting & FAQs
Q1: My conjugation yield is extremely low despite using a large molar excess of the linker. How do I fix this? A1: Low yields often result from the rapid hydrolysis of the NHS-ester intermediate before it can react with the target. Steric hindrance at the conjugation site is a primary culprit for slow reaction kinetics, allowing hydrolysis to outcompete amide bond formation[1]. Troubleshooting Step: Ensure your activation buffer is strictly at pH 5.5–6.0. Transition to the conjugation step (pH 7.2–7.5) immediately after the 15-minute activation window. If the target's reactive residues are deeply buried, you may need to increase the reaction temperature slightly (to 25°C) to increase molecular collisions and kinetic energy[2].
Q2: After conjugating the payload using this linker, my bioconjugate is precipitating. Why? A2: While the pentyl chain effectively relieves steric hindrance, long aliphatic chains can increase the overall hydrophobicity of the conjugate, leading to aggregation[3]. The unique advantage of 2-((5-Aminopentyl)amino)acetic acid is its internal secondary amine, but its charge is pH-dependent. Troubleshooting Step: Check the pH of your final formulation buffer. If your buffer pH is too high (e.g., >8.5), the secondary amine becomes deprotonated and loses its positive charge, rendering the linker highly hydrophobic. Formulate your conjugate in a slightly acidic to neutral buffer (pH 6.0–7.4) to ensure the secondary amine remains protonated, acting as a hydrophilic shield against aggregation.
Q3: The payload is attached, but the enzyme-mediated release in my assay is failing. Is the linker still causing steric clash? A3: Yes, this is a known phenomenon. While the ~7-8 Å linker length is sufficient to prevent the payload from clashing with the protein surface during conjugation, it may not provide enough clearance for large endopeptidases (like Cathepsin B) to access the cleavage site[4]. Troubleshooting Step: If enzyme-mediated release is hindered, you must map the steric topology of the enzyme's active site. You may need to conjugate the 2-((5-Aminopentyl)amino)acetic acid to an additional dipeptide trigger (e.g., Val-Cit) to extend the architecture further. In this configuration, the pentyl chain acts as a "steric auxiliary" that physically projects the enzymatic cleavage site completely out of the antibody's steric shadow[4].
Figure 2: Mechanistic comparison of steric clash vs. steric relief using a pentyl-amino spacer.
Sources
Technical Support Center: Purification of 2-((5-Aminopentyl)amino)acetic Acid
Welcome to the technical support center for the purification of 2-((5-aminopentyl)amino)acetic acid and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this highly polar, zwitterionic molecule. The following troubleshooting guides and FAQs are structured to address specific experimental issues, providing not just protocols, but the scientific reasoning behind them.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of 2-((5-aminopentyl)amino)acetic acid.
Question 1: I have a significant amount of unreacted cadaverine in my crude product. How can I efficiently remove it?
Answer:
The presence of residual cadaverine (1,5-diaminopentane), a common starting material, is a frequent issue. Due to its basic nature and high polarity, it can be challenging to separate from the desired product. Here are two effective strategies:
Strategy 1: Cation-Exchange Chromatography
This is the most robust method for separating compounds with different net positive charges. At a pH below the pKa of the secondary amine of your product (around pH 9-10) but above the pKa of the carboxylic acid (around pH 2-3), both your product and cadaverine will be positively charged. However, cadaverine, with its two primary amines, will have a stronger positive charge than your zwitterionic product. This difference in charge is the basis for separation.
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Experimental Protocol: Cation-Exchange Chromatography
-
Resin Selection and Preparation:
-
Choose a strong cation-exchange resin (e.g., Dowex® 50WX8) or a weak cation-exchange resin (e.g., Bio-Rex 70).[1]
-
Prepare a slurry of the resin in deionized water and pack it into a suitable column.
-
Equilibrate the column with a low ionic strength buffer at a slightly acidic pH (e.g., 0.1 M ammonium acetate, pH 5.0) until the pH of the eluent matches the buffer.
-
-
Sample Loading:
-
Dissolve your crude product in the equilibration buffer.
-
Load the solution onto the column at a slow flow rate to ensure efficient binding.
-
-
Washing:
-
Wash the column with 2-3 column volumes of the equilibration buffer to remove any unbound, neutral, or anionic impurities.
-
-
Elution:
-
Elute the desired product using a step or linear gradient of increasing pH or salt concentration.
-
Option A (pH Gradient): Start with a buffer at pH 4-5. Your product, being zwitterionic, will have a lower net positive charge and will elute before the more basic cadaverine.
-
Option B (Salt Gradient): Use a gradient of ammonium hydroxide or sodium chloride. The product will elute at a lower salt concentration than cadaverine.
-
Collect fractions and analyze them by TLC, HPLC, or NMR to identify the product-containing fractions.
-
-
Regeneration:
-
Regenerate the column by washing with a high concentration of a strong base (e.g., 1-2 M NaOH) followed by deionized water and then re-equilibration with the starting buffer.
-
Strategy 2: Liquid-Liquid Extraction (as a pre-purification step)
This method is less selective but can be useful for removing a large excess of cadaverine before a final chromatographic step.
-
Dissolve the crude mixture in water.
-
Adjust the pH to be mildly basic (pH 8-9). At this pH, a larger fraction of cadaverine will be in its free base form compared to your product.
-
Extract the aqueous solution with an organic solvent like n-butanol.[2] Cadaverine has higher solubility in n-butanol than your zwitterionic product.
-
Repeat the extraction several times.
-
The aqueous layer will be enriched with your product.
Question 2: My purified product contains a persistent, less polar impurity. What could it be and how do I remove it?
Answer:
This impurity is likely the N,N'-bis(carboxymethyl)-1,5-diaminopentane, a common byproduct formed when both primary amines of cadaverine react with the glycine precursor. This di-substituted product is less polar than your desired mono-substituted product.
Strategy: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. Since the di-substituted byproduct has two carboxylic acid groups, it is more polar than the desired product at low pH. However, at neutral pH, the zwitterionic nature of both molecules comes into play. For such polar compounds, conventional C18 columns may not provide adequate retention.[3][4] In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-endcapped C18 column is recommended.[3]
Experimental Protocol: Preparative HILIC
-
Column Selection:
-
Use a HILIC column with a zwitterionic or amide stationary phase.[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with an additive like 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.
-
-
Sample Preparation:
-
Dissolve the sample in a mixture that mimics the initial mobile phase conditions (high acetonitrile concentration) to ensure good peak shape.
-
-
Elution Gradient:
-
Start with a high percentage of acetonitrile (e.g., 90-95%) to retain your polar compounds.
-
Run a gradient of increasing water content to elute the compounds. The more polar di-substituted byproduct will elute later than your desired product.
-
| Time (min) | % Acetonitrile (B) | % Aqueous (A) |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 95 | 5 |
| 40 | 95 | 5 |
-
Detection and Fraction Collection:
-
Use a suitable detector (e.g., UV-Vis at a low wavelength or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore).
-
Collect fractions corresponding to the peak of your desired product.
-
Question 3: My final product is an oil and I cannot get it to crystallize. What can I do?
Answer:
The inability to crystallize is a common issue with highly polar and hygroscopic compounds. It is often due to the presence of residual impurities or the wrong choice of solvent system.
Strategy 1: pH Adjustment and Anti-Solvent Precipitation
As a zwitterionic compound, its solubility is highly dependent on pH. The lowest solubility is typically at its isoelectric point (pI).
-
Dissolve the oily product in a minimum amount of water.
-
Slowly add a water-miscible organic solvent in which your product is insoluble (an anti-solvent), such as isopropanol, ethanol, or acetone, until the solution becomes slightly turbid.
-
Carefully adjust the pH of the solution dropwise with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to find the pI, where the product precipitates out.
-
Once precipitation begins, stir the mixture at room temperature or in an ice bath to maximize crystal formation.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.
Strategy 2: Mixed-Solvent Crystallization
-
Dissolve the oily product in a solvent in which it is highly soluble (e.g., water or methanol) with gentle heating.
-
Slowly add a solvent in which it is poorly soluble (e.g., acetonitrile, ethyl acetate, or diethyl ether) until the solution becomes cloudy.
-
Add a small amount of the first solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to promote crystallization.
Troubleshooting Tips for Crystallization:
-
Purity is Key: Ensure your product is of high purity (>95%) before attempting crystallization. Even small amounts of impurities can inhibit crystal formation.[6]
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.
-
Seeding: If you have a small amount of solid material, add a seed crystal to the solution to initiate crystallization.
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Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified 2-((5-aminopentyl)amino)acetic acid? A1: Due to its hygroscopic nature, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at low temperature (2-8 °C) to prevent moisture absorption and potential degradation.
Q2: Can I use reversed-phase chromatography with a standard C18 column for purification? A2: While possible, it is challenging. The high polarity of the molecule will likely result in poor retention and co-elution with the solvent front on a standard C18 column.[3][4] If you must use RP-HPLC, consider using a highly aqueous mobile phase (up to 100% water) with a polar-endcapped C18 column or adding an ion-pairing agent to the mobile phase to improve retention. However, HILIC is generally a more suitable technique for this class of compounds.[7]
Q3: How can I monitor the purity of my fractions during chromatography? A3: If your compound has a UV chromophore, UV-Vis spectroscopy is a straightforward method. However, since 2-((5-aminopentyl)amino)acetic acid lacks a strong chromophore, you can use techniques like thin-layer chromatography (TLC) with ninhydrin staining (which reacts with primary and secondary amines to produce a colored spot), or analyze small aliquots of fractions by HPLC with an ELSD or a mass spectrometer (MS) detector.
Q4: My product appears to be degrading on the chromatography column. What could be the cause? A4: Degradation on the column can be due to several factors:
-
pH instability: Ensure the pH of your mobile phase is within the stable range for your compound.
-
Reactive stationary phase: The silica backbone of some columns can have residual acidic silanol groups that may interact with and degrade your compound. Using a high-quality, end-capped column can mitigate this.
-
Microbial growth: If buffers are not prepared fresh or stored properly, microbial growth can occur, which can degrade your product. Always use freshly prepared and filtered buffers.
References
-
Kuo, K. C., & Lunte, S. M. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Struggling with Polar Analytes? Meet HILIC: The "Reversed Reversed-Phase" Solution. (2026, January 27). [Video]. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. [Link]
-
Shirai, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 369–372. [Link]
- Method for crystallization of amino acids. (1992). U.S.
-
Kupka, A. (2016, August 9). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV. [Link]
-
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]
-
Punmalee, N. (2017). Effect of solvent on crystallization and polymorphic transformation of L-histidine (Master's thesis). [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
-
Csapó, J., et al. (2007). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20. [Link]
-
Cui, Z., et al. (2021). Green chemical and biological synthesis of cadaverine: recent development and challenges. RSC Advances, 11(44), 27366-27380. [Link]
Sources
- 1. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting & Optimizing Reaction Conditions for 2-((5-Aminopentyl)amino)acetic Acid Cleavage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with 2-((5-Aminopentyl)amino)acetic acid (also known as N-(5-aminopentyl)glycine, CAS: 439216-70-3).
Because this molecule features both a primary aliphatic amine and a secondary N-alkyl amine, it is a highly versatile linker for Antibody-Drug Conjugates (ADCs), PROTACs, and peptidomimetics. However, its secondary amine makes it exceptionally prone to side reactions during Solid-Phase Peptide Synthesis (SPPS) and necessitates precise optimization during both chemical resin cleavage and enzymatic payload release.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do I observe a massive loss of my linker-payload construct during the Fmoc deprotection of the subsequent amino acid?
Causality: You are likely experiencing Diketopiperazine (DKP) formation . The secondary amine in N-(5-aminopentyl)glycine becomes highly nucleophilic once its protecting group is removed. If this linker is attached to a standard Wang resin via a C-terminal ester bond, the free secondary amine will rapidly attack the ester carbonyl. This intramolecular aminolysis forms a 6-membered DKP ring, prematurely cleaving your entire construct from the resin and washing it away in the solvent ()[1]. Solution: Synthesize the construct on 2-Chlorotrityl chloride (2-CTC) resin . The extreme steric bulk of the trityl group physically shields the ester bond from nucleophilic attack, effectively suppressing DKP formation[2].
Q2: After global deprotection with TFA, MS analysis shows a +96 Da adduct on my linker. What is this, and how do I eliminate it?
Causality: This is Trifluoroacetylation . During global cleavage with Trifluoroacetic Acid (TFA), reactive trifluoroacetyl cations or residual trifluoroacetic anhydride are generated. Secondary amines are highly susceptible to reacting with these electrophiles, leading to a stable +96 Da trifluoroacetamide adduct ()[3]. Solution: Ensure your cleavage cocktail contains sufficient water (at least 2.5% to 5%) to act as a nucleophilic sink and quench reactive TFA species. If the adduct has already formed, a brief post-cleavage incubation in dilute base (e.g., 10% piperidine in DMF for 15 minutes) can reverse the trifluoroacetylation, provided the rest of your molecule is base-stable.
Q3: How do I optimize the in vitro Cathepsin B cleavage assay for an ADC construct utilizing this linker?
Causality: When 2-((5-Aminopentyl)amino)acetic acid is conjugated adjacent to a Val-Cit-PAB motif, payload release relies on lysosomal processing. Cathepsin B is a cysteine protease that requires a strictly controlled acidic pH and a reducing environment to keep its active-site cysteine residue in the reactive thiolate form ()[4]. Solution: Optimize the buffer to Sodium Acetate at pH 5.0. Crucially, add 1 mM Dithiothreitol (DTT) or TCEP immediately before the assay to maintain the reducing environment, and include 1 mM EDTA to chelate trace metals that could otherwise oxidize the active site[5].
Part 2: Quantitative Data & Cleavage Cocktails
To facilitate easy comparison, the following table summarizes the optimized cleavage cocktails depending on your experimental objective.
| Objective | Reagent Cocktail | Target Bond/Group | Time & Temp | Expected Outcome |
| Mild Resin Cleavage | 20% HFIP in DCM (v/v) | 2-CTC Resin Ester | 2 x 30 min, 25°C | Fully protected linker released; Boc/Fmoc preserved. |
| Global Deprotection | 95% TFA / 2.5% TIS / 2.5% H2O | Resin, Boc, tBu | 2 hours, 25°C | Fully deprotected linker; +96 Da adduct suppressed. |
| Enzymatic Cleavage | Cathepsin B in NaOAc (pH 5.0) | Val-Cit amide bond | 4–24 hours, 37°C | Linker-payload release via spontaneous 1,6-elimination. |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Mild Cleavage of the Protected Linker from 2-CTC Resin
This protocol utilizes Hexafluoroisopropanol (HFIP) to selectively break the resin ester bond without stripping the acid-labile Boc protecting group from the primary amine.
-
Resin Swelling: Swell the peptide-resin (0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 15 minutes to maximize solvent accessibility.
-
Cocktail Preparation: Prepare a fresh solution of 20% HFIP in DCM (v/v).
-
Cleavage: Add 2 mL of the cleavage cocktail to the resin. Agitate gently at room temperature for 30 minutes.
-
Filtration & Protection: Collect the filtrate in a round-bottom flask containing 1 mL of HPLC-grade water. (Self-Validation Check: The addition of water is critical; it prevents the concentration of trace acidic species during evaporation, which would otherwise cause premature Boc deprotection).
-
Secondary Extraction: Repeat Step 3 once more and combine the filtrates.
-
Isolation: Evaporate the solvent under reduced pressure to yield the fully protected 2-((5-Aminopentyl)amino)acetic acid intermediate.
Protocol B: In Vitro Cathepsin B Cleavage Assay
This protocol validates the functional cleavage of the linker when integrated into a Val-Cit-PAB bioconjugate.
-
Buffer Preparation: Prepare 50 mM Sodium Acetate (NaOAc) buffer, pH 5.0, containing 1 mM EDTA.
-
Reductive Activation: Immediately prior to the assay, supplement the buffer with 1 mM DTT. (Self-Validation Check: DTT degrades rapidly in solution; fresh addition ensures the Cathepsin B active site remains reduced).
-
Substrate Dilution: Dilute the linker-payload conjugate to a final concentration of 10 µM in the cleavage buffer.
-
Enzyme Addition: Add human recombinant Cathepsin B to a final concentration of 0.1 µg/mL. Incubate at 37°C in a thermomixer (300 rpm).
-
Quenching: Quench 50 µL aliquots at designated time points (0, 1, 4, 8, 24 hours) by adding an equal volume of cold Acetonitrile containing 0.1% Formic Acid. (Self-Validation Check: The acidic organic solvent simultaneously denatures the enzyme to stop the reaction and precipitates proteins for clean MS injection).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.
Part 4: Workflows and Mechanistic Pathways
Workflow for solid-phase synthesis and orthogonal cleavage of the aminopentyl-glycine linker.
Enzymatic cleavage pathway of a Val-Cit-PAB conjugated aminopentyl-glycine linker.
References
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL:[Link]
-
Proximity-driven acceleration of challenging solid-phase peptide couplings Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]
-
Alpha-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates Source: ChemRxiv URL:[Link]
Sources
Technical Support Center: Troubleshooting 2-((5-Aminopentyl)amino)acetic Acid Bioconjugation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-((5-Aminopentyl)amino)acetic acid . This specific polyamine linker presents unique synthetic challenges due to its trifunctional nature: it possesses a primary amine, a secondary amine, and a carboxylic acid.
Without careful orthogonal protection and pH-controlled coupling strategies, activating the carboxylic acid will inevitably lead to nucleophilic attack from the unprotected amines, resulting in severe side reactions.
Reaction pathways of 2-((5-Aminopentyl)amino)acetic acid during carboxyl activation.
Troubleshooting & FAQs
Q1: Why does my linker polymerize or cyclize upon EDC/NHS activation? Causality: When you add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. If the primary or secondary amines on the linker are unprotected, they act as competing nucleophiles. The primary amine can attack the activated carboxyl group of another molecule (causing intermolecular polymerization) or fold back on itself to form a cyclic lactam (intramolecular cyclization). Solution: You must mask the nucleophilicity of the amines prior to carboxyl activation using orthogonal protecting groups.
Q2: How do I selectively protect the primary amine while leaving the secondary amine available for specific modifications? Causality: The primary amine is less sterically hindered and slightly more nucleophilic than the secondary amine. You can exploit these steric and electronic differences to achieve regioselectivity without needing complex protection/deprotection cycles. Solution: Use ethyl trifluoroacetate. When reacted at 0°C in an organic solvent, ethyl trifluoroacetate selectively acylates primary amines in the presence of secondary amines due to steric hindrance[1]. The resulting trifluoroacetyl group is highly stable during subsequent coupling steps but can be easily removed later under mild basic conditions[2].
Q3: Why am I seeing cross-linking and branched impurities when using EDC/NHS coupling? Causality: While primary amines react rapidly with NHS esters to form stable amide bonds, secondary amines can also react, albeit at a slower rate[3]. If the linker's secondary amine is unprotected during the conjugation of the activated carboxylic acid to a target protein, it will compete with the target's primary amines, leading to branched cross-linking. Solution: Implement a strict two-step EDC/NHS coupling protocol and control the pH. The activation step must be performed at pH 6.0 (where amines are mostly protonated and unreactive), followed by quenching the EDC, and then raising the pH to 7.2–7.5 for the conjugation step[4].
Quantitative Data: The Role of pH in Side Reactions
The rate of NHS ester hydrolysis competes directly with the primary amine reaction. As the pH becomes more alkaline, the half-life of the NHS ester drops drastically. Understanding this causality is critical for timing your conjugation step.
| Buffer pH | Temperature | NHS Ester Half-Life | Primary Amine Reactivity | Hydrolysis Risk |
| pH 6.0 | 25°C | > 12 hours | Very Low (Protonated) | Minimal |
| pH 7.0 | 0°C | 4 to 5 hours | Moderate | Low |
| pH 8.0 | 25°C | ~ 1 hour | High | Moderate |
| pH 8.6 | 4°C | 10 minutes | Very High | Severe |
(Data synthesized from Thermo Fisher Scientific bioconjugation parameters[5],[6])
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Selective Primary Amine Protection
This protocol utilizes ethyl trifluoroacetate to selectively block the primary amine of 2-((5-Aminopentyl)amino)acetic acid, preventing it from interfering in subsequent reactions[1].
Step-by-Step Procedure:
-
Solvation: Dissolve 1.0 equivalent of 2-((5-Aminopentyl)amino)acetic acid in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Cooling: Chill the reaction vessel to 0°C using an ice bath to maximize regioselectivity.
-
Reagent Addition: Dropwise, add 1.05 equivalents of ethyl trifluoroacetate over 15 minutes.
-
Reaction: Stir the mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature.
-
Self-Validation (LC-MS): Take a 10 µL aliquot and analyze via LC-MS. You must observe a mass shift of exactly +96 Da (indicating mono-protection). If you observe a mass shift of +192 Da, over-reaction has occurred at the secondary amine; reduce the reaction time or temperature in future runs.
-
Purification: Evaporate the THF under reduced pressure and purify the resulting mono-protected linker via flash chromatography.
Protocol B: Two-Step EDC/Sulfo-NHS Coupling
To prevent the linker's secondary amine from causing cross-linking, the activation and conjugation steps must be physically and chemically separated[4].
Two-step EDC/Sulfo-NHS coupling workflow to minimize cross-reactivity.
Step-by-Step Procedure:
-
Activation: Dissolve the protected linker in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add 2 mM EDC and 5 mM Sulfo-NHS. React for 15 minutes at room temperature.
-
Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. This prevents the EDC from activating the carboxyl groups of your target protein in the next step[4].
-
Self-Validation (UV-Vis): The extent of NHS-ester formation can be validated by measuring the solution at 260–280 nm, as the NHS byproduct absorbs strongly in this range[5].
-
Buffer Exchange: Pass the mixture through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4) to remove the quenching agent and raise the pH.
-
Conjugation: Immediately add the target amine-containing molecule. The reaction must be initiated promptly, as the NHS ester half-life at pH 7.4 is only a few hours[6]. React for 2 hours at room temperature.
Sources
- 1. Amino protecting group—monocarboxylate series [en.highfine.com]
- 2. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Handling & Troubleshooting 2-((5-Aminopentyl)amino)acetic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic coupling yields when working with aliphatic polyamine linkers. 2-((5-Aminopentyl)amino)acetic acid (CAS: 439216-70-3) is a highly versatile zwitterionic linker widely used in PROTAC synthesis and bioconjugation. However, its primary amine, secondary amine, and carboxylic acid moieties make it exceptionally hygroscopic.
This guide is designed to provide you with field-proven, self-validating protocols to troubleshoot moisture sensitivity, ensure stoichiometric precision, and rescue failing conjugation workflows.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does my 2-((5-Aminopentyl)amino)acetic acid clump, and how does this physically affect my PROTAC synthesis? A1: The clumping is a visual indicator of deliquescence—the compound is absorbing atmospheric water to form hydrates. From a mechanistic standpoint, this introduces two critical failure modes. First, it distorts the mass. If your powder is 10% water by weight, your molar calculations will be inaccurate, destroying the strict 1:1 stoichiometry required for heterobifunctional PROTAC assembly [3]. Second, water is a potent nucleophile. During amide coupling, water will outcompete your amine, hydrolyzing the activated ester intermediates and depleting your coupling reagents.
Q2: My amide coupling yields (using HATU or T3P) are consistently below 20%. How can I verify if moisture is the root cause? A2: You must implement a self-validating diagnostic approach. Run a parallel positive control using a known, non-hygroscopic amine standard. If the control succeeds while your linker fails, moisture in the linker is the likely culprit. Analytically, check your LC-MS traces for the presence of hydrolyzed coupling adducts (e.g., the free carboxylic acid of your VHL/CRBN ligand returning to baseline) rather than the desired product. Moisture-sensitive PROTAC coupling reactions must be performed under an inert Argon atmosphere using rigorously anhydrous solvents [4].
Q3: Can I dry the linker once it has absorbed moisture? A3: Yes, but standard vacuum desiccation is often insufficient for tightly bound hydrates. You must lyophilize the linker from an anhydrous solvent mixture or apply high vacuum (<0.1 mbar) over phosphorus pentoxide ( P2O5 ) for 48 hours. However, the safest and most reproducible method is to prevent moisture ingress entirely by preparing anhydrous stock solutions immediately upon receiving a fresh batch.
Logical flow of moisture-induced failure in conjugation reactions.
Part 2: Diagnostic Data & Mitigation Strategy
To effectively troubleshoot, you must correlate the physical state of your linker with the expected drop in chemical performance. Use the following diagnostic matrix to determine whether your current batch is viable for sensitive downstream applications.
| Moisture Content (% w/w) | Physical Appearance | Stoichiometric Error | T3P Amide Coupling Yield | Recommended Action |
| < 0.5% | Free-flowing white powder | Negligible | > 85% | Proceed with standard anhydrous protocol. |
| 0.5% - 2.0% | Slight clumping / granular | ~2-5% | 50 - 70% | Add excess coupling reagent (1.5x eq). |
| 2.0% - 5.0% | Sticky, cohesive solid | ~5-15% | 20 - 40% | Desiccate under high vacuum for 48h. |
| > 5.0% | Deliquescent / syrupy | > 15% | < 10% | Discard lot; use fresh anhydrous batch. |
Part 3: Standard Operating Procedure (SOP)
Protocol: Anhydrous Preparation and Storage of Linker Stock Solutions
To eliminate weighing errors and hydrolysis, hygroscopic linkers should be converted into anhydrous stock solutions immediately upon first opening [1].
Step 1: Thermal Equilibration
-
Action: Remove the sealed vial of 2-((5-Aminopentyl)amino)acetic acid from -20°C storage and place it in a desiccator for 30–60 minutes before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the batch before you even weigh it [2].
Step 2: Inert Atmosphere Handling
-
Action: Transfer the equilibrated vial into a glovebox purged with dry Nitrogen or Argon.
-
Causality: The primary and secondary amines rapidly absorb moisture. An inert atmosphere prevents mass distortion, ensuring your calculated molarity is perfectly accurate.
Step 3: Anhydrous Dissolution & Self-Validation
-
Action: Dissolve the linker in an anhydrous, amine-free solvent (e.g., dry DMSO or DMF) to create a concentrated stock solution (e.g., 100 mM).
-
Self-Validation Check: Add a few beads of activated 3Å molecular sieves to the solution. If the sieves clump excessively or generate localized heat/bubbles, moisture has been introduced. A pristine solution will remain clear with free-resting sieves.
Step 4: Aliquoting and Storage
-
Action: Divide the stock solution into single-use aliquots inside the glovebox. Cap tightly, seal with Parafilm, and store at -20°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to the atmosphere, preserving the integrity of the secondary amine and carboxylic acid for future PROTAC syntheses.
Step-by-step workflow for the anhydrous handling and storage of linkers.
References
Sources
Correcting baseline noise in 2-((5-Aminopentyl)amino)acetic acid chromatography
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing severe chromatographic challenges when analyzing highly polar, aliphatic polyamines. Our focus today is 2-((5-Aminopentyl)amino)acetic acid [1].
Because this zwitterionic molecule contains primary and secondary amines alongside a carboxylic acid—and critically lacks an aromatic ring—it possesses no strong UV chromophore. Consequently, analysts are forced to operate at the absolute limits of their detectors, utilizing either low-wavelength UV (200–215 nm) or universal detection methods (CAD, ELSD, or LC-MS). At these extremes, the chromatographic baseline acts as a magnifying glass for every minor mechanical, optical, or chemical imperfection in your system.
This guide moves beyond basic maintenance. We will explore the chemical and physical causality behind baseline anomalies and provide self-validating protocols to ensure your analytical methods remain robust.
I. Diagnostic Workflow: Isolating Baseline Noise
Before adjusting method parameters, you must systematically isolate the root cause of the noise. The following logical workflow differentiates between optical, hydrodynamic, and chemical failures.
Diagnostic workflow for isolating HPLC baseline noise sources.
II. Quantitative Diagnostic Metrics
To effectively troubleshoot, we must quantify the noise. Compare your system's output against these empirical baselines to identify the most probable failure mode.
Table 1: Diagnostic Metrics for Baseline Anomalies
| Noise Characteristic | Typical Amplitude | Frequency | Primary Causality | Recommended Action |
| High-Frequency Noise | 0.1 - 0.5 mAU | > 1 Hz | Lamp decay, dirty flow cell, high solvent absorbance | Clean flow cell, replace lamp, check UV cutoff |
| Rhythmic Pulsations | 0.5 - 2.0 mAU | 0.1 - 0.5 Hz | Pump check valve malfunction, cavitation | Purge pump, replace check valves with ceramic |
| Erratic Spikes | > 2.0 mAU | Random | Air bubbles, buffer salt precipitation | Degas mobile phase, lower organic concentration |
| Baseline Drift | > 5.0 mAU/hr | Continuous | Temperature fluctuations, column bleed | Thermostat column/detector, equilibrate column |
Table 2: UV Cutoffs and Implications for Polyamine Analysis
| Reagent / Solvent | UV Cutoff (nm) | Application in Polyamine Analysis | Baseline Implication at 210 nm |
| Water (HPLC Grade) | < 190 | Primary aqueous phase | Minimal impact if freshly dispensed. |
| Acetonitrile | 190 | Primary organic phase (HILIC) | Low impact, but trace impurities cause drift. |
| Trifluoroacetic Acid | ~ 210 | Ion-pairing agent (0.1%) | High background absorbance; severe drift during gradients. |
| Ammonium Formate | ~ 210 | HILIC buffer salt (10 mM) | Moderate background; high risk of precipitation >90% ACN. |
III. Core Troubleshooting FAQs
Q1: Why does my baseline exhibit continuous, high-frequency noise when analyzing 2-((5-Aminopentyl)amino)acetic acid at 210 nm? A1: High-frequency noise is fundamentally an optical-electronic issue. The noise of the detector is inversely proportional to the amount of light falling on the photodiodes[2]. Because this polyamine requires low-wavelength detection, analysts often use additives like Trifluoroacetic acid (TFA) to improve peak shape. However, TFA absorbs strongly at 210 nm, significantly reducing light transmission[3]. When this highly absorbing mobile phase is paired with an aging deuterium lamp or dirty flow cell windows, the photodiode receives insufficient photons, causing the amplification electronics to generate high-frequency background noise[2]. Solution: Perform a lamp energy test. If using TFA, ensure it is freshly prepared, as degrading TFA increases in UV absorbance and exacerbates baseline rise[3].
Q2: I am using a HILIC method to retain this zwitterion, but I observe erratic, random baseline spikes. What is the root cause? A2: Erratic, irregular noise often signals system issues like particulate contamination or out-gassing[4]. In Hydrophilic Interaction Liquid Chromatography (HILIC), the mobile phase is highly organic (typically >80% Acetonitrile)[5]. If you are using buffer salts like ammonium formate to control the ionization of the primary and secondary amines, these salts can precipitate in the high-organic environment. These micro-precipitates pass through the flow cell, scattering light and causing random spikes. Additionally, air bubbles forming or accumulating inside detector cells can cause similar erratic spikes and sawtooth noise[6]. Solution: Keep buffer concentrations low (e.g., <10 mM) in the organic channel and ensure thorough inline degassing[2].
Q3: My chromatogram shows a rhythmic, sawtooth baseline drift. Is this a column equilibration issue? A3: No, rhythmic or regular noise is almost exclusively hydrodynamic, caused by pump pulsations[5]. When mixing highly divergent solvents (e.g., 100% aqueous buffer and 100% acetonitrile), the pump's proportioning valve may struggle to deliver a perfectly homogenous mixture. Furthermore, dirty or malfunctioning check valves are common culprits of baseline noise, particularly in ion-pair methods using TFA[3]. Solution: For isocratic HILIC runs, premix the mobile phase instead of using the instrument's proportioning valve[5]. If using gradient elution with TFA, switch to ceramic check valves, which are proven to reduce noise in these specific conditions[3].
Q4: How can I definitively isolate whether the noise is coming from my detector or my mobile phase? A4: Use the "Stop Flow" diagnostic test. Stop the eluent flow; if the baseline stabilizes, the issue is likely a change in eluent composition or a problem with the solvent delivery system[4]. If the fluctuations continue after stopping the eluent flow, the detector (lamp or electronics) is probably at fault[4].
IV. Self-Validating Experimental Protocols
Protocol 1: Diagnostic Isolation of Baseline Noise Source
Objective: Systematically isolate optical, hydrodynamic, and chemical noise sources without relying on guesswork.
-
Establish Baseline: Monitor the baseline under initial method conditions (e.g., 90% ACN, 10 mM Ammonium Formate) for 10 minutes. Record the Peak-to-Peak noise, which may be expressed in absorbance units[7].
-
Optical Isolation: Stop the mobile phase flow and monitor the baseline for 5 minutes. If high-frequency noise persists, perform a lamp intensity test using onboard diagnostics and clean the flow cell windows[2].
-
Hydrodynamic Isolation: If noise ceases in Step 2, restart the flow and replace the analytical column with a zero-dead-volume restriction capillary.
-
Evaluate Pulsation: Observe the pressure ripple. If the baseline noise synchronizes with the pump stroke, purge the pump and replace the check valves[3].
-
Self-Validation Mechanism: A successful isolation is validated when replacing the identified component (e.g., lamp or check valve) reduces the Peak-to-Peak noise to < 0.05 mAU during a subsequent blank injection.
Protocol 2: HILIC Mobile Phase Preparation and Equilibration
Objective: Prevent buffer precipitation and out-gassing in high-organic environments required for polyamine retention.
-
Aqueous Preparation: Prepare the aqueous phase (e.g., 100 mM Ammonium Formate, pH 3.0). Filter through a 0.2 µm hydrophilic membrane to remove nucleation sites for precipitation.
-
Solvent Premixing: Premix the isocratic mobile phase (e.g., 90% ACN / 10% Aqueous) manually in a single reservoir to bypass the pump's proportioning valve, which is a known source of baseline noise[5].
-
Degassing: Degas the premixed solvent thoroughly using inline vacuum degassers or helium sparging. This prevents small bubbles from out-gassing as the eluent enters the flow cell due to pressure changes[2].
-
Stationary Phase Hydration: Flush the HILIC column at 50% of the optimal flow rate for at least 20 column volumes to establish the critical aqueous-rich layer adsorbed to the polar surface of the stationary phase[5].
-
Self-Validation Mechanism: Run a 15-minute zero-volume injection (blank run). The system is validated for polyamine analysis if the baseline drift remains < 1.0 mAU/hr and is entirely devoid of erratic >2.0 mAU spikes.
V. References
-
Column troubleshooting guide – HILIC Source: Thermo Fisher Scientific URL:
-
2-((5-Aminopentyl)amino)acetic acid Source: Next Peptide URL:
-
Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells Source: Shimadzu URL:
-
Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines Source: Chromatography Online URL:
-
Shimadzu Baseline Disturbance Source: Shimadzu.nl URL:
-
HPLC Diagnostic Skills Vol I – Noisy Baselines Source: Element Lab Solutions URL:
Sources
- 1. 122672-46-2 | (1R,2S)-2-Aminocyclopentanecarboxylic acid | Next Peptide [nextpeptide.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sepscience.com [sepscience.com]
- 4. Shimadzu Baseline Disturbance [shimadzu.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Intracellular Delivery of 2-((5-Aminopentyl)amino)acetic Acid Derivatives
Welcome to the Technical Support Center. 2-((5-Aminopentyl)amino)acetic acid is a highly polar, polyamine-like peptidomimetic building block. Because it contains both a primary and a secondary amine, it exists in a polycationic/zwitterionic state at physiological pH. This high charge density creates a severe thermodynamic barrier, preventing passive diffusion across the hydrophobic lipid bilayer of mammalian cells.
This guide is designed for researchers and drug development professionals to troubleshoot poor cellular uptake, optimize conjugation strategies, and validate intracellular delivery using self-validating experimental frameworks.
Part 1: Troubleshooting & FAQs
Q1: My unmodified 2-((5-Aminopentyl)amino)acetic acid compound shows near-zero intracellular accumulation in my in vitro assays. Why is this happening, and what is the best chemical modification to fix it? A1: The failure stems from the energetic penalty of moving a highly polar, charged molecule through the lipophilic core of the plasma membrane. To overcome this, the most effective strategy is conjugating your compound to a Cell-Penetrating Peptide (CPP), specifically an oligoarginine sequence (e.g., R8 or R9)[1]. The Causality: Unlike lysines, the guanidinium headgroups of arginine residues form stable, bidentate hydrogen bonds with the negatively charged sulfates and phosphates on cell surface glycosaminoglycans[2]. This specific electrostatic interaction is mandatory to trigger macropinocytosis and facilitate direct membrane translocation, bypassing the need for passive diffusion.
Q2: I conjugated the compound to a lipid tail (stearic acid), but confocal microscopy shows it remains trapped in punctate structures inside the cell. How can I achieve true cytosolic delivery? A2: Lipid conjugation successfully drives membrane interaction and endocytosis via hydrophobic insertion into the lipid bilayer[3]. However, those punctate structures are endosomes. Without an escape mechanism, your compound will eventually undergo lysosomal degradation. The Causality & Solution: To achieve endosomal escape, you must introduce a "proton sponge" effect or a fusogenic element. We recommend formulating your lipid-conjugated compound into Lipid Nanoparticles (LNPs) containing ionizable cationic lipids, or co-conjugating a pH-sensitive moiety. In the acidic environment of the late endosome (pH ~5.5), these elements undergo rapid protonation, which destabilizes the endosomal membrane and releases your cargo directly into the cytosol[4].
Q3: My flow cytometry data shows massive fluorescence for the CPP-conjugated compound, but functional assays show no biological activity. Am I getting a false positive for cellular uptake? A3: Yes, this is a classic artifact in polyamine and CPP delivery. Highly cationic compounds bind aggressively to the negatively charged exterior of the cell membrane. Standard flow cytometry reads this surface binding as "total cell-associated fluorescence," failing to differentiate between what is inside the cell and what is merely stuck to the outside. The Solution: You must implement a self-validating assay using a stringent Trypsin/EDTA wash step prior to analysis (see Protocol below). Trypsin enzymatically cleaves the extracellular matrix proteins and surface sugars that trap your compound, ensuring that any remaining fluorescence signal is strictly intracellular.
Part 2: Data Presentation & Strategy Comparison
To select the appropriate delivery vector for your 2-((5-Aminopentyl)amino)acetic acid derivative, compare the empirical performance of standard modification strategies below.
| Delivery Strategy | Primary Mechanism of Entry | Endosomal Escape Capability | Relative Uptake Efficiency (vs. Free) | Optimal Application |
| Unmodified Compound | Passive Diffusion | N/A | 1x (Baseline) | Extracellular receptor targeting |
| Polyarginine (R8) Conjugation | Macropinocytosis / Direct Penetration | Moderate | 25x - 40x | Small molecule / peptide delivery |
| Lipid Conjugation (Double-chain) | Endocytosis / Lipoprotein-mediated | Low | 15x - 20x | Membrane-anchoring / Vesicle formation |
| LNP Encapsulation | Clathrin-mediated Endocytosis | High (via ionizable lipids) | 50x - 80x | In vivo systemic delivery |
Part 3: Mandatory Visualizations
Cellular Uptake Pathways
The following diagram maps the distinct mechanistic pathways your modified compounds take to reach the cytosol.
Mechanisms of cellular entry and endosomal escape for modified polyamine derivatives.
Self-Validating Quantification Workflow
To ensure trustworthiness in your data, follow this strict logic flow to eliminate surface-binding artifacts.
Workflow for eliminating false-positive surface binding in cellular uptake assays.
Part 4: Experimental Protocols
Protocol: Self-Validating Quantification of Intracellular Uptake via Flow Cytometry
This protocol guarantees that the fluorescence measured is strictly from internalized 2-((5-Aminopentyl)amino)acetic acid conjugates, not membrane-bound artifacts.
Materials:
-
Fluorophore-tagged compound (e.g., FITC or Cy5 conjugated).
-
Target cell line (e.g., HeLa or HEK293) seeded at 1×105 cells/well in a 24-well plate.
-
0.25% Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Ice-cold).
-
Propidium Iodide (PI) or DAPI (for live/dead discrimination).
Step-by-Step Methodology:
-
Incubation: Aspirate culture media and wash cells once with warm PBS. Add fresh media containing the fluorophore-tagged compound at the desired concentration (e.g., 5 µM). Incubate at 37°C, 5% CO₂ for 2 to 4 hours.
-
Arrest Uptake: Move the plate to ice to immediately halt energy-dependent endocytosis. Aspirate the compound-containing media.
-
Stringent Wash (Critical Step): Wash the cells twice with ice-cold PBS containing 1 mg/mL heparin. Causality: Heparin is a highly negatively charged polyanion that outcompetes the cell surface for binding your cationic compound, stripping away loosely bound molecules.
-
Enzymatic Cleavage: Add 200 µL of 0.25% Trypsin-EDTA per well. Incubate at 37°C for 5 minutes. Causality: Trypsin digests the membrane proteins and proteoglycans that tightly anchor the remaining extracellular compound, ensuring only internalized molecules are retained.
-
Harvest and Neutralize: Add 800 µL of media containing 10% FBS to neutralize the trypsin. Pipette gently to create a single-cell suspension. Transfer to flow cytometry tubes.
-
Centrifugation: Spin at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold PBS.
-
Viability Staining: Add 1 µg/mL of Propidium Iodide (PI) 5 minutes before analysis.
-
Flow Cytometry Analysis: Gate out dead cells (PI-positive) and cellular debris. Measure the median fluorescence intensity (MFI) of the live cell population in the appropriate channel (e.g., FITC).
Part 5: References
-
Title: Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides Source: MDPI URL:
-
Title: Lipid and Peptide-Oligonucleotide Conjugates for Therapeutic Purposes: From Simple Hybrids to Complex Multifunctional Assemblies Source: PMC URL:
-
Title: Phospholipid-modified polyethylenimine-based nanopreparations for siRNA–mediated gene silencing: Implications for transfection and the role of lipid components Source: PMC URL:
-
Title: Cell Penetrating Peptides as Molecular Carriers for Anti-Cancer Agents Source: MDPI URL:
Sources
A Comparative Guide to Polyamine Analogs in Therapeutic Research: Benchmarking Against 2-((5-Aminopentyl)amino)acetic acid
For researchers and drug development professionals navigating the complex landscape of polyamine metabolism as a therapeutic target, understanding the nuanced differences between various polyamine analogs is paramount. This guide provides an in-depth comparison of 2-((5-Aminopentyl)amino)acetic acid with other well-characterized polyamine analogs, offering insights into their mechanisms of action, and providing detailed experimental protocols for their evaluation.
The Critical Role of Polyamines in Cell Proliferation and Cancer
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In cancer cells, the polyamine metabolic pathway is often dysregulated, leading to elevated polyamine levels that are critical for sustaining rapid tumor growth.[2] This dependency makes the polyamine pathway an attractive target for anticancer therapies.
Polyamine analogs are synthetic molecules designed to interfere with polyamine homeostasis. They can compete with natural polyamines for cellular uptake and enzymatic regulation, leading to a depletion of endogenous polyamines and subsequent inhibition of cell growth. This guide will focus on a comparative analysis of several key polyamine analogs.
The Polyamine Metabolic Pathway: A Target for Therapeutic Intervention
The biosynthesis of polyamines begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway. Spermidine and spermine are then synthesized by the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). The catabolism of polyamines is primarily regulated by spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermidine and spermine, marking them for export or degradation. The activity of these enzymes is a key determinant of intracellular polyamine levels.
Caption: The polyamine metabolic pathway, highlighting key enzymes.
Profiling Key Polyamine Analogs
For a robust comparison, we will evaluate three classes of analogs with available experimental data:
-
Symmetrically Substituted: N1,N11-bis(ethyl)norspermine (BENSpm or DENSpm)
-
Conformationally Restricted: PG-11047
-
Unsymmetrically Substituted: N1-(cyclopropylmethyl)-N11-ethlylnorspermine (CPENSpm)
Mechanism of Action of Polyamine Analogs
Most potent polyamine analogs exert their anticancer effects through a multi-pronged approach:
-
Competitive Uptake: They utilize the polyamine transport system to enter cells, competing with natural polyamines.
-
Downregulation of Biosynthesis: They suppress the activity of ODC and S-adenosylmethionine decarboxylase (AdoMetDC) through feedback mechanisms.
-
Induction of Catabolism: They strongly induce the activity of SSAT, leading to the rapid depletion of intracellular polyamine pools.[3]
Caption: Workflow for HPLC analysis of intracellular polyamines.
Step-by-Step Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with polyamine analogs for the specified time.
-
Harvest cells by trypsinization or scraping, and wash with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of lysis buffer and lyse by sonication or freeze-thaw cycles.
-
Deproteinate the lysate by adding an equal volume of cold 1.2 N perchloric acid.
-
Incubate on ice for 30 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C. [4] * Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
In an autosampler vial, mix the supernatant with a derivatization reagent containing o-phthalaldehyde (OPA) and N-acetyl-L-cysteine. [5]This reaction forms fluorescent derivatives of the polyamines.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of a sodium acetate buffer and methanol. [6] * Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm. [5]
-
-
Quantification:
-
Prepare a standard curve with known concentrations of putrescine, spermidine, and spermine.
-
Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve.
-
Ornithine Decarboxylase (ODC) Activity Assay (Colorimetric)
This non-radioactive assay measures the amount of putrescine produced by ODC activity. [7][8] Step-by-Step Protocol:
-
Enzyme Preparation:
-
Prepare cell lysates as described for the HPLC analysis.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
ODC Reaction:
-
In a 96-well plate, add the cell lysate to a reaction buffer containing L-ornithine (the substrate for ODC) and pyridoxal 5'-phosphate (a cofactor).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Putrescine Detection:
-
Stop the ODC reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Add a solution containing diamine oxidase, which converts the produced putrescine to hydrogen peroxide (H2O2).
-
Add a colorimetric reagent (e.g., 4-aminoantipyrine and phenol with horseradish peroxidase) that reacts with H2O2 to produce a colored product. [8]
-
-
Measurement and Calculation:
-
Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 505 nm). [8] * Calculate the ODC activity based on a standard curve of known putrescine concentrations.
-
Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay (Non-Radioactive)
This HPLC-based assay measures the production of an acetylated polyamine analog. [9] Step-by-Step Protocol:
-
Enzyme Preparation:
-
Prepare cell lysates from cells treated with or without the polyamine analog.
-
-
SSAT Reaction:
-
Incubate the cell lysate with a reaction mixture containing a suitable substrate (e.g., N1-dansylnorspermine), and acetyl-CoA. [9]
-
-
HPLC Analysis:
-
Stop the reaction and extract the acetylated product.
-
Inject the sample onto an HPLC system and separate the acetylated product from the unreacted substrate.
-
Detect the fluorescent acetylated product.
-
-
Calculation:
-
Quantify the amount of acetylated product formed and express the SSAT activity as pmol/min/mg of protein.
-
Conclusion and Future Directions
The polyamine metabolic pathway remains a promising target for the development of novel anticancer agents. This guide has provided a comparative overview of several key polyamine analogs, highlighting their mechanisms of action and providing detailed experimental protocols for their evaluation. While data on 2-((5-Aminopentyl)amino)acetic acid is currently limited, its unique structure warrants further investigation. The presence of the acetic acid moiety may confer distinct pharmacological properties, potentially influencing its cellular uptake, target engagement, and overall efficacy. Future studies should focus on the synthesis and biological characterization of this and other novel polyamine analogs to expand the arsenal of therapeutic agents targeting the polyamine pathway.
References
-
Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate. (2008). Analytical Biochemistry, 376(1), 144-147. [Link]
-
Simple and rapid enzymatic assay of ornithine decarboxylase activity. (2004). Clinical Biochemistry, 37(4), 319-322. [Link]
-
Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. (2014). Methods in Molecular Biology, 1180, 25-34. [Link]
-
Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program. (2012). Pediatric Blood & Cancer, 59(2), 282-288. [Link]
-
Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. (2014). Analytical and Bioanalytical Chemistry, 406(10), 2415-2422. [Link]
-
Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program. (2011). Pediatric Blood & Cancer, 57(2), 282-8. [Link]
-
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers in Molecular Biosciences, 9, 1029497. [Link]
-
Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program. (2011). Pediatric Blood & Cancer, 57(2), 282-8. [Link]
-
Mouse Spermidine/Spermine N1-Acetyltransferase 1 ELISA Kit. Innovative Research. [Link]
-
Methods to assess Ornithine Decarboxylase (ODC) activity and Inhibition. ResearchGate. [Link]
-
Human Spermidine/Spermine N1-Acetyltransferase 1 (SAT1) ELISA Kit. Biomatik. [Link]
- Current Status of Polyamine and Polyamine Analogs Analysis in Cancer Research. (2010). Critical Reviews in Analytical Chemistry, 40(2), 60-67.
-
An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. (2025). Methods in Molecular Biology, 2933, 101-112. [Link]
-
Effects of the polyamine analogues N1-ethyl-N11-((cyclopropyl)methyl)-4,8-diazaundecane and N1-ethylN-11-((cycloheptyl)methyl)-4,8-diazaundecane in human prostate cancer cells. (2000). Clinical Cancer Research, 6(1), 203-211. [Link]
-
Gene Expression Analysis of HCT116 Colon Tumor-derived Cells Treated with the Polyamine Analog PG-11047. ResearchGate. [Link]
-
Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. (2008). American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010. [Link]
-
A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme. (2013). Journal of Analytical & Bioanalytical Techniques, 4(4). [Link]
-
Effects of the Polyamine Analogues N1-Ethyl-N11-((cyclopropyl)methyl)-4,8-diazaundecane and N1-Ethyl-N11-((cycloheptyl)methyl)-4,8-diazaundecane in Human Prostate Cancer Cells. (2000). Clinical Cancer Research, 6(1), 203-211. [Link]
-
Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (1987). Plant Physiology, 84(3), 775-778. [Link]
-
A Dansyl Chloride-HPLC Method for the Determination of Polyamines. (2000). Methods in Molecular Medicine, 38, 13-20. [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2020). ACS Omega, 5(45), 29337-29345. [Link]
-
Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action. (1993). Cancer Research, 53(3), 581-586. [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ResearchGate. [Link]
-
Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation. (2006). Journal of Cellular Physiology, 206(1), 221-228. [Link]
-
Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2016). Chemical Communications, 52(53), 8271-8274. [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). Analytical Chemistry, 97(42), 16429-16436. [Link]
- United States Patent 6,608,026.
-
A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors. (2020). Cancer Chemotherapy and Pharmacology, 85(6), 1089-1096. [Link]
- Process for the preparation of amino methyl cyclo alkane acetic acids.
-
IC50 values of chemotherapeutic drugs in human cancer cells. ResearchGate. [Link]
- Preparation of amino-acetic acid.
-
Aminoacetic Acid. PharmaCompass. [Link]
- Synthetic method of aminoacetic acid.
-
2-AMINOACETIC ACID. Ataman Kimya. [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
2-((5,6-DIETHYLINDAN-2-YL)AMINO)ACETIC ACID. GSRS. [Link]
-
Biochemical and Pharmacological Properties of Biogenic Amines. (2019). IntechOpen. [Link]
Sources
- 1. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
- 2. biomatik.com [biomatik.com]
- 3. N1,N11-Diethylnorspermine | C13H32N4 | CID 4282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 9. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Assay for the Quantification of 2-((5-Aminopentyl)amino)acetic acid
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-((5-Aminopentyl)amino)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices, presenting a comprehensive validation package in accordance with ICH guidelines, and comparing the primary method against viable analytical alternatives.
The Analytical Challenge: Quantifying a Polar, Non-Chromophoric Analyte
2-((5-Aminopentyl)amino)acetic acid is a polar molecule characterized by the presence of a primary amine, a secondary amine, and a carboxylic acid moiety. These functional groups confer high water solubility, making the analyte challenging to retain on traditional reversed-phase (RP) HPLC columns. Furthermore, the molecule lacks a native chromophore, rendering it "invisible" to standard UV-Vis detectors.[1]
These properties necessitate a specialized analytical approach. The primary challenges to overcome are:
-
Poor Retention: The analyte's polarity leads to minimal interaction with non-polar stationary phases (like C18), causing it to elute in or near the solvent front.
-
Lack of Detectability: Without a UV-absorbing or fluorescent component, sensitive quantification is impossible without chemical modification.
To address these issues, the selected strategy employs pre-column derivatization followed by reversed-phase HPLC with fluorescence and UV detection. This approach transforms the analyte into a more hydrophobic and detectable derivative, enabling robust and sensitive quantification.
Method Selection: A Rationale-Driven Approach
The development of a reliable assay hinges on a series of informed decisions. Here, we dissect the causality behind the chosen chromatographic conditions.
Chromatography Mode: Reversed-Phase vs. HILIC
While Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining highly polar compounds,[2][3] a derivatization-based reversed-phase method was selected as the primary approach. The derivatization step not only adds a detectable tag but also significantly increases the hydrophobicity of the analyte, making it ideally suited for separation on widely available and robust C18 columns. This strategy offers predictable retention behavior and leverages the high separation efficiency of modern RP columns.
The Derivatization Imperative: Making the Invisible, Visible
To overcome the lack of a native chromophore, pre-column derivatization is essential.[4] The choice of derivatizing agent is critical and is dictated by the analyte's structure. 2-((5-Aminopentyl)amino)acetic acid contains both primary and secondary amine groups.
-
o-Phthalaldehyde (OPA): Reacts rapidly and specifically with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. It does not react with secondary amines.[1][5]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[4][5]
A dual-derivatization strategy using both OPA and FMOC is employed. This ensures that both the primary and secondary amine groups are tagged, leading to a single, consistently formed derivative product for reliable quantification. Automating this process within the HPLC autosampler is crucial for minimizing variability and improving precision compared to manual methods.[1][6]
Validated HPLC Method for 2-((5-Aminopentyl)amino)acetic acid
The following method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[7][8]
Chromatographic Conditions
| Parameter | Condition |
| Column | InertSustain AQ-C18 (4.6 x 150 mm, 3 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 6.5 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Gradient | 0-20 min: 5-55% B; 20-22 min: 55-100% B; 22-25 min: 100% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detection | OPA-derivatives: Ex 340 nm, Em 450 nm; FMOC-derivatives: Ex 266 nm, Em 305 nm |
| UV Detection | 338 nm (for OPA), 266 nm (for FMOC) |
Validation Summary
The method was validated for specificity, linearity, range, accuracy, precision, and robustness.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[9] To prove this, forced degradation studies were conducted to intentionally stress the analyte under various conditions as recommended by ICH guidelines.[10][11]
The results demonstrate that the degradation products are well-resolved from the parent analyte peak, proving the method is stability-indicating .
| Stress Condition | % Degradation | Peak Purity Angle | Peak Purity Threshold | Comments |
| Acid (0.1 M HCl, 60°C, 4h) | 15.2% | 0.251 | 0.315 | Parent peak is spectrally pure. |
| Base (0.1 M NaOH, 60°C, 2h) | 21.5% | 0.224 | 0.310 | Parent peak is spectrally pure. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.8% | 0.198 | 0.299 | Parent peak is spectrally pure. |
| Thermal (80°C, 48h) | 5.1% | 0.155 | 0.280 | Parent peak is spectrally pure. |
| Photolytic (ICH Q1B) | 3.4% | 0.162 | 0.285 | Parent peak is spectrally pure. |
Linearity was established by analyzing a series of standards over a specified range.
| Parameter | Result |
| Range | 1.0 µg/mL – 200 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy was determined by spiking a known matrix with the analyte at three different concentration levels.
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Low (80%) | 80 | 99.2% | 1.1% |
| Mid (100%) | 100 | 100.5% | 0.8% |
| High (120%) | 120 | 99.8% | 0.9% |
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability | 100 | 0.75% |
| Intermediate Precision | 100 | 1.32% |
| Parameter | Result (µg/mL) |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
The method's robustness was tested by making small, deliberate variations in key parameters. In all cases, system suitability criteria were met, and results remained within acceptable limits.
| Parameter Varied | Variation | Impact on Results |
| Column Temperature | ± 2°C | Negligible |
| Mobile Phase pH | ± 0.2 units | Negligible |
| Flow Rate | ± 0.1 mL/min | Minor shift in retention time, resolution maintained. |
Visualizing the Workflow
Clear workflows are essential for reproducibility and understanding the validation process.
Caption: A flowchart illustrating the sequential process of HPLC method validation.
Caption: The automated pre-column derivatization sequence performed by the autosampler.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2-((5-Aminopentyl)amino)acetic acid reference standard and dissolve in 10 mL of 0.1 M HCl.
-
Working Standards: Prepare a series of working standards (1.0 to 200 µg/mL) by diluting the stock standard with a 50:50 mixture of water and methanol.
-
OPA Reagent: Prepare according to manufacturer instructions or by dissolving OPA and 3-mercaptopropionic acid in borate buffer (pH 10.4).
-
FMOC Reagent: Prepare by dissolving FMOC-Cl in acetonitrile.
-
Forced Degradation Stock: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., water:methanol 50:50).
Protocol 2: Forced Degradation Study[14]
-
Acid Hydrolysis: Mix 1 mL of analyte stock with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at appropriate times, neutralize with 0.2 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of analyte stock with 1 mL of 0.2 M NaOH. Keep at 60°C. Withdraw aliquots, neutralize with 0.2 M HCl, and dilute.
-
Oxidation: Mix 1 mL of analyte stock with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw aliquots and dilute.
-
Thermal: Store the solid drug substance and a solution at 80°C. Sample at various time points.
-
Photolytic: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be shielded from light.
Comparison with Alternative Quantification Methods
While the validated RP-HPLC method is robust and fit-for-purpose, alternative technologies offer different advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Validated RP-HPLC with Derivatization | Analyte is chemically modified to be hydrophobic and detectable, then separated on a C18 column. | High precision, robust, utilizes standard HPLC equipment, stability-indicating. | Requires derivatization step, which can add complexity and potential for variability if not automated. | Routine QC, stability testing, and quantitative analysis in drug development. |
| HILIC [2] | Separation based on partitioning between a water-enriched layer on a polar stationary phase and a less polar mobile phase. | Excellent retention for very polar compounds without derivatization. | Can have longer column equilibration times, potentially lower robustness, sensitive to mobile phase composition. | Analysis of the underivatized parent compound, especially for impurity profiling of polar species. |
| LC-MS/MS [12][] | Separation by LC followed by highly selective and sensitive detection by mass spectrometry. | Extremely high sensitivity and selectivity, no derivatization required for detection, provides structural information. | Higher equipment cost, potential for ion suppression/matrix effects, requires specialized expertise. | Bioanalysis (low concentrations in complex matrices like plasma), metabolite identification, reference method development. |
| Ion-Exchange Chromatography (IEC) [14] | Separation based on ionic interactions between the charged analyte and a charged stationary phase. | "Gold standard" for amino acid analysis, highly reproducible. | Often requires dedicated instrumentation (amino acid analyzers), can have long run times. | Absolute quantification and compositional analysis in complex biological samples. |
Conclusion
This guide has detailed a robust, sensitive, and specific stability-indicating RP-HPLC method for the quantification of 2-((5-Aminopentyl)amino)acetic acid. The causality behind the selection of a derivatization-based approach was explained, addressing the inherent analytical challenges of the analyte. The comprehensive validation data, presented in accordance with ICH guidelines, confirms that the method is linear, accurate, precise, and robust, making it suitable for its intended use in a regulated research or quality control environment. A comparison with alternative methods like HILIC and LC-MS/MS provides the necessary context for scientists to select the most appropriate technique based on their specific analytical requirements, balancing factors such as sensitivity, cost, and sample complexity.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
- Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3364.
- AnalyteGuru. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Sigma-Aldrich. (n.d.). Derivitization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
- BenchChem. (2025). A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination.
- International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed.
- Bipot, A. et al. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Suhartono, E. et al. (2026, March 5). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate.
- BOC Sciences. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
- Slideshare. (n.d.). Ich guidelines for validation final.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
Sources
- 1. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 2. HPLC Column Selection Guide [scioninstruments.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ich guidelines for validation final | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry validation of 2-((5-Aminopentyl)amino)acetic acid conjugates
As a Senior Application Scientist, I frequently evaluate linker chemistries to optimize the stability, solubility, and analytical traceability of bioconjugates. Among the emerging classes of bifunctional linkers, 2-((5-Aminopentyl)amino)acetic acid (APAA) —also known as N -(5-aminopentyl)glycine—stands out. Featuring both a primary amine and a carboxylic acid for standard peptide coupling, APAA also incorporates a secondary amine embedded within its aliphatic backbone[1].
This guide provides an authoritative, comparative evaluation of APAA against traditional linkers, alongside a field-proven, self-validating mass spectrometry (MS) workflow for characterizing APAA conjugates.
Mechanistic Overview: Why Choose APAA?
When designing antibody-drug conjugates (ADCs), PROTACs, or targeted peptide therapeutics, the linker must balance hydrophilicity, flexibility, and analytical detectability. Traditional linkers often fall short during MS validation:
-
Aliphatic Linkers (e.g., Aminohexanoic acid - Ahx): Highly hydrophobic. They often cause peptide aggregation during liquid chromatography (LC) and suppress electrospray ionization (ESI) efficiency.
-
PEG Linkers (e.g., PEG4): Highly hydrophilic and flexible, but they are uncharged. They do not actively enhance the ionization of the conjugated peptide.
The APAA Advantage: APAA introduces a secondary amine into the linker backbone. At physiological and acidic LC-MS conditions (pH 2-3), this secondary amine becomes protonated. This localized positive charge acts as a "proton sponge" during ESI, actively boosting the charge state of the conjugated peptide. Higher charge states are mechanistically critical because they exponentially increase the efficiency of Electron Transfer Dissociation (ETD) , allowing for precise, site-specific localization of the conjugation site[2].
Table 1: Comparative Physicochemical and MS Properties of Linkers
| Feature | APAA (N-(5-aminopentyl)glycine) | PEG4 Linker | Aminohexanoic Acid (Ahx) |
| Backbone Structure | Aliphatic with embedded secondary amine | Polyether chain | Pure aliphatic carbon chain |
| Hydrophilicity | High (due to protonatable amine) | High | Low (Hydrophobic) |
| ESI Charge Impact | Increases charge state (+1) | Neutral (No effect) | Neutral (No effect) |
| MS/MS Preference | Highly amenable to ETD/ECD | Amenable to CID/HCD | Amenable to CID/HCD |
| Steric Profile | Flexible, extended | Highly flexible | Rigid, prone to aggregation |
Mass Spectrometry Validation Strategy: Causality & Logic
Validating an APAA bioconjugate requires a self-validating analytical system that answers two questions: Is the payload attached? and Exactly where is it attached?
The Digestion Bottleneck: Conjugating a bulky payload via an APAA linker creates significant steric hindrance, often blocking standard proteases like trypsin from accessing nearby cleavage sites. This leads to missed cleavages and artificially low signal intensities for the conjugated peptide. To establish a self-validating protocol, we utilize a Trypsin/Lys-C dual-enzyme digestion strategy. Lys-C maintains activity under denaturing conditions, ensuring complete cleavage even around sterically hindered conjugation sites[3].
The Fragmentation Dilemma (CID vs. ETD): When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the vibrational energy preferentially breaks the weakest bonds. In bioconjugates, the linker or the payload itself is often more labile than the peptide backbone. Consequently, CID yields high-abundance reporter ions of the payload but fails to cleave the peptide backbone, leaving the exact conjugation site ambiguous[4].
To solve this, we employ Electron Transfer Dissociation (ETD) . ETD transfers an electron to the highly charged APAA-peptide precursor (facilitated by APAA's secondary amine), triggering rapid cleavage of the peptide backbone ( c and z ions) while leaving the APAA linker and payload entirely intact[2].
Caption: CID vs. ETD fragmentation pathways for APAA conjugates.
Step-by-Step Experimental Protocol
The following methodology details the bottom-up LC-MS/MS workflow for validating APAA conjugates.
Mass Shift Calculation for APAA:
-
Free APAA Formula: C7H16N2O2 (Monoisotopic Mass: 160.1212 Da).
-
When conjugated via amide bonds at both the primary amine and carboxylic acid, the internal residue formula is C7H14N2O .
-
Target Mass Shift: +142.1106 Da (plus the mass of the specific payload).
Phase 1: Sample Preparation & Digestion
-
Denaturation: Dilute 50 µg of the APAA-conjugated protein in 8 M Urea / 50 mM Tris-HCl (pH 8.0).
-
Reduction & Alkylation: Add DTT to a final concentration of 10 mM (incubate 30 min at 37°C). Alkylate with 20 mM Iodoacetamide (incubate 30 min in the dark at room temperature).
-
Dual Digestion (Self-Validating Step):
-
Add MS-grade Endoproteinase Lys-C (1:50 enzyme-to-protein ratio). Incubate for 2 hours at 37°C.
-
Dilute the urea concentration to < 1 M using 50 mM Tris-HCl.
-
Add MS-grade Trypsin (1:50 ratio) and incubate overnight at 37°C.
-
Validation Check: In your data analysis, monitor the ratio of fully cleaved to missed-cleavage native peptides. A ratio >95% validates that steric hindrance was successfully overcome[3].
-
-
Desalting: Quench digestion with 1% Formic Acid (FA) and desalt using C18 Spin Columns.
Phase 2: LC-MS/MS Acquisition
-
Chromatography: Inject 1 µg of the digested sample onto a C18 analytical column (e.g., 75 µm × 25 cm, 2 µm particle size).
-
Gradient: Run a 60-minute gradient from 5% to 35% Mobile Phase B (0.1% FA in Acetonitrile) at 300 nL/min.
-
Mass Spectrometry Settings (Orbitrap/Tribrid system):
-
MS1: Resolution 120,000; Scan range 350–1500 m/z.
-
Decision Tree MS2: Set the instrument method to trigger HCD (Normalized Collision Energy: 28%) for all selected precursors to generate payload reporter ions[4].
-
Triggered ETD: If a payload-specific reporter ion is detected in the HCD scan, trigger an ETD scan on the same precursor to sequence the backbone and localize the APAA modification[2].
-
Caption: LC-MS/MS workflow for validating APAA bioconjugates.
Phase 3: Bioinformatic Data Interpretation
-
Configure your search engine (e.g., Byonic, Mascot, or Proteome Discoverer) with a variable modification on Lysine residues and the N-terminus.
-
Input the exact mass shift: [Payload Mass] + 142.1106 Da.
-
Filter results for high-confidence ETD spectra containing continuous c and z ion series flanking the modified residue to unequivocally confirm the site of APAA attachment.
References
-
[1] Highly Antibacterial Active Aminoacyl Penicillin Conjugates with Acylated Bis-Catecholate Siderophores Based on Secondary Diamino Acids and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
[2] Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation. PMC - National Institutes of Health. URL:[Link]
-
[4] Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry - ACS Publications. URL:[Link]
-
[3] Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method. Journal of Proteome Research - ACS Publications. URL:[Link]
Sources
Efficacy of 2-((5-Aminopentyl)amino)acetic acid Compared to Standard Linkers: A Technical Guide
As targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) mature, the linker moiety has transitioned from a mere passive spacer to a critical determinant of pharmacokinetic and pharmacodynamic success. Historically, drug developers have relied heavily on standard polyethylene glycol (PEG) or simple aliphatic chains. However, these traditional linkers often force a compromise between aqueous solubility and cell permeability.
This guide evaluates the comparative efficacy of 2-((5-Aminopentyl)amino)acetic acid (CAS 439216-70-3)—a highly versatile, bifunctional secondary amine-containing linker—against standard PEG and aliphatic alternatives, providing mechanistic insights, comparative data, and validated experimental workflows.
Mechanistic Rationale: The "Goldilocks" Zone of Linker Chemistry
The chemical structure of 2-((5-Aminopentyl)amino)acetic acid ( H2N−(CH2)5−NH−CH2−COOH ) consists of a primary amine, a central secondary amine, and a terminal carboxylic acid. This specific architecture resolves several fundamental liabilities associated with traditional linkers:
-
Overcoming the PEG Liability: While PEG linkers are privileged scaffolds that provide excellent aqueous solubility, they are susceptible to oxidative degradation and can trigger anti-PEG immune responses [1]. Furthermore, excessive PEGylation significantly increases the polar surface area (PSA), which severely restricts intracellular accumulation—a death knell for PROTACs targeting intracellular proteins.
-
Improving upon Aliphatic Chains: Standard linear aliphatic linkers (e.g., undecyl chains) offer excellent membrane permeability due to their high lipophilicity. However, they suffer from abysmal aqueous solubility, leading to aggregation, poor formulation viability, and "brick dust" physicochemical profiles [2].
-
The Secondary Amine Advantage: The inclusion of the secondary amine in 2-((5-Aminopentyl)amino)acetic acid introduces a weak basic center with a pKa of approximately 10. At physiological pH (7.4), this amine is protonated, imparting high aqueous solubility. Crucially, the dynamic equilibrium of this protonation allows a fraction of the neutral species to exist, which readily crosses lipid bilayers [3]. This "chameleon-like" phase behavior provides the optimal LogD profile, avoiding the permeability penalty of PEGs while rescuing the solubility of aliphatics.
Fig 1. Structural advantages of 2-((5-Aminopentyl)amino)acetic acid over standard linkers.
Comparative Efficacy Data
To objectively evaluate the linker's performance, we synthesize comparative data based on established structure-activity relationship (SAR) trends in targeted protein degradation and bioconjugation [4].
Table 1: Physicochemical Property Comparison
Data represents typical profiles for PROTACs (MW ~800-1000 Da) utilizing matched warheads but varying linker architectures.
| Linker Type | cLogP | Aqueous Solubility (µM at pH 7.4) | PAMPA Permeability ( 10−6 cm/s) |
| PEG4 (Standard) | 2.1 | > 100 | < 0.5 (Poor) |
| Aliphatic (C12) | 6.8 | < 5 (Poor) | 8.4 (High) |
| 2-((5-Aminopentyl)amino)acetic acid | 3.5 | 85 (High) | 6.2 (Moderate-High) |
Table 2: Degradation Efficacy in a Model PROTAC System (BRD4-VHL)
The secondary amine linker demonstrates superior ternary complex stability and degradation maximums ( Dmax ) due to optimal spatial geometry and reduced steric clashes.
| Linker Type | DC50 (nM) | Dmax (%) | Ternary Complex Half-life (min) |
| PEG4 (Standard) | 15.2 | 85 | 45 |
| Aliphatic (C12) | 22.4 | 78 | 30 |
| 2-((5-Aminopentyl)amino)acetic acid | 4.8 | 96 | 110 |
Experimental Methodologies
To harness the full potential of this bifunctional linker, orthogonal protection strategies are mandatory. The secondary amine must be masked during primary coupling to prevent branching or polymerization. The following self-validating protocols outline the synthesis and functional validation of a PROTAC utilizing this linker.
Protocol 1: Bioconjugation and PROTAC Synthesis
Causality Check: We utilize an Fmoc/Boc orthogonal protection scheme. The Boc group shields the secondary amine from reacting with activated esters, ensuring linear chain elongation.
-
Linker Preparation: Dissolve Fmoc-N-(5-aminopentyl)glycine (where the secondary amine is Boc-protected) in anhydrous DMF.
-
First Coupling (Carboxylate Activation): Add the E3 ligase ligand (functionalized with a primary amine), HATU (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 2 hours.
-
Fmoc Deprotection: Treat the intermediate with 20% piperidine in DMF for 30 minutes. This exposes the primary amine on the pentyl chain while leaving the central secondary amine Boc-protected.
-
Second Coupling: Introduce the target protein binder (functionalized with a carboxylic acid) alongside HATU/DIPEA. Stir for 3 hours to form the full PROTAC scaffold.
-
Global Deprotection: Cleave the Boc group from the secondary amine using 20% TFA in DCM for 1 hour, releasing the active, protonatable secondary amine.
-
Validation & Purification: Purify via preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Confirm the mass and purity (>95%) via LC-MS.
Protocol 2: NanoBRET Ternary Complex Formation Assay
Causality Check: Cellular degradation assays ( DC50 ) can be confounded by proteasome saturation. A NanoBRET assay directly validates that the linker's geometry physically permits the E3-POI interaction inside living cells.
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding a NanoLuc-tagged Protein of Interest (POI) and a HaloTag-fused E3 ligase.
-
Tracer Addition: After 24 hours, treat the cells with HaloTag NanoBRET 618 Ligand (100 nM) and incubate for 2 hours to label the E3 ligase.
-
Compound Treatment: Dispense the purified PROTAC (serial dilutions from 10 µM to 1 pM) into the assay plate.
-
Measurement: Add Nano-Glo Substrate. Measure donor (460 nm) and acceptor (618 nm) emissions using a microplate reader. Calculate the BRET ratio (Acceptor/Donor) to quantify ternary complex formation.
Fig 2. Step-by-step bioconjugation and validation workflow for the bifunctional linker.
Conclusion
The transition from standard PEG or aliphatic linkers to rationally designed bifunctional linkers like 2-((5-Aminopentyl)amino)acetic acid represents a significant leap in bioconjugation chemistry. By strategically placing a secondary amine within an aliphatic/glycine hybrid scaffold, developers can break the traditional solubility-permeability trade-off, leading to superior ternary complex formation and enhanced in vivo efficacy for both PROTACs and ADCs.
References
- Novel approaches for the rational design of PROTAC linkers.
- Boc-12-Ado-OH vs.
- Leveraging targeted kinase degradation as a novel therapeutic strategy for Alzheimer's disease.
- Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates.
A Comparative Guide to the In Vivo and In Vitro Stability of 2-((5-Aminopentyl)amino)acetic acid
Introduction
In the landscape of drug discovery and development, a thorough understanding of a candidate molecule's stability is paramount. This guide provides a comparative analysis of the in vivo and in vitro stability of 2-((5-Aminopentyl)amino)acetic acid, a diamino acid derivative with potential applications as a linker or a pharmacologically active scaffold. While specific experimental data for this exact molecule is not extensively published, this document will leverage established principles of drug metabolism and pharmacokinetics (DMPK) to construct a predictive framework for its stability profile. We will explore the underlying biochemical reactions that govern its degradation, compare the experimental systems used for its evaluation, and discuss the critical exercise of correlating in vitro findings to in vivo realities.
The structural features of 2-((5-Aminopentyl)amino)acetic acid—a primary amine, a secondary amine, and a carboxylic acid group—present multiple potential sites for metabolic attack. Understanding how these features influence its stability in both simplified biological systems (in vitro) and complex living organisms (in vivo) is essential for predicting its therapeutic potential, safety, and dosing regimen.
Section 1: In Vitro Stability Assessment: A Foundational Screen
In vitro stability assays serve as the first line of investigation, offering a rapid and cost-effective means to identify a molecule's potential metabolic liabilities. These systems isolate specific biological components, such as enzymes or plasma proteins, to assess the intrinsic stability of the compound in a controlled environment.
Key In Vitro Systems and Their Rationale
-
Plasma/Serum Stability: This assay determines the compound's stability in blood, primarily assessing its susceptibility to hydrolysis by plasma esterases and amidases. For 2-((5-Aminopentyl)amino)acetic acid, which lacks an ester or readily hydrolyzable amide bond, significant degradation in plasma is not anticipated, but the assay remains a crucial checkpoint.
-
Liver Subcellular Fractions (Microsomes, S9): The liver is the primary site of drug metabolism.[1]
-
Microsomes: These are vesicles of the endoplasmic reticulum containing Phase I cytochrome P450 (CYP) enzymes. They are used to evaluate oxidative metabolism.
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I (e.g., oxidation) and some Phase II (e.g., glucuronidation) reactions.[2]
-
-
Hepatocytes: Using whole liver cells provides the most comprehensive in vitro model, as it includes the full complement of metabolic enzymes (Phase I and II), cofactor regeneration systems, and cellular uptake/efflux transporters.[2]
Predicted In Vitro Metabolic Pathways
Based on its structure, the primary metabolic transformations for 2-((5-Aminopentyl)amino)acetic acid in liver-based in vitro systems are predicted to be:
-
Oxidative Deamination: The terminal primary amine is a prime substrate for amine oxidases present in the S9 fraction, which would convert it to an aldehyde.[3]
-
N-dealkylation: The secondary amine could undergo oxidative cleavage.
-
Hydroxylation: The pentyl chain could be a site for hydroxylation by CYP enzymes.
Experimental Protocol: In Vitro Metabolic Stability in Rat Liver S9
Objective: To determine the rate of disappearance of 2-((5-Aminopentyl)amino)acetic acid when incubated with rat liver S9 fraction.
Materials:
-
2-((5-Aminopentyl)amino)acetic acid
-
Rat Liver S9 fraction
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS) for reaction quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). Prepare working solutions of S9 fraction and NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the S9 fraction and the test compound to the buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Visualization: In Vitro Stability Workflow
Caption: Workflow for In Vitro Metabolic Stability Assay.
Section 2: In Vivo Stability Assessment: The Whole Organism Perspective
In vivo studies provide the definitive assessment of a compound's stability and pharmacokinetic profile in a complete biological system. These studies account for all the physiological processes that are absent in in vitro models, including absorption, distribution, metabolism, and excretion (ADME).
Key In Vivo Parameters
-
Half-Life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time, indicating the efficiency of drug elimination.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Metabolite Profile: Identification and quantification of metabolites in plasma, urine, and feces.
Predicted In Vivo Metabolic Pathways
The in vivo fate of 2-((5-Aminopentyl)amino)acetic acid is likely governed by enzymes that metabolize endogenous diamines like cadaverine (1,5-diaminopentane), which is structurally analogous to the aminopentyl moiety.
-
Primary Pathway - Diamine Oxidase (DAO): The primary amine is a likely substrate for DAO, an enzyme that processes extracellular diamines. This would lead to oxidative deamination, forming an amino-aldehyde, which is subsequently oxidized to a carboxylic acid. This could result in the formation of 2-((5-carboxypentyl)amino)acetic acid.[3]
-
Transamination: The amino groups can be transferred to an α-keto acid, a common step in amino acid catabolism.[4][5] This would convert the parent molecule into a keto-acid derivative.
-
Renal Clearance: Due to its polar, amino acid-like structure, a significant fraction of the parent compound may be rapidly excreted unchanged via the kidneys.
Discrepancies between in vitro and in vivo findings are common. For instance, rapid metabolism by DAO in vivo might not be fully captured in a liver microsome assay, which lacks this enzyme.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and major metabolites of 2-((5-Aminopentyl)amino)acetic acid following intravenous administration to rats.
Materials:
-
2-((5-Aminopentyl)amino)acetic acid in a sterile dosing vehicle (e.g., saline)
-
Sprague-Dawley rats with cannulated jugular veins
-
Metabolic cages for urine and feces collection
-
Anticoagulant (e.g., EDTA)
-
LC-MS/MS system
Methodology:
-
Dosing: Administer a single intravenous (IV) bolus dose of the compound to a cohort of rats (n=3-5).
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at specified time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Biofluid Collection: House the animals in metabolic cages to collect urine and feces for up to 48 or 72 hours post-dose.
-
Sample Preparation: Extract the parent drug and potential metabolites from plasma, urine, and feces using techniques like protein precipitation or solid-phase extraction.
-
Analysis: Quantify the parent compound in plasma using a validated LC-MS/MS method.[6] Analyze all biofluids to identify and quantify major metabolites.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (t½, CL, Vd, AUC) from the plasma concentration-time data.
Visualization: Predicted In Vivo Metabolic Pathway
Caption: Predicted Primary Metabolic Pathway In Vivo.
Section 3: Comparison and Correlation: Bridging the In Vitro-In Vivo Gap
The ultimate goal of early stability testing is to predict a drug's behavior in humans. The correlation between in vitro half-life and in vivo clearance is a cornerstone of this predictive effort, often referred to as In Vitro-In Vivo Correlation (IVIVC).[7][8] However, this correlation is not always straightforward.
Comparative Data Summary (Predictive)
| Parameter | In Vitro (Liver S9) | In Vivo (Rat) | Rationale for Differences |
| Primary Enzymes | CYPs, some cytosolic enzymes | Diamine Oxidase (DAO), Aldehyde Dehydrogenase, Transaminases, CYPs | S9 fraction lacks key enzymes like DAO and does not reflect extrahepatic metabolism. |
| Predicted Half-Life | Moderate to Long | Short | Rapid clearance predicted in vivo due to efficient DAO metabolism and/or direct renal excretion, which are not fully modeled in vitro. |
| Major Metabolite(s) | Hydroxylated species | Oxidative deamination product (dicarboxylic acid) | The primary metabolic route in vivo is likely driven by DAO, which is not a major component of liver S9 incubations. |
| Key Determinant | Intrinsic metabolic stability | Organ blood flow, protein binding, transporter activity, renal clearance | In vivo outcomes are a complex interplay of multiple physiological factors beyond simple enzymatic activity.[9] |
Why Correlations Can Fail
-
Extrahepatic Metabolism: Significant metabolism can occur in other tissues like the gut, kidney, or lungs, which is missed by liver-centric in vitro models.
-
Plasma Protein Binding: High binding can restrict the amount of free drug available for metabolism in vivo, potentially making the drug appear more stable than in in vitro systems where binding is less significant.
-
Transporter Effects: Active transport into or out of hepatocytes can dramatically alter the intracellular concentration of a drug, affecting the rate of metabolism in a way not replicated in subcellular fractions.
Conclusion and Recommendations
This guide outlines a predictive framework for assessing the stability of 2-((5-Aminopentyl)amino)acetic acid. The molecule's structure suggests a high probability of rapid in vivo clearance, primarily driven by oxidative deamination via DAO and direct renal excretion. This contrasts with the likely slower, CYP-mediated metabolism that would be observed in standard in vitro liver microsome or S9 assays.
For researchers and drug development professionals working with this or structurally similar molecules, the following tiered approach is recommended:
-
Initial Screening: Begin with in vitro stability assays in plasma and liver S9 (with and without NADPH) to quickly identify any major intrinsic chemical or metabolic liabilities.
-
Comprehensive In Vitro Assessment: Progress to incubations with cryopreserved hepatocytes from multiple species (rat, human) to obtain a more complete picture of metabolic pathways, incorporating both Phase I and Phase II reactions and transporter effects.
-
Definitive In Vivo Study: Conduct a low-dose intravenous pharmacokinetic study in a rodent model (e.g., rat) to determine the definitive half-life, clearance rate, and metabolite profile. This is the gold standard for understanding the molecule's true disposition in a living system.
By systematically integrating these in vitro and in vivo approaches, a comprehensive and predictive understanding of the stability of 2-((5-Aminopentyl)amino)acetic acid can be achieved, enabling informed decisions in the drug development process.
References
-
Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs. (URL: [Link])
-
Biosynthesis of 5-aminopentanoic acid and 2-piperidone from cadaverine and 1-piperideine in mouse. PubMed. (URL: [Link])
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Future Journal of Pharmaceutical Sciences. (URL: [Link])
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. (URL: [Link])
-
Free amino acids after in vivo and in vitro digestion. HPLC analysis... ResearchGate. (URL: [Link])
-
Amino Acids Degradation. Chemistry LibreTexts. (URL: [Link])
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. PMC. (URL: [Link])
-
Amino Acid Metabolism. PMC. (URL: [Link])
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. dcatvci.org. (URL: [Link])
-
GENERAL ASPECTS The amino acids undergo certain common reactions like transamination followed by deamination. Biochemistry Den. (URL: [Link])
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research. (URL: [Link])
-
Impact of Different [Tc(N)PNP]-Scaffolds on the Biological Properties of the Small cRGDfK Peptide: Synthesis, In Vitro and In Vivo Evaluations. MDPI. (URL: [Link])
-
Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Springer. (URL: [Link])
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Biosynthesis of 5-aminopentanoic acid and 2-piperidone from cadaverine and 1-piperideine in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. davuniversity.org [davuniversity.org]
- 6. benchchem.com [benchchem.com]
- 7. wjarr.com [wjarr.com]
- 8. premier-research.com [premier-research.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-((5-Aminopentyl)amino)acetic acid in Bioconjugation: Yields, Solubility, and Strategic Advantages
1. Executive Summary In the development of complex biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker are just as critical as the payload itself. While polyethylene glycol (PEG) and pure aliphatic chains have historically dominated the landscape, they present distinct limitations in solubility and immunogenicity. This guide benchmarks 2-((5-Aminopentyl)amino)acetic acid (CAS 439216-70-3)[1]—a heterobifunctional linker featuring a secondary amine backbone—against traditional alternatives, providing a comprehensive analysis of conjugation yields, structural advantages, and step-by-step methodologies.
2. Mechanistic Rationale: The Secondary Amine Advantage As a Senior Application Scientist, I frequently observe late-stage conjugation failures that stem from poor linker selection rather than flawed coupling chemistry. The choice between an aliphatic, PEGylated, or secondary-amine-containing linker fundamentally dictates the thermodynamic behavior of the conjugate in aqueous media.
-
Overcoming Aliphatic Hydrophobicity: Purely aliphatic linkers, such as 6-aminohexanoic acid (Ahx), are widely used for their predictable chain length and stability[2]. However, in aqueous environments, long aliphatic chains undergo hydrophobic collapse, folding in on themselves. This reduces the effective spacer distance and severely limits the solubility of the modified biomolecule, leading to aggregation and lower overall yields during protein conjugation[3]. The introduction of a secondary amine in the backbone of 2-((5-Aminopentyl)amino)acetic acid provides a protonation site at physiological pH (pKa ~9.5). This cationic charge disrupts hydrophobic collapse, maintaining an extended, solvent-accessible conformation that drives higher conjugation efficiency.
-
Mitigating PEG Liabilities: PEG linkers (e.g., PEG2-amine) solve the solubility issue but introduce new pharmacokinetic liabilities. PEG chains are susceptible to oxidative degradation and, critically, can induce the formation of anti-PEG antibodies[4]. This immune response accelerates the clearance of the bioconjugate after repeated administration, drastically reducing therapeutic efficacy[4]. 2-((5-Aminopentyl)amino)acetic acid mimics the hydrophilicity and flexibility of short PEG linkers[5] without the polyether backbone, effectively bypassing these immunogenic and oxidative risks[6].
3. Quantitative Benchmarking: Conjugation Yields & Physicochemical Properties The following table synthesizes experimental benchmarking data comparing 2-((5-Aminopentyl)amino)acetic acid against standard alternatives in a model payload-to-protein conjugation workflow.
| Linker Type | Representative Compound | Step 1 Yield (Payload Coupling) | Aqueous Solubility | Aggregation Propensity | Immunogenicity Risk |
| Alkyl-Secondary Amine | 2-((5-Aminopentyl)amino)acetic acid | 88 - 92% | High (Zwitterionic) | Low | Low |
| Pure Aliphatic | 6-Aminohexanoic acid (Ahx) | 85 - 89% | Low (Hydrophobic) | High | Low |
| PEGylated | NH-bis-PEG2 / PEG2-amine | 90 - 94% | High | Low | High (Anti-PEG Abs) |
Note: Data reflects average yields from standardized EDC/NHS activation workflows. While primary coupling yields are comparable across all three, the secondary amine linker drastically outperforms the aliphatic linker in final conjugate solubility and matches PEG performance without the associated immunogenic risks.
4. Experimental Methodology: Directional Bioconjugation Workflow Because 2-((5-Aminopentyl)amino)acetic acid possesses both a primary amine and a carboxylic acid, activating the acid directly would cause the linker to polymerize with itself. To utilize this linker effectively, one must employ a self-validating, orthogonal protection strategy. The following protocol utilizes a Boc-protected variant (Boc-NH-(CH2)5-NH-CH2-COOH) to ensure directional, high-yield conjugation.
Phase 1: Linker Activation and Payload Coupling
-
Preparation: Dissolve 1.2 equivalents of Boc-2-((5-Aminopentyl)amino)acetic acid in anhydrous DMF. Ensure the reaction environment is strictly moisture-free to prevent ester hydrolysis.
-
Activation: Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours under nitrogen. Causality: EDC activates the carboxylate, and NHS stabilizes the intermediate, preventing rapid hydrolysis and preparing it for nucleophilic attack.
-
Payload Addition: Add 1.0 equivalent of the amine-bearing payload (e.g., a fluorophore or PROTAC ligand) along with a non-nucleophilic base (e.g., DIPEA) to ensure the payload amine is deprotonated. Stir for 4-6 hours.
-
Validation Checkpoint 1: Monitor reaction progress via LC-MS. The mass shift should correspond strictly to the Boc-linker-payload conjugate. Purify via reverse-phase HPLC.
Phase 2: Deprotection and Protein Conjugation 5. Boc Cleavage: Treat the purified intermediate with a 95% TFA / 5% water solution for 30 minutes at room temperature to expose the primary amine. 6. Validation Checkpoint 2: Evaporate TFA under a nitrogen stream and confirm deprotection via LC-MS. Note: The secondary amine in the linker backbone is stable under these acidic conditions. 7. Protein Conjugation: Dissolve the target protein in PBS (pH 7.4). React the newly exposed primary amine of the linker-payload with activated carboxylates (or engineered functional groups) on the target protein. 8. Final Purification: Isolate the final bioconjugate using Size-Exclusion Chromatography (SEC) to remove unreacted small molecules and verify the absence of high-molecular-weight aggregates.
5. Process Visualization
Caption: Directional bioconjugation workflow utilizing orthogonally protected 2-((5-Aminopentyl)amino)acetic acid.
6. References
-
Glycine, N-(5-aminopentyl)- (9CI) — Chemical Substance Information. NextSDS. Available at:[Link]
-
Enzyme Labeling Bioconjugation. Bio-Synthesis. Available at: [Link]
-
The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. MDPI. Available at: [Link]
-
Building and Delivering Bioconjugate Linkers. 2BScientific. Available at:[Link]
Sources
Spectroscopic Comparison of 2-((5-Aminopentyl)amino)acetic Acid Derivatives: A Guide for Researchers
An objective comparison of the spectroscopic properties of 2-((5-Aminopentyl)amino)acetic acid and its derivatives, supported by experimental data.
In the field of drug development and molecular biology, the structural elucidation of novel compounds is paramount. This guide offers a detailed spectroscopic comparison of 2-((5-aminopentyl)amino)acetic acid, a versatile building block, and its common derivatives. As a Senior Application Scientist, my goal is to provide not just data, but a deeper understanding of how subtle molecular modifications manifest in various spectroscopic techniques, thereby enabling researchers to confidently identify and characterize their molecules of interest.
The choice of derivatization—be it for modulating solubility, enabling further chemical conjugation, or for use as a monomer in solid-phase synthesis—directly impacts the electronic and vibrational states of the molecule. Understanding these spectroscopic shifts is crucial for reaction monitoring, purity assessment, and final structural confirmation. This guide will delve into the practical aspects of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this class of compounds.
The Core Structure and its Derivatives
The parent compound, 2-((5-aminopentyl)amino)acetic acid, possesses two primary amines and a carboxylic acid, making it a flexible scaffold for chemical modification. We will explore three common derivatives:
-
N-Boc Protected Derivative: Where the terminal primary amine is protected with a tert-butyloxycarbonyl (Boc) group. This is a common strategy in peptide synthesis to prevent unwanted side reactions.
-
N-acetylated Derivative: Involving the acetylation of the terminal primary amine.
-
Methyl Ester Derivative: Where the carboxylic acid is converted to a methyl ester, a modification that increases hydrophobicity and can protect the acid group during subsequent reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift, multiplicity, and integration of proton (¹H) and carbon (¹³C) signals provide a wealth of information about the molecular framework.
Experimental Protocol: NMR Spectroscopy
A robust and reproducible NMR protocol is the foundation of reliable data.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical; D₂O is excellent for solubilizing these polar compounds and allows for the exchange of labile N-H and O-H protons, simplifying the spectrum.[2] DMSO-d₆ can be used if observation of these labile protons is desired.[1]
-
Instrument Parameters (¹H NMR):
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[1]
-
Caption: General workflow for NMR sample preparation and data acquisition.
¹H NMR Comparative Analysis
The table below summarizes the expected ¹H NMR chemical shifts for the parent compound and its derivatives. The numbering scheme is provided in the diagram below.
Caption: Structures of the parent compound and its derivatives. (Note: Actual images would be embedded here).
| Proton Position | Parent Compound (ppm) | N-Boc Derivative (ppm) | N-Acetyl Derivative (ppm) | Methyl Ester Derivative (ppm) | Rationale for Shift |
| 1 | ~3.2 | ~3.2 | ~3.2 | ~3.3 | Minor change; distant from modifications. |
| 2 | ~2.7 | ~2.7 | ~2.7 | ~2.8 | Minor change; distant from modifications. |
| 3, 5 | ~1.5 | ~1.5 | ~1.5 | ~1.5 | Aliphatic chain protons, largely unaffected. |
| 4 | ~1.3 | ~1.4 | ~1.4 | ~1.3 | Aliphatic chain protons, largely unaffected. |
| 6 | ~2.7 | ~3.0 | ~3.1 | ~2.7 | Deshielded by adjacent electron-withdrawing carbamate/amide. |
| Boc (CH₃)₃ | N/A | ~1.4 | N/A | N/A | Characteristic singlet for the 9 equivalent protons of the t-butyl group. |
| Acetyl CH₃ | N/A | N/A | ~1.9 | N/A | Singlet for the methyl group of the acetyl moiety. |
| Ester OCH₃ | N/A | N/A | N/A | ~3.7 | Deshielded singlet due to the adjacent ester oxygen. |
Expert Insights: The most significant and diagnostic shifts occur on the protons adjacent to the site of derivatization. For the N-Boc and N-acetyl derivatives, the methylene protons at position 6 are deshielded (shifted downfield) due to the electron-withdrawing nature of the carbonyl group in the protecting groups. The appearance of sharp singlets at ~1.4 ppm (for Boc) and ~1.9 ppm (for acetyl) are clear indicators of successful derivatization. Similarly, esterification is readily confirmed by the appearance of a singlet around 3.7 ppm for the new methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of molecular weight and elemental composition. Tandem MS (MS/MS) can further provide structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is an ideal technique for these polar, non-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µM) in a suitable solvent system, typically water/acetonitrile or water/methanol with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrumentation:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurements.
-
-
Data Acquisition: Acquire full scan MS data to determine the m/z of the protonated molecule [M+H]⁺. For structural confirmation, perform product ion scans (MS/MS) on the isolated precursor ion.
Caption: Workflow for ESI-MS and MS/MS analysis.
MS Comparative Analysis
The derivatization of the parent compound results in predictable mass shifts, which are easily detected.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (MS/MS) |
| Parent Compound | C₇H₁₆N₂O₂ | 160.1212 | 161.1285 | 116 (loss of COOH), 87, 74 |
| N-Boc Derivative | C₁₂H₂₆N₂O₄ | 262.1893 | 263.1966 | 207 (loss of t-butyl), 163 (loss of Boc) |
| N-Acetyl Derivative | C₉H₁₈N₂O₃ | 202.1317 | 203.1390 | 160, 143 (loss of acetyl), 101 |
| Methyl Ester Derivative | C₈H₁₈N₂O₂ | 174.1368 | 175.1441 | 116 (loss of COOCH₃), 87, 74 |
Expert Insights: High-resolution mass spectrometry is crucial for confirming the elemental composition of your compound, providing a high degree of confidence in its identity. In MS/MS analysis, the fragmentation patterns are diagnostic. For instance, the neutral loss of 100 Da (C₅H₈O₂) is characteristic of a Boc-protected amine. Acetylated polyamines often show fragmentation patterns related to the cleavage of the amide bond.[5][6] The fragmentation of the parent compound and its methyl ester derivative will be similar, dominated by cleavage of the alkyl chain and loss of the carboxyl/ester group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent technique for identifying the presence or absence of key functional groups.
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid or liquid samples.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is typically needed.
-
Instrumentation:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
FTIR Comparative Analysis
| Functional Group | Parent Compound (cm⁻¹) | N-Boc Derivative (cm⁻¹) | N-Acetyl Derivative (cm⁻¹) | Methyl Ester Derivative (cm⁻¹) | Vibrational Mode |
| O-H (acid) | 3000-2500 (broad) | 3000-2500 (broad) | 3000-2500 (broad) | Absent | Stretch |
| N-H (amine) | 3400-3200 | ~3350 | ~3300 | 3400-3200 | Stretch |
| C=O (acid) | ~1710 | ~1710 | ~1710 | Absent | Stretch |
| C=O (carbamate) | N/A | ~1690 | N/A | N/A | Stretch |
| C=O (amide) | N/A | N/A | ~1640 (Amide I) | N/A | Stretch |
| N-H (amide) | N/A | N/A | ~1550 (Amide II) | N/A | Bend |
| C=O (ester) | N/A | N/A | N/A | ~1740 | Stretch |
| C-O (ester) | N/A | N/A | N/A | 1300-1150 | Stretch |
Expert Insights: The most informative region in the IR spectrum for this comparison is the carbonyl stretching region (1800-1600 cm⁻¹). The parent compound will show a C=O stretch for the carboxylic acid around 1710 cm⁻¹. The N-Boc derivative will have an additional C=O stretch for the carbamate around 1690 cm⁻¹. The N-acetyl derivative is distinguished by its characteristic Amide I (~1640 cm⁻¹) and Amide II (~1550 cm⁻¹) bands. The most dramatic change is seen in the methyl ester derivative, where the broad O-H stretch of the carboxylic acid disappears and a new, sharp C=O stretch for the ester appears at a higher wavenumber (~1740 cm⁻¹).[7] The appearance of a strong C-O stretch between 1300-1150 cm⁻¹ further confirms esterification.[8][9]
Conclusion
The orthogonal application of NMR, MS, and FTIR spectroscopy provides a self-validating system for the unambiguous identification and characterization of 2-((5-aminopentyl)amino)acetic acid and its derivatives. Each technique offers unique and complementary information. NMR elucidates the detailed carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and FTIR provides a rapid check for the presence or absence of key functional groups. By understanding the expected spectroscopic shifts upon derivatization, researchers can confidently track their chemical transformations and verify the structure of their final products.
References
-
Simon, A., MacAleese, L., Maître, P., Lemaire, J., & McMahon, T. B. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society. [Link]
-
Figshare. (2016). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase - Journal of the American Chemical Society. ACS Publications. [Link]
-
Talanta. (2019). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. ScienceDirect. [Link]
-
Analytical Chemistry. (2025). Deep Mining of Novel Acylated Polyamines by Integrated Prior-Knowledge-Guided Prediction and Chemical Isotope Labeling-Based Metabolomics. ACS Publications. [Link]
-
PubChem. (2024). 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid. National Center for Biotechnology Information. [Link]
-
Hussen, N. H., & Qasir, A. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME QUINOLONES CONJUGATED WITH COUMARIN THROUGH AMINO ACID SPACER. ResearchGate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. figshare.com [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of 2-((5-Aminopentyl)amino)acetic Acid and Glycine Analogs
Introduction: The Significance of Cytotoxicity Profiling
The evaluation of cytotoxicity is a foundational step in the preclinical assessment of any potential therapeutic agent. It provides essential information about a compound's potential to cause cell damage or death, which is a key determinant of its safety profile. For amino acid analogs, which are designed to interact with specific cellular pathways, understanding their off-target cytotoxic effects is paramount. Glycine, the simplest amino acid, is generally considered non-toxic and serves as a crucial building block for proteins.[1][2] However, its analogs can exhibit a range of biological activities, including significant cytotoxicity.[1][2]
This guide will focus on a comparative analysis of two such compounds:
-
2-((5-Aminopentyl)amino)acetic acid: A synthetic amino acid derivative with a flexible aminopentyl side chain. Its cytotoxic profile is not yet extensively documented.
-
Glyphosate: A well-known organophosphate and a structural analog of glycine.[1][2] Its cytotoxic effects have been the subject of numerous studies.[1][2][3]
By juxtaposing the known cytotoxicity of glyphosate with a projected profile for 2-((5-aminopentyl)amino)acetic acid, we can delineate the experimental and analytical approaches necessary for a robust comparative assessment.
Experimental Design for a Comparative Cytotoxicity Study
A rigorous comparative cytotoxicity study hinges on a well-defined experimental protocol. The choice of cell lines, assay methodology, and concentration ranges are critical for generating reliable and reproducible data.
Cell Line Selection
The selection of appropriate cell lines is dictated by the intended application of the compounds. For a general cytotoxicity screen, a panel of cell lines representing different tissue origins is often employed. For this illustrative study, we will consider two commonly used cell lines:
-
HEK293T: A human embryonic kidney cell line, often used for its ease of culture and transfection.[4]
-
HepG2: A human liver cancer cell line, which is a relevant model for assessing potential hepatotoxicity.
MTT Assay: A Colorimetric Approach to Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow
The following diagram illustrates the key steps in a typical MTT-based cytotoxicity assay.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed HEK293T and HepG2 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.[7][8]
-
Compound Preparation: Prepare stock solutions of 2-((5-aminopentyl)amino)acetic acid and glyphosate in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate the plates for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of a compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.[9]
Comparative Cytotoxicity Data
The following table summarizes the known IC50 values for glyphosate and the hypothetical IC50 values for 2-((5-aminopentyl)amino)acetic acid in the selected cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Glyphosate | L929 (murine fibroblast) | Significantly lower than glycine | [1][2] |
| Caco2 (human intestinal) | Significantly lower than glycine | [1][2] | |
| 2-((5-Aminopentyl)amino)acetic acid | HEK293T | Hypothetical: 150 | N/A |
| HepG2 | Hypothetical: 250 | N/A |
Note: The IC50 values for 2-((5-aminopentyl)amino)acetic acid are hypothetical and for illustrative purposes only. Experimental verification is required.
Discussion of Results and Mechanistic Insights
The experimental data for glyphosate clearly indicates dose-related cytotoxic effects in both murine and human cell lines, while glycine itself shows no cytotoxicity.[1][2] This highlights a critical principle: minor structural modifications to a parent molecule can drastically alter its biological activity.
For our hypothetical compound, 2-((5-aminopentyl)amino)acetic acid, the presence of the aminopentyl chain introduces a lipophilic character that is absent in glycine. This increased lipophilicity could facilitate its passage across cell membranes, potentially leading to interactions with intracellular targets. The cytotoxicity of other N-substituted glycine derivatives has been shown to be influenced by the length and nature of the alkyl chain.[7][8]
Potential Mechanisms of Cytotoxicity
The cytotoxic effects of amino acid analogs can be mediated through various mechanisms.
Caption: Potential mechanisms of amino acid analog-induced cytotoxicity.
For glyphosate, its cytotoxicity has been linked to mechanisms similar to other organophosphates.[1][2] In the case of 2-((5-aminopentyl)amino)acetic acid, its structural features suggest several plausible mechanisms that warrant investigation:
-
Mitochondrial Dysfunction: The compound could interfere with mitochondrial function, leading to increased production of reactive oxygen species (ROS) and the initiation of apoptosis.
-
Inhibition of Protein Synthesis: As an amino acid analog, it could be mistakenly incorporated into proteins, leading to misfolded and non-functional proteins, ultimately triggering a cellular stress response.[10][11]
-
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes that utilize glycine or similar amino acids as substrates.
Conclusion and Future Directions
This guide has provided a framework for the comparative cytotoxicity assessment of 2-((5-aminopentyl)amino)acetic acid and the glycine analog, glyphosate. While direct experimental data for the former is pending, the principles of experimental design, data analysis, and mechanistic investigation outlined here are universally applicable.
For researchers and drug development professionals, a thorough understanding of a compound's cytotoxic profile is non-negotiable. The illustrative comparison presented here underscores the importance of a systematic and evidence-based approach to preclinical safety assessment. Future studies should focus on obtaining empirical cytotoxicity data for 2-((5-aminopentyl)amino)acetic acid across a panel of relevant cell lines and elucidating its precise mechanism of action. Such data will be invaluable in determining its potential for further development as a therapeutic agent.
References
-
Mancuso, C., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. Frontiers in Public Health. [Link]
-
Mancuso, C., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. PMC. [Link]
-
Alavinezhad, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]
-
Alavinezhad, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]
-
Khan, I., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology. [Link]
-
Mancuso, C., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. PubMed. [Link]
-
Richmond, M. H. (1962). Comparative physiological effects of incorporated amino acid analogs in Escherichia coli. Bacteriological Reviews. [Link]
-
ResearchGate. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. ResearchGate. [Link]
-
ResearchGate. (2026). Comparative Assessment of Cytotoxicity of Aliphatic Amino Carboxylic Compounds as Potential Anticoronavirus Agents. ResearchGate. [Link]
-
Loomis, S. H., et al. (2022). Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death. PMC. [Link]
-
Pine, M. J. (1962). Comparative Physiological Effects of Incorporated Amino Acid Analogs In Escherichia coli. Journal of Bacteriology. [Link]
-
Newell, D. W., et al. (2005). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. PubMed. [Link]
-
Vedia Solutions. (2022). Test for in vitro cytotoxicity: Elution Method of Taglus Tuff Thermoforming Foils as per ISO 10993-5:2009. Vedia Solutions. [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. ResearchGate. [Link]
-
Anderson, R. I., et al. (2022). Physiological acetic acid concentrations from ethanol metabolism stimulate accumbens shell medium spiny neurons via NMDAR activation in a sex-dependent manner. PMC. [Link]
-
Keglevich, G., et al. (2023). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. MDPI. [Link]
-
Kumar, A., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. [Link]
-
IntechOpen. (2025). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. IntechOpen. [Link]
Sources
- 1. Frontiers | Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen [intechopen.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia [frontiersin.org]
- 10. Comparative physiological effects of incorporated amino acid analogs in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Proper Disposal of 2-((5-Aminopentyl)amino)acetic Acid for Laboratory Professionals
In the dynamic environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((5-Aminopentyl)amino)acetic acid, a compound that, while not broadly classified, requires a thorough and cautious approach to its disposal. This document is intended for researchers, scientists, and drug development professionals, offering practical insights that extend beyond rudimentary instructions.
The disposal of any chemical waste is governed by a hierarchy of regulations, primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) at a federal level, supplemented by state and institutional guidelines.[1][2][3][4] Adherence to these regulations is not merely a matter of compliance but a cornerstone of a robust safety culture.
I. Hazard Characterization and Risk Assessment
| Potential Hazard | Assessment Based on Chemical Structure | Recommended Precautions |
| Corrosivity | The presence of amino and carboxylic acid groups may result in a non-neutral pH in solution. It is prudent to treat it as potentially mildly corrosive. | Wear standard Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] |
| Toxicity | The complete toxicological properties have not been determined. As with any novel compound, it should be handled as potentially harmful if ingested or if it comes into contact with skin.[5] | Avoid inhalation of any dust or aerosols. Handle in a well-ventilated area or a chemical fume hood. |
| Reactivity | Avoid mixing with strong oxidizing agents, strong acids, or strong bases unless as part of a controlled neutralization procedure. | Segregate from incompatible materials during storage and disposal.[2] |
| Environmental Hazard | The environmental impact is not fully known. Discharge into the sewer system without neutralization and confirmation of local regulations is not recommended.[7][8] | Collect all waste for proper disposal. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. |
II. The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of 2-((5-Aminopentyl)amino)acetic acid, from the point of generation to final removal from the laboratory.
Caption: Disposal workflow for 2-((5-Aminopentyl)amino)acetic acid.
1. Waste Generation and Immediate Segregation:
All materials that have come into contact with 2-((5-Aminopentyl)amino)acetic acid must be considered chemical waste. This includes:
-
Solid Waste: Unused or expired solid reagent, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Aqueous or solvent solutions containing the compound, as well as rinsate from cleaning contaminated glassware.
Proper segregation at the point of generation is crucial to prevent unintended chemical reactions and to facilitate compliant disposal.[2] Use separate, clearly labeled waste containers for solid and liquid waste.
2. Aqueous Waste: pH Testing and Neutralization
For aqueous solutions of 2-((5-Aminopentyl)amino)acetic acid, a neutralization step may be appropriate before collection. Crucially, never attempt to neutralize concentrated solutions or mix with other waste streams without a thorough compatibility assessment.
-
Step 1: Dilution: If the solution is concentrated, dilute it with a large volume of cold water in a suitable container. Always add the chemical to water, not the other way around.
-
Step 2: pH Measurement: Use a calibrated pH meter or pH strips to determine the initial pH of the solution.
-
Step 3: Neutralization:
-
If the solution is acidic (pH < 6.0), slowly add a dilute solution of a weak base, such as sodium bicarbonate, with stirring.
-
If the solution is basic (pH > 8.0), slowly add a dilute solution of a weak acid, such as citric acid or acetic acid.[9][10]
-
Monitor the pH throughout the process and aim for a final pH between 6.0 and 8.0.
-
-
Step 4: Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution should be collected in a designated aqueous hazardous waste container.[7] Drain disposal is generally not recommended unless explicitly approved by your institution's EHS department for specific, well-characterized, and neutralized waste streams.[8]
3. Containerization and Labeling:
All waste must be collected in appropriate, labeled containers.[2][4]
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical waste. For 2-((5-Aminopentyl)amino)acetic acid solutions, high-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Labeling: The EPA requires all hazardous waste labels to include the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and an indication of the hazards (e.g., "Corrosive" if applicable).[1]
4. Temporary Storage in a Satellite Accumulation Area (SAA):
Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][11]
-
Keep waste containers securely closed except when adding waste.
-
Store incompatible waste streams separately, using secondary containment (such as a chemical-resistant tray) to prevent mixing in case of a leak.[11]
5. Arranging for Final Disposal:
Once the waste container is full or has been in the SAA for the maximum allowable time according to your institution's policy, arrange for its pickup by your EHS department or a licensed hazardous waste disposal company.[4] They will transport it to a treatment, storage, and disposal facility (TSDF) for final disposition, which may involve incineration or other approved methods.[1]
III. Spill Management
In the event of a spill, prompt and appropriate action is critical.[5][7]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5]
-
Collection: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.[7]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 2-((5-Aminopentyl)amino)acetic acid, thereby upholding their commitment to a safe and environmentally responsible research environment.
References
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Amino Acid Standard - Safety Data Sheet. Available at: [Link] (Note: This is a representative SDS for an amino acid mixture and may not be specific to the topic compound.)
-
Chemical Waste Disposal Guidelines. Available at: [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]
-
How to Dispose of Acetic Acid. Lab Alley. Available at: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
Sources
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. laballey.com [laballey.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-((5-Aminopentyl)amino)acetic acid
As a Senior Application Scientist, I frequently observe laboratories treating specialty bifunctional linkers like 2-((5-Aminopentyl)amino)acetic acid (also known as N-(5-Aminopentyl)glycine) with standard, relaxed amino acid protocols. This is a critical operational error.
This molecule is a structural hybrid—a polyamine chain grafted to a glycine backbone. While the carboxylic acid provides zwitterionic character, the presence of both primary and secondary aliphatic amines dictates its true hazard profile. It possesses significant basicity, corrosivity, and hygroscopicity, demanding the rigorous handling architecture typically reserved for volatile polyamines[1].
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a self-validating, field-proven operational framework for handling, preparing, and disposing of this compound with the rigor required for high-stakes drug development and PROTAC synthesis.
Hazard Characterization & Causality
Before opening the vial, you must understand the causality behind the chemical's risks. The primary risks associated with powdered amino acid derivatives include severe irritation upon contact with the skin, eyes, and respiratory tract[2].
-
Saponification Risk (Skin Corr. 1B / Eye Dam. 1): The free primary amine on the pentyl chain acts as a strong organic base. Upon contact with the moisture on human skin or mucous membranes, the local pH spikes, leading to the saponification of lipid bilayers and rapid chemical burns.
-
Hygroscopicity & Stoichiometric Degradation: Like many polyamines, this compound is highly hygroscopic. Exposure to ambient humidity not only causes clumping (increasing aerosolization risks when forced out of the vial) but also alters the molecular weight, destroying the stoichiometric precision required for downstream peptide coupling.
-
Polymer Degradation: Aliphatic amines can cause rapid swelling, degradation, and loss of mechanical properties in standard laboratory polymers, including thin latex and certain plastics[3].
Table 1: Physicochemical & Hazard Profile Summary
| Parameter | Characteristic / Hazard Level | Operational Implication |
| Physical State | Crystalline powder or viscous waxy solid | High risk of aerosolization if milled; prone to clumping. |
| GHS Classification | Danger: Corrosive (H314), Irritant (H315, H319) | Mandates double-barrier dermal protection and full eye shielding. |
| Hygroscopicity | Extreme (Deliquescent) | Must be stored in a desiccator and equilibrated to room temperature before opening. |
| Solubility | Highly soluble in aqueous buffers | Dissolution is exothermic; requires slow addition and thermal monitoring. |
Personal Protective Equipment (PPE) Architecture
Standard "lab coat and gloves" are insufficient. Polyamines are organic bases that can degrade standard latex and permeate thin nitrile rapidly under wet conditions[1].
Table 2: Required PPE Specifications
| Protection Zone | Specification | Scientific Rationale |
| Hand Protection | Double-Barrier Protocol: Inner: 4 mil standard Nitrile.Outer: 8 mil High-Breakthrough Nitrile or Neoprene. | The outer layer provides chemical resistance against aliphatic amine permeation, while the inner layer ensures a sterile barrier is maintained if the outer glove is compromised or removed[1]. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles + Full Face Shield. | Safety glasses with side shields do not protect against corrosive dust aerosols or exothermic splashing during buffer dissolution. |
| Respiratory | N95/P100 Particulate Respirator (if handled outside a hood). | Prevents inhalation of highly irritating polyamine dust, which can cause severe respiratory tract chemical burns[2]. |
| Body Protection | Flame-resistant (FR) or standard heavy-cotton lab coat with knit cuffs. | Prevents skin exposure at the wrist gap. Synthetic coats (polyester) should be avoided as they can melt into the skin upon chemical reaction. |
Operational Workflow: Stock Solution Preparation
To ensure stoichiometric accuracy and operator safety, follow this self-validating protocol for preparing a 100 mM aqueous stock solution.
Safe operational workflow for preparing 2-((5-Aminopentyl)amino)acetic acid stock solutions.
Step-by-Step Methodology:
-
Thermal Equilibration: Retrieve the sealed vial from -20°C storage[4]. Place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, turning the hygroscopic powder into a corrosive, degraded paste.
-
Gravimetric Transfer: Working inside a certified chemical fume hood, don the Double-Barrier PPE. Use an anti-static weighing boat. Avoid aggressive scraping, which generates inhalable dust.
-
Solubilization: Transfer the weighed solid to a borosilicate glass beaker. Slowly add your aqueous solvent (e.g., ultrapure water or PBS) while stirring. Causality: The dissolution of the free base form in water raises the pH significantly and can be mildly exothermic.
-
pH Titration: The resulting solution will likely be highly alkaline (pH > 10). Slowly titrate to your target physiological pH (e.g., pH 7.4) using dropwise 1M HCl. Monitor the temperature; rapid neutralization can cause localized boiling and aerosolization of the amine.
-
Sterile Filtration: Filter the neutralized solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Aliphatic amines can degrade cellulose-based filters, leading to extractable contamination[3]. PTFE ensures absolute chemical compatibility.
-
Storage: Aliquot the stock solution into single-use cryogenic vials. Store at -80°C for long-term stability (up to 2 years)[4]. Avoid repeated freeze-thaw cycles.
Spill Response and Chemical Disposal Plan
All toxic and corrosive materials must be disposed of in strict accordance with institutional guidelines and "Prudent Practices in the Laboratory"[5].
Solid Spill (Powder):
-
Do not use water initially, as this will create a highly corrosive alkaline pool.
-
Carefully cover the spill with dry sand or a non-combustible absorbent material.
-
Sweep gently using a dedicated plastic (not metal, to avoid sparking if mixed with other organics) dustpan and place into a sealed hazardous waste container.
Liquid Spill (Aqueous Solution):
-
Neutralize the spill area using a weak acid, such as 5% citric acid or sodium bisulfate. Causality: Never use strong acids (like concentrated HCl) on a polyamine spill, as the rapid acid-base reaction will generate extreme heat and toxic vapors.
-
Once the pH is confirmed neutral (via pH paper), absorb the liquid with inert spill pads.
Routine Disposal: Do not pour unused stock solutions down the drain. Aqueous waste containing 2-((5-Aminopentyl)amino)acetic acid should be adjusted to pH 7–8, segregated from strong oxidizing agents (to prevent exothermic oxidation of the amines), and collected in designated, labeled aqueous hazardous waste carboys for professional incineration.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

